Product packaging for 5-Amino-6-methylpicolinonitrile(Cat. No.:CAS No. 1079054-78-6)

5-Amino-6-methylpicolinonitrile

Cat. No.: B1526979
CAS No.: 1079054-78-6
M. Wt: 133.15 g/mol
InChI Key: SLBIKHREAIGBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Amino-6-methylpicolinonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1526979 5-Amino-6-methylpicolinonitrile CAS No. 1079054-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-7(9)3-2-6(4-8)10-5/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBIKHREAIGBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716961
Record name 5-Amino-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079054-78-6
Record name 5-Amino-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-6-methylpicolinonitrile: Synthesis, Properties, and Applications in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Amino-6-methylpicolinonitrile, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its significant role in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 5-amino-6-methylpyridine-2-carbonitrile, is a substituted pyridine derivative featuring three key functional groups: an amino group, a methyl group, and a nitrile group. This specific arrangement of reactive sites makes it a versatile and valuable intermediate in the synthesis of complex heterocyclic systems.[1] The nitrile moiety, in particular, serves as a versatile handle for further chemical transformations and has been increasingly utilized by medicinal chemists to fine-tune pharmacokinetic profiles and binding interactions of drug candidates.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-amino-6-methylpyridine-2-carbonitrile[1]
Synonyms 5-Amino-6-methyl-2-pyridinecarbonitrile, 6-Cyano-2-methyl-3-aminopyridine[1]
CAS Number 1079054-78-6[1][2]
Molecular Formula C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
Appearance White to off-white or pale-yellow solid/powder[2]
Solubility Low solubility in water; Soluble in organic solvents such as ethanol and acetone
Stability Stable under normal laboratory conditions; should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents
Purity Commercially available with ≥98% purity[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely detailed in readily accessible literature. However, a robust and efficient synthetic pathway can be constructed based on established palladium-catalyzed cyanation reactions, a cornerstone of modern cross-coupling chemistry. The following protocol is adapted from a well-documented procedure for a structurally analogous compound, 2-amino-3-methyl-5-cyanopyridine, and a patented method for the precursor.[3][4]

Proposed Synthetic Pathway

The synthesis is a two-step process starting from the commercially available 2-bromo-3-methylpyridine, proceeding through a key brominated intermediate.

Synthesis_Pathway Start 2-Bromo-3-methylpyridine Intermediate 2-Amino-5-methyl-6- bromopyridine Start->Intermediate Step 1: Amination (Chichibabin-type reaction) NaNH₂, Toluene, Reflux Product This compound Intermediate->Product Step 2: Cyanation (Pd-catalyzed) Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120 °C

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-methyl-6-bromopyridine (Intermediate)

This step involves a nucleophilic aromatic substitution, specifically an amination reaction. While the classic Chichibabin reaction uses sodium amide to directly aminate a pyridine ring, a more practical approach for this substituted system involves the synthesis from a brominated precursor. A relevant patent describes the direct amination of 2-bromo-3-methylpyridine.[4]

Protocol:

  • Under an inert nitrogen atmosphere, add dehydrated toluene to a reaction vessel equipped with a reflux condenser.

  • Add sodium amide (NaNH₂) to the solvent. The choice of sodium amide, a powerful nucleophile, is critical for displacing a halide on the electron-deficient pyridine ring.

  • Heat the suspension to 110-120°C.

  • Slowly add 2-bromo-3-methylpyridine to the heated solution. The high temperature is necessary to overcome the activation energy for the aromatic nucleophilic substitution.

  • Maintain the reaction at reflux for 1-3 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • After the reaction is complete, cool the mixture and cautiously quench by adding ice water.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization to yield 2-Amino-5-methyl-6-bromopyridine.

Step 2: Synthesis of this compound (Final Product)

This key transformation is a palladium-catalyzed cyanation, a powerful method for installing a nitrile group onto an aromatic ring. The use of a palladium catalyst, a phosphine ligand, and a cyanide source like zinc cyanide is standard for this type of cross-coupling reaction.[3]

Protocol:

  • To a mixture of DMF and water (e.g., 50:1 v/v) in a reaction vessel, add the intermediate 2-Amino-5-methyl-6-bromopyridine, zinc cyanide (Zn(CN)₂), and 1,1'-bis(diphenylphosphino)ferrocene (dppf).

    • Causality: Zinc cyanide is often preferred over alkali metal cyanides due to its lower toxicity and reduced tendency to poison the palladium catalyst. Dppf is a wide bite-angle phosphine ligand that stabilizes the palladium center and facilitates the reductive elimination step, which is crucial for catalyst turnover.

  • Degas the mixture by bubbling nitrogen or argon through it for at least 20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) to the reaction mixture.

    • Causality: Pd₂(dba)₃ serves as a stable and convenient source of Pd(0), the active catalytic species that initiates the cross-coupling cycle.

  • Heat the reaction mixture to 120°C and stir for 16-24 hours. The high temperature is required to drive the catalytic cycle, particularly the oxidative addition of the aryl bromide to the Pd(0) center.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Workup the reaction by adding a mixture of saturated ammonium chloride solution and ammonium hydroxide to precipitate the product and quench the remaining reagents.

  • Collect the solid product by filtration, wash with water, and dry under high vacuum to afford this compound.

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR δ ~7.5-7.7 ppm (d, 1H, pyridine H), δ ~6.5-6.7 ppm (d, 1H, pyridine H), δ ~4.5-5.5 ppm (br s, 2H, -NH₂), δ ~2.3-2.5 ppm (s, 3H, -CH₃)
¹³C NMR δ ~155-160 ppm (C-NH₂), δ ~145-150 ppm (C-CH₃), δ ~135-140 ppm (CH), δ ~115-120 ppm (C-CN), δ ~115-120 ppm (CN), δ ~110-115 ppm (CH), δ ~20-25 ppm (CH₃)
FTIR (cm⁻¹) ~3450-3300 (N-H stretch, amine), ~3100-3000 (Aromatic C-H stretch), ~2230-2210 (C≡N stretch, nitrile), ~1620-1580 (C=C and C=N stretch, pyridine ring), ~1450-1400 (C-H bend, methyl)
Mass Spec (EI) M⁺ at m/z = 133.06

Disclaimer: These are predicted values based on chemical structure and data from analogous compounds. Actual experimental values may vary.

Reactivity and Role in Medicinal Chemistry

The chemical reactivity of this compound is governed by its three primary functional groups:

  • Amino Group: The exocyclic amino group is a potent nucleophile and a directing group for electrophilic aromatic substitution. It can be readily acylated, alkylated, or used as a handle for building larger molecular scaffolds, often forming amides or participating in coupling reactions.

  • Nitrile Group: The cyano group is an electron-withdrawing group and can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings like tetrazoles.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly if activated by an appropriate leaving group.

This combination of functionalities makes the molecule a valuable building block in combinatorial chemistry and targeted library synthesis.

Application in Drug Discovery: A Scaffold for Janus Kinase (JAK) Inhibitors

The aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors. This compound is a particularly relevant starting material for the synthesis of inhibitors targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[5][6] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[7]

Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and cancers.[6][8] Therefore, developing selective JAK inhibitors is a major focus of modern drug discovery.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & DNA Binding Inhibitor This compound -derived Inhibitor Inhibitor->JAK Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 7. Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The role of JAK inhibitors in blocking the JAK-STAT signaling pathway.

The structure of this compound provides an ideal starting point for creating molecules that can fit into the ATP-binding pocket of JAK kinases. The amino group can act as a hydrogen bond donor, interacting with key residues in the hinge region of the kinase, while the rest of the molecule can be elaborated to occupy adjacent pockets, thereby conferring potency and selectivity for a specific JAK isoform.[5][9] The development of selective TYK2 or JAK3 inhibitors, for example, is a strategy to achieve therapeutic benefit while minimizing the side effects associated with pan-JAK inhibition.[6]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its unique combination of functional groups allows for versatile synthetic manipulation, making it an ideal scaffold for building complex molecules. Its demonstrated utility in the synthesis of potent and selective kinase inhibitors, particularly for the therapeutically important JAK family, ensures its continued relevance to researchers and scientists working at the forefront of medicinal chemistry. This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this important building block in the development of next-generation therapeutics.

References

  • Hindawi. (2022, April 11). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • National Center for Biotechnology Information. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • PubMed. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors.
  • The Royal Society of Chemistry. Supporting Information.
  • ResearchGate. (n.d.). Identification of 4-(2-furanyl) pyrimidin-2-amines as Janus kinase 2 inhibitors | Request PDF.
  • ACS Publications. (n.d.). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
  • PubChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • National Center for Biotechnology Information. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • University of Dundee. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
  • University of Alberta. (n.d.). Tables For Organic Structure Analysis.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-alkylpyridines.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-methyl-6-bromopyridine.

Sources

An In-depth Technical Guide to 5-Amino-6-methylpicolinonitrile (CAS 1079054-78-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methylpicolinonitrile, also known by its IUPAC name 5-amino-6-methylpyridine-2-carbonitrile and CAS number 1079054-78-6, is a substituted aminopyridine that holds significant interest within the drug discovery and medicinal chemistry sectors. Its structural motif, featuring a pyridine ring decorated with an amino, a methyl, and a cyano group, positions it as a valuable heterocyclic building block. This guide provides a comprehensive overview of its physical and chemical properties, methods for its synthesis and characterization, and explores its potential applications in drug development, particularly in the realm of kinase inhibition. The insights presented herein are curated to support researchers in leveraging this compound for the design and synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, a combination of data from suppliers and computational predictions provides a solid foundation for its characterization.

Structural and General Properties
PropertyValueSource
CAS Number 1079054-78-6[1]
IUPAC Name 5-amino-6-methylpyridine-2-carbonitrile[1]
Synonyms This compound, 6-Cyano-2-methyl-3-aminopyridine[1]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Appearance Solid (typically white or off-white powder)[2]
Predicted Physicochemical Data

The following table summarizes key physicochemical parameters that have been predicted through computational modeling. These values are essential for designing experimental conditions, such as reaction setups and purification strategies.

PropertyPredicted ValueSource
XLogP3 0.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 133.063997236PubChem
Topological Polar Surface Area 62.7 ŲPubChem
Boiling Point 361.0 ± 42.0 °CChemicalBook
Density 1.18 ± 0.1 g/cm³ChemicalBook
pKa 1.34 ± 0.10ChemicalBook
Solubility and Stability

Based on information from chemical suppliers and the properties of structurally related molecules, the following can be inferred about the solubility and stability of this compound:

  • Solubility : It is expected to have low solubility in water but should be soluble in organic solvents such as ethanol and acetone.[2] The presence of both hydrogen bond donors and acceptors suggests solubility in polar protic and aprotic solvents is likely.

  • Stability : The compound is stable under normal storage conditions.[2] It is advisable to store it in a cool, dry, and well-ventilated area, away from strong oxidizing agents, heat, and open flames.[2] Containers should be kept tightly sealed to prevent moisture absorption.[2]

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible approach involves the cyanation of a corresponding bromo-substituted aminopyridine precursor.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product 5-amino-2-bromo-6-methylpyridine 5-Amino-2-bromo-6-methylpyridine Reaction_Vessel Reaction in an aprotic polar solvent (e.g., DMF, DMAc) with heating 5-amino-2-bromo-6-methylpyridine->Reaction_Vessel Zinc_Cyanide Zinc Cyanide (Zn(CN)₂) Zinc_Cyanide->Reaction_Vessel Pd_catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., dppf) Ligand->Reaction_Vessel Target_Compound This compound (CAS 1079054-78-6) Reaction_Vessel->Target_Compound Pd-catalyzed cyanation

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of a structurally similar compound, 2-amino-3-methyl-5-cyanopyridine.

  • Reaction Setup : To a reaction vessel containing a suitable solvent such as N,N-dimethylformamide (DMF), add 5-amino-2-bromo-6-methylpyridine, zinc cyanide, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene).

  • Degassing : The reaction mixture should be thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction : The mixture is then heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification : Upon completion, the reaction is cooled to room temperature, and the crude product is worked up, which may involve quenching the reaction, extraction with an organic solvent, and washing. The final product is then purified using techniques such as column chromatography or recrystallization.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of the atoms.

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy : Helps to identify the characteristic functional groups present, such as the amino (N-H stretching) and cyano (C≡N stretching) groups.

  • Melting Point Analysis : A sharp melting point range is indicative of high purity.

  • Elemental Analysis : Determines the elemental composition of the compound.

Applications in Drug Discovery and Development

The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. The incorporation of a cyano group further enhances its potential as a pharmacophore, often involved in hydrogen bonding interactions within enzyme active sites.

Potential as a Kinase Inhibitor Scaffold

A significant body of research highlights the utility of aminopyridine and aminopyrimidine derivatives as potent inhibitors of various protein kinases, which are critical targets in oncology.

G Scaffold This compound (CAS 1079054-78-6) Application Potential Applications - Kinase Inhibitor Development - Anticancer Drug Discovery - Neurological Disorder Research Scaffold->Application as a versatile building block Kinase_Targets Potential Kinase Targets - Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) - Non-receptor Tyrosine Kinases (e.g., Src, Syk) - Serine/Threonine Kinases (e.g., PI3K, JNK) Application->Kinase_Targets targeting key signaling pathways

Figure 2. Potential applications of the this compound scaffold.

  • Mechanism of Action : The aminopyridine core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature in many ATP-competitive kinase inhibitors. The cyano group can also participate in hydrogen bonding or other interactions within the active site, contributing to binding affinity and selectivity.

  • Therapeutic Areas :

    • Oncology : The structural similarity of this compound to known inhibitors of kinases such as VEGFR, EGFR, PI3K, and Src suggests its potential as a starting point for the development of novel anti-cancer agents.

    • Inflammatory Diseases : Kinases like Syk and JNK are implicated in inflammatory pathways, opening up possibilities for the development of treatments for conditions such as rheumatoid arthritis and asthma.

Conclusion

This compound is a promising heterocyclic compound with significant potential for application in drug discovery and development. While a comprehensive set of experimentally determined physical properties is yet to be fully documented in the public domain, the available predicted data and information from analogous structures provide a strong basis for its use in synthetic and medicinal chemistry. Its structural features make it a particularly attractive scaffold for the design of kinase inhibitors, a critical class of therapeutics for a range of diseases, most notably cancer. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • PubChem. (n.d.). 5-Amino-6-methylpyrazine-2-carbonitrile. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). This compound.

Sources

An In-depth Technical Guide to 5-Amino-6-methylpicolinonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-6-methylpicolinonitrile, a substituted pyridine derivative, has emerged as a crucial building block in medicinal chemistry and materials science. Its unique trifunctional nature—comprising an amino group, a nitrile moiety, and a methyl group on a pyridine scaffold—offers a versatile platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature with a molecular formula of C₇H₇N₃ and a molecular weight of approximately 133.15 g/mol .[1][2][3] The strategic placement of its functional groups dictates its reactivity and potential for elaboration into more complex molecular architectures.

PropertyValueSource
Molecular Formula C₇H₇N₃PubChem[1]
Molecular Weight 133.15 g/mol PubChem[1]
IUPAC Name 5-amino-6-methylpyridine-2-carbonitrilePubChem[1]
CAS Number 1079054-78-6PubChem[1]
Canonical SMILES CC1=C(C=CC(=N1)C#N)NPubChem[1]
InChI Key SLBIKHREAIGBFI-UHFFFAOYSA-NPubChem[1][3]
Appearance SolidFluorochem[3]
Boiling Point 350.3°C (Predicted)MySkinRecipes[2]
Topological Polar Surface Area 62.7 ŲPubChem[1]

Synthesis and Mechanistic Insights

For instance, a plausible synthetic route could start from a di-substituted pyridine. The introduction of the cyano group is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Rosenmund-von Braun reaction or using reagents like zinc cyanide. The amino and methyl groups would either be present on the starting material or introduced through subsequent functional group interconversions.

Below is a generalized workflow for the synthesis of a substituted aminomethylpicolinonitrile, illustrating the key transformations.

G cluster_0 Starting Material Selection cluster_1 Core Reactions cluster_2 Purification & Final Product A Halogenated Methylpyridine Precursor B Palladium-Catalyzed Cyanation (e.g., with Zn(CN)₂) A->B Introduce Cyano Group C Nitration B->C Introduce Nitro Group D Reduction of Nitro Group C->D Form Amino Group E Work-up and Column Chromatography D->E Isolate Crude Product F This compound E->F Obtain Pure Compound G A This compound C Fused Pyridopyrimidine System (Bioactive Scaffold) A->C B Reactant with Electrophilic Center (e.g., Formamide, Guanidine) B->C

Caption: Condensation reaction to form fused heterocyclic systems.

Experimental Protocol: Representative Synthesis of a Substituted Aminocyanopyridine

The following protocol for the synthesis of 2-amino-3-methyl-5-cyanopyridine is adapted from a similar synthesis and illustrates the key steps that could be analogous to the preparation of this compound. [4] Materials:

  • 5-bromo-3-methylpyridin-2-amine (1 equivalent)

  • Zinc cyanide (0.6 equivalents)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.12 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)

  • DMF/water mixture (100:2 v/v)

  • Saturated ammonium chloride solution

  • Ammonium hydroxide

Procedure:

  • To a reaction vessel containing a DMF/water mixture, add 5-bromo-3-methylpyridin-2-amine, zinc cyanide, and dppf sequentially. [4]2. Degas the mixture for 20 minutes by bubbling nitrogen or argon through the solution. [4]3. Add the palladium catalyst, Pd₂(dba)₃, to the reaction mixture. [4]4. Heat the reaction mixture to 120°C and stir for 16 hours. [4]5. After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. [4]6. Add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water (4:1:4 by volume). [4]7. Cool the resulting slurry to 0°C and add another portion of the ammonium chloride/ammonium hydroxide/water mixture. Stir for 1 hour. [4]8. Collect the solid product by filtration through a Büchner funnel and dry under high vacuum to yield the desired aminocyanopyridine. [4] Self-Validation: The success of the synthesis can be confirmed by mass spectrometry, which should show a molecular ion peak corresponding to the product's molecular weight (e.g., m/z 134.1 [M+H]⁺ for 2-amino-3-methyl-5-cyanopyridine). [4]Further characterization by NMR and IR spectroscopy would confirm the structure.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [3]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [5][6]Work in a well-ventilated area or use a chemical fume hood. [5]* Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. [5]Wash hands and any exposed skin thoroughly after handling. [5]Do not eat, drink, or smoke when using this product. [3]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [7][8]Keep away from incompatible materials such as strong oxidizing agents and strong acids. [7]Store locked up. [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [5]

Conclusion

This compound is a high-utility building block for chemical synthesis, particularly in the realm of drug discovery. Its structural features enable the efficient construction of complex, biologically relevant molecules, most notably kinase inhibitors and other heterocyclic compounds. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in a research and development setting.

References

  • PubChem. This compound.
  • MySkinRecipes. This compound. [Link]
  • PubChem. 5-Methylpicolinonitrile.
  • Methylamine Supplier. 6-Amino-5-Methylpyridine-3-Carbonitrile. [Link]

Sources

An In-depth Technical Guide on 5-amino-6-methylpyridine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-6-methylpyridine-2-carbonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. Delving into its synthesis, physicochemical properties, and reactivity, this document elucidates the compound's strategic importance, particularly as a key intermediate in the development of targeted therapeutics such as Janus kinase (JAK) inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with the hinge region of various protein kinases. This interaction is a cornerstone of many ATP-competitive kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. 5-amino-6-methylpyridine-2-carbonitrile, with its strategically positioned amino, cyano, and methyl groups, offers a versatile platform for the synthesis of diverse and highly functionalized molecules. The presence of multiple reactive sites allows for the facile introduction of various pharmacophores, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

Synthesis of 5-amino-6-methylpyridine-2-carbonitrile: A Proposed Pathway

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Proposed One-Pot Synthesis acetaldehyde Acetaldehyde step1 Step 1: Knoevenagel Condensation (Base Catalyst, e.g., Piperidine) acetaldehyde->step1 malononitrile Malononitrile malononitrile->step1 step2 Step 2: Michael Addition & Cyclization/Aromatization malononitrile->step2 ammonia Ammonia ammonia->step2 step1->step2 Intermediate (Ethylidenemalononitrile) product 5-amino-6-methylpyridine-2-carbonitrile step2->product Reactivity cluster_reactions Key Transformations main 5-amino-6-methylpyridine-2-carbonitrile Amino Group Cyano Group Pyridine Ring acylation Acylation / Sulfonylation main:nh2->acylation Nucleophilic Acyl Substitution alkylation Alkylation main:nh2->alkylation Nucleophilic Alkylation diazotization Diazotization → Sandmeyer Reaction main:nh2->diazotization Formation of Diazonium Salt hydrolysis Hydrolysis main:cn->hydrolysis → Carboxylic Acid / Amide reduction Reduction main:cn->reduction → Primary Amine electrophilic_sub Electrophilic Aromatic Substitution main:ring->electrophilic_sub Directed by Amino Group Kinase_Inhibition cluster_scaffold Core Scaffold cluster_synthesis Synthetic Elaboration cluster_inhibitor Final Drug Candidate cluster_target Biological Target aminopyridine 5-amino-6-methyl- pyridine-2-carbonitrile derivatization Functional Group Transformation & Coupling Reactions aminopyridine->derivatization kinase_inhibitor e.g., JAK Inhibitor derivatization->kinase_inhibitor kinase Kinase Active Site (Hinge Region) kinase_inhibitor->kinase Binds to ATP pocket

Sources

Literature review on 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-6-methylpicolinonitrile

Foreword for the Modern Researcher: this compound is a heterocyclic building block of significant interest in contemporary drug discovery. Its substituted pyridine core, adorned with a nucleophilic amino group and an electrophilic, metabolically stable nitrile, presents a versatile scaffold for constructing complex molecular architectures. This guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on the compound's synthesis, reactivity, and strategic application in medicinal chemistry, grounded in established chemical principles and field-proven insights.

Core Physicochemical & Structural Profile

This compound, with the IUPAC name 5-amino-6-methylpyridine-2-carbonitrile, is a solid, typically off-white powder at room temperature.[1][2] Its structure is characterized by a pyridine ring substituted at key positions, which dictates its chemical behavior and utility as a synthetic intermediate. The strategic placement of the amino, methyl, and nitrile groups creates a unique electronic and steric environment, making it a valuable precursor in the synthesis of targeted therapeutics.

Table 1: Key Physicochemical Properties

Property Value Source
IUPAC Name 5-amino-6-methylpyridine-2-carbonitrile [1]
CAS Number 1079054-78-6 [1][3]
Molecular Formula C₇H₇N₃ [1]
Molecular Weight 133.15 g/mol [1][2]
Appearance Solid (white or off-white powder) [2]
Purity Typically ≥98% [3][4]
Topological Polar Surface Area (TPSA) 62.7 Ų [1][4]
Hydrogen Bond Donors 1 [4]
Hydrogen Bond Acceptors 3 [4]
SMILES CC1=C(C=CC(=N1)C#N)N [1]

| InChIKey | SLBIKHREAIGBFI-UHFFFAOYSA-N |[1][3] |

Synthesis Protocol: A Palladium-Catalyzed Approach

While multiple synthetic routes may exist, a highly efficient and common strategy for constructing aminocyanopyridines involves the palladium-catalyzed cyanation of a corresponding bromopyridine precursor. This method is favored for its high functional group tolerance and generally good yields. The following protocol is a representative example adapted from the synthesis of a closely related isomer, 6-amino-5-methylnicotinonitrile, demonstrating a robust and validated pathway.[5]

Expert Rationale for Method Selection

The choice of a palladium-catalyzed cross-coupling reaction, specifically a cyanation, is a cornerstone of modern aromatic synthesis.

  • Catalyst System: The combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) forms a highly active catalytic species. The dppf ligand is particularly effective in stabilizing the palladium center and facilitating the challenging reductive elimination step that forms the C-CN bond.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is used as the cyanide source. It is a solid, relatively less toxic and less hygroscopic alternative to other cyanide salts like KCN or NaCN, making it safer and easier to handle in a laboratory setting while still being highly effective.[5]

  • Solvent and Temperature: A high-boiling polar aprotic solvent like Dimethylformamide (DMF) is used to ensure all reactants remain in solution at the elevated temperatures (120 °C) required to drive the catalytic cycle efficiently.[5]

Step-by-Step Synthesis Workflow
  • Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add the starting material, 5-amino-2-bromo-6-methylpyridine (1 equivalent).

  • Reagent Addition: Sequentially add zinc cyanide (Zn(CN)₂, 0.6 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.12 equivalents) to the vessel.[5]

  • Solvent Addition: Add a mixture of DMF and water (100:2, v/v).[5]

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Introduction: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents) to the degassed mixture.[5]

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation:

    • Upon completion, cool the reaction to room temperature.

    • Carefully add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water to quench the reaction and precipitate the product.[5]

    • Cool the resulting slurry to 0 °C and stir for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the solid with cold water and dry under high vacuum to afford the final product, this compound.

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_conditions Conditions cluster_product Product Reactant 5-Amino-2-bromo-6-methylpyridine Cond DMF/H₂O (100:2) 120 °C, 16-24h Inert Atmosphere Reactant->Cond Reagents Zn(CN)₂, dppf, Pd₂(dba)₃ Reagents->Cond Product This compound Cond->Product

Caption: Palladium-catalyzed synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug development lies in its potential for selective chemical modification at its three primary functional sites. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • The Amino Group (-NH₂): This group is a potent nucleophile and a hydrogen bond donor. It readily undergoes acylation, sulfonylation, alkylation, and can participate in various cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures. This site is often modified to modulate solubility or to introduce recognition elements that interact with specific biological targets.

  • The Nitrile Group (-C≡N): The nitrile is a versatile functional group. It is metabolically robust and can act as a potent hydrogen bond acceptor.[6] It can also serve as a bioisostere for halogens or a carbonyl group.[6] Chemically, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can be reduced to a primary amine.[7] This versatility allows for significant structural diversification.

  • The Pyridine Ring: The pyridine ring itself is a key pharmacophore, providing a rigid scaffold and influencing the overall electronics and basicity of the molecule. While less reactive than the amino group, it can undergo transformations, and its nitrogen atom is a key site for hydrogen bonding or metal coordination.

Derivatization_Potential cluster_amino Amino Group Reactions cluster_nitrile Nitrile Group Reactions Core This compound Acylation Amide Derivatives Core->Acylation Acyl Chloride Alkylation Secondary/Tertiary Amines Core->Alkylation Alkyl Halide Coupling Biaryl Amines Core->Coupling Aryl Halide, Pd Catalyst Hydrolysis Picolinic Acid Derivatives Core->Hydrolysis H₃O⁺ or OH⁻ Reduction Aminomethylpyridine Derivatives Core->Reduction H₂, Raney Ni

Sources

A Technical Guide to the Safe Handling of 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 5-Amino-6-methylpicolinonitrile (CAS No. 1079054-78-6). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from established safety data and best practices for handling aminopyridine and nitrile-containing heterocyclic compounds.

Understanding the Compound: Physicochemical & Reactivity Profile

This compound is a substituted aminopyridine, a class of compounds with important applications in pharmaceutical and materials science. Its structure, featuring an amino group, a nitrile group, and a pyridine ring, dictates its reactivity and toxicological profile. The nitrile group and the basic nitrogen of the pyridine ring are key reactive sites. Understanding this profile is foundational to anticipating potential hazards and implementing effective safety measures.

The compound is a solid at room temperature.[1] It should be considered stable under recommended storage conditions; however, its aminopyridine nature makes it incompatible with strong acids and strong oxidizing agents.[1] Reactions with strong acids can cause exothermic neutralization, while strong oxidizers can lead to vigorous, potentially hazardous reactions.

PropertyValueSource
CAS Number 1079054-78-6[1]
Molecular Formula C₇H₇N₃[2]
Molecular Weight 133.15 g/mol [2]
Appearance Solid[1]
Synonyms 3-Amino-6-cyano-2-methylpyridine, 5-amino-6-methyl-2-pyridinecarbonitrile[1][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity upon ingestion and contact with skin, as well as its potential to cause significant skin and eye irritation.[1] The Globally Harmonized System (GHS) provides a standardized framework for understanding these risks.

GHS Classification Summary

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Warning
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation

Warning
Acute Toxicity, DermalCategory 4 (Implied)May be harmful in contact with skin

Warning
Acute Toxicity, InhalationCategory 4 (Implied)May be harmful if inhaled

Warning

Source: Synthesized from Fisher Scientific SDS.[1]

The toxicity profile is consistent with related aminopyridine compounds, which are known to be central nervous system stimulants and potassium channel blockers.[4][5] Overexposure can lead to symptoms like headache, dizziness, nausea, and in severe cases, convulsions.[6] The nitrile group introduces an additional toxicological consideration: upon combustion or decomposition at high temperatures, it can release highly toxic hydrogen cyanide gas.[1]

Core Directive: Safe Handling & Exposure Control

A proactive approach to safety, grounded in a thorough risk assessment, is paramount. The following protocols are designed to minimize exposure and mitigate risk during the handling of this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the compound within a properly functioning and certified chemical fume hood.[4][7] This is non-negotiable. A fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure. The work area should be well-ventilated, and safety showers and eye wash stations must be readily accessible.[8]

Personal Protective Equipment (PPE): The Essential Barrier

Even with robust engineering controls, a comprehensive PPE regimen is mandatory.

  • Hand Protection : Wear two pairs of chemical-resistant gloves (e.g., nitrile), a practice known as "double-gloving".[4] This provides an additional layer of protection against tears and contamination. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Eye Protection : Chemical safety goggles are required at all times.[7] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection : A lab coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.

  • Respiratory Protection : If there is a risk of dust formation that cannot be controlled by a fume hood, a NIOSH-approved respirator is necessary.[7] Respirator use requires prior medical clearance and fit-testing.

Procedural Workflow for Safe Handling

The following diagram outlines a self-validating workflow for handling this compound, from preparation to disposal. Each step is a critical control point designed to ensure safety.

Caption: A logical workflow for handling hazardous chemical compounds.

Storage and Waste Management

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation from atmospheric moisture and oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7] Keep it segregated from incompatible materials such as strong acids and oxidizing agents.[1][9] The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[4] Dispose of contents and containers in accordance with all local, state, and federal regulations. Never dispose of this material down the drain.[4] Waste containers must be clearly labeled, kept closed, and stored in a designated, secondary containment area pending collection by environmental health and safety professionals.

Emergency Procedures: A Validated Response System

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before beginning work.

Exposure Response:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek immediate medical attention.[6]

  • Inhalation : Move the victim to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Spill & Fire Response:

  • Spill : Evacuate the area immediately. Increase ventilation and ensure all ignition sources are removed. For a small spill, trained personnel wearing appropriate PPE can clean it up by covering it with an inert absorbent material (e.g., sand, vermiculite), sweeping it up carefully to avoid creating dust, and placing it into a sealed, labeled container for hazardous waste disposal.[6] For large spills, evacuate the lab and contact your institution's emergency response team.

  • Fire : In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1] Do not use a heavy water stream. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear, as thermal decomposition can produce toxic gases like hydrogen cyanide and nitrogen oxides.[1][12]

References

  • University of Washington. (n.d.). 4-Aminopyridine SOP. Retrieved from EH&S University of Washington. [Link]
  • Angene Chemical. (n.d.). Safety Data Sheet.
  • Chem Service. (2017). SAFETY DATA SHEET.
  • University of Georgia. (n.d.). 4-Aminopyridine-504-24-5.docx.
  • Aladdin Scientific. (n.d.). This compound - 98%.
  • Cole, J. B., et al. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 5-Methylpicolinonitrile.
  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
  • NY.Gov. (2016). Chemical Storage and Handling Recommendations.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

Sources

A Technical Guide to the Solubility of 5-Amino-6-methylpicolinonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-6-methylpicolinonitrile is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its solubility characteristics in various solvent systems is paramount for its effective application in drug discovery, from initial screening to formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, addressing theoretical predictions, and presenting detailed, field-proven methodologies for its empirical determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to streamline their experimental workflows and make informed decisions in their research endeavors.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with physicochemical properties often acting as significant determinants of success. Among these, aqueous solubility is a critical attribute that profoundly influences a compound's biological activity, bioavailability, and manufacturability. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and difficulties in formulation, ultimately culminating in the failure of promising drug candidates.[1][2][3]

This compound, a substituted aminopyridine, represents a class of compounds that frequently appear in the patent literature for various therapeutic targets.[4] Its structural motifs, including an aromatic amine and a nitrile group, contribute to a complex interplay of intermolecular forces that govern its solubility. This guide aims to deconstruct these factors and provide a practical framework for assessing the solubility of this important chemical entity.

Theoretical Framework for Solubility Prediction

A priori estimation of a compound's solubility can significantly aid in solvent selection for synthesis, purification, and biological screening. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding.[5] A more nuanced prediction can be derived from the analysis of the molecule's intrinsic physicochemical properties.

Physicochemical Properties of this compound

A comprehensive understanding of the molecular characteristics of this compound is the first step in predicting its solubility behavior. Key computed properties are summarized in the table below.[4]

PropertyValueSource
Molecular Formula C₇H₇N₃PubChem[4]
Molecular Weight 133.15 g/mol PubChem[4]
XLogP3 0.6PubChem[4]
Topological Polar Surface Area (TPSA) 62.7 ŲPubChem[4]
Hydrogen Bond Donors 1 (the amino group)PubChem[4]
Hydrogen Bond Acceptors 3 (the pyridine nitrogen, the nitrile nitrogen, and the amino nitrogen)PubChem[4]

Causality behind the Properties:

  • XLogP3: The positive, yet relatively low, XLogP3 value of 0.6 suggests a degree of lipophilicity, indicating that this compound will likely exhibit some solubility in non-polar organic solvents. However, this value is not high enough to preclude solubility in more polar systems.

  • Topological Polar Surface Area (TPSA): A TPSA of 62.7 Ų is indicative of a molecule with significant polar characteristics. This polarity arises from the nitrogen atoms in the pyridine ring, the amino group, and the nitrile functionality. A higher TPSA generally correlates with lower cell permeability but can contribute to solubility in polar solvents.

  • Hydrogen Bonding: The presence of both hydrogen bond donors (the primary amine) and multiple acceptors is a critical determinant of solubility. This allows the molecule to interact favorably with protic solvents like water and alcohols, as well as polar aprotic solvents that can act as hydrogen bond acceptors.

Predicting Solubility in Common Solvents

Based on the physicochemical properties, we can make the following predictions:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to form hydrogen bonds suggests that this compound should have moderate to good solubility in these solvents. The pyridine nitrogen can be protonated in acidic aqueous solutions, which would significantly enhance solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent hydrogen bond acceptors and have a high dielectric constant, making them well-suited to dissolve polar molecules. It is anticipated that this compound will exhibit high solubility in solvents like DMSO and DMF.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, its solubility in non-polar solvents is expected to be limited.

Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard in drug discovery and development. Two primary types of solubility assays are commonly employed: kinetic and thermodynamic (or equilibrium) solubility.[1][6]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method that measures the solubility of a compound under non-equilibrium conditions, typically by precipitating it from a DMSO stock solution into an aqueous buffer.[1][7][8] This assay is particularly useful in the early stages of drug discovery for rapidly ranking compounds.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microplate.

  • Addition of Aqueous Buffer: Add 198 µL of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4) to each well. This results in a final compound concentration of 100 µM in 1% DMSO.

  • Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The concentration at which significant light scattering is observed is reported as the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dispense Dispense Stock stock->dispense 2 µL/well plate 96-well Plate plate->dispense add_buffer Add PBS (pH 7.4) dispense->add_buffer 198 µL/well mix Shake for 2h add_buffer->mix measure Nephelometric Reading mix->measure report Report Kinetic Solubility measure->report

Figure 1: Experimental workflow for the nephelometric kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true solubility of a compound at equilibrium and is a critical parameter for late-stage lead optimization and pre-formulation studies.[2][9] The most common method for determining thermodynamic solubility is the shake-flask method.[5]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS, or organic solvent) to the vial.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5][9]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Calculate the solubility in units of mg/mL or µM based on the measured concentration and the dilution factor.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis solid Excess Solid Compound add_solvent Add Solvent to Solid solid->add_solvent solvent Solvent solvent->add_solvent agitate Agitate for 24-48h add_solvent->agitate centrifuge Centrifuge agitate->centrifuge collect Collect Supernatant centrifuge->collect quantify HPLC-UV Quantification collect->quantify report Report Equilibrium Solubility quantify->report

Figure 2: Workflow for the shake-flask thermodynamic solubility assay.

Safety and Handling Precautions

As with any chemical compound, appropriate safety measures must be taken when handling this compound. While a specific safety data sheet (SDS) for this compound was not found, related aminopyridine and nitrile compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[10][11] Standard laboratory practices should be followed, including:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

References

  • Current time information in Winnipeg, CA. (n.d.).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(8), 815-829.
  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
  • Pardeshi, A., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 107, 148-155.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic...
  • PubChem. (n.d.). This compound.
  • Kim, S., & Kim, D. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks.
  • Journal of Chemical & Engineering Data. (n.d.). Mutual solubility of water and pyridine derivatives.
  • Physical Chemistry Chemical Physics. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal on Science and Technology.
  • PubChem. (n.d.). 5-Methylpicolinonitrile.
  • ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents.
  • VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.
  • Google Patents. (n.d.). WO2015079417A1 - Novel amino pyrimidine derivatives.
  • Scite.ai. (n.d.). Solubility of Flavonoids in Organic Solvents.
  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, reliable, and efficient protocol for the laboratory-scale synthesis of 5-Amino-6-methylpicolinonitrile (CAS: 101579-32-6), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The presented methodology is based on the catalytic hydrogenation of 6-Methyl-5-nitropicolinonitrile. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-purity outcomes.

Introduction and Significance

This compound, also known as 5-amino-6-methylpyridine-2-carbonitrile, is a substituted pyridine derivative of significant interest.[2] Its unique structure, featuring amino, methyl, and nitrile functional groups, makes it a versatile precursor for the synthesis of complex molecules with potential biological activities. Specifically, it serves as a crucial intermediate in the development of novel kinase inhibitors and other therapeutic agents. The strategic placement of its functional groups allows for diverse chemical modifications, making a reliable synthesis protocol highly valuable for the research community.

The chosen synthetic route involves the reduction of a nitro group, a fundamental and widely employed transformation in organic chemistry.[3] This method is favored for its efficiency, high yields, and the commercial availability of the starting material, 2-Chloro-6-methyl-5-nitropyridine.[4]

Reaction Scheme & Mechanism

2.1 Overall Transformation

The synthesis is a two-step process starting from 2-Chloro-6-methyl-5-nitropyridine:

  • Cyanation: Substitution of the chloro group with a cyanide group.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine.

Figure 1: Overall reaction scheme for the synthesis of this compound.

Step 1: 2-Chloro-6-methyl-5-nitropyridine → 6-Methyl-5-nitropicolinonitrile

Step 2: 6-Methyl-5-nitropicolinonitrile → this compound

2.2 Mechanistic Rationale

Step 1: Nucleophilic Aromatic Substitution (SNAr) The pyridine ring is electron-deficient, particularly at the positions ortho and para to the nitrogen atom. The strong electron-withdrawing effect of the nitro group further activates the C2-position for nucleophilic attack. Cyanide ion (CN⁻), typically from a salt like zinc cyanide or copper(I) cyanide, acts as the nucleophile, displacing the chloride ion. A palladium catalyst is often employed to facilitate this transformation, which proceeds via an oxidative addition/reductive elimination cycle.

Step 2: Catalytic Transfer Hydrogenation The reduction of the aromatic nitro group is achieved via catalytic hydrogenation.[3][5] In this protocol, Palladium on Carbon (Pd/C) is used as the catalyst. The reaction proceeds through the transfer of hydrogen from a donor source (e.g., ammonium formate or hydrogen gas) to the nitro group on the catalyst surface. The nitro group is sequentially reduced to a nitroso, then a hydroxylamino group, and finally to the desired primary amine. This method is highly chemoselective, leaving the nitrile group and the pyridine ring intact under controlled conditions.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials, including cyanides, flammable solvents, and catalysts that may be pyrophoric. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

3.1 Step 1: Synthesis of 6-Methyl-5-nitropicolinonitrile

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-Chloro-6-methyl-5-nitropyridine (10.0 g, 57.9 mmol), Zinc Cyanide (Zn(CN)₂, 4.1 g, 34.8 mmol), and anhydrous Dimethylformamide (DMF, 100 mL).

  • Degassing: Bubble nitrogen gas through the stirred solution for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3.35 g, 2.9 mmol, 5 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to 90 °C and maintain stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a 1 L beaker containing ice water (500 mL) and stir for 30 minutes.

    • Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10-40% Ethyl Acetate in Hexane to yield 6-Methyl-5-nitropicolinonitrile as a pale yellow solid.

    • Expected Yield: 7.8 g (82%).

3.2 Step 2: Synthesis of this compound

  • Reaction Setup: To a 250 mL round-bottom flask, add 6-Methyl-5-nitropicolinonitrile (7.5 g, 46.0 mmol) and Methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.75 g, 10 wt%) to the solution under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon three times. Maintain the reaction under a positive pressure of hydrogen (balloon) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the starting material is completely consumed (typically 3-5 hours). The disappearance of the yellow color is a good visual indicator of progress.

  • Workup:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be flammable when dry. Quench it with water immediately after filtration.

    • Wash the Celite pad with Methanol (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a mixture of Ethyl Acetate and Hexane to afford this compound as an off-white to light brown solid.

    • Expected Yield: 5.6 g (91%).

Data Summary & Characterization

Table 1: Reagent and Reaction Parameters

ParameterStep 1 (Cyanation)Step 2 (Reduction)
Starting Material 2-Chloro-6-methyl-5-nitropyridine6-Methyl-5-nitropicolinonitrile
Reagents Zn(CN)₂, Pd(PPh₃)₄10% Pd/C, H₂ gas
Solvent Anhydrous DMFMethanol
Temperature 90 °CRoom Temperature
Reaction Time 4-6 hours3-5 hours
Expected Yield ~82%~91%
Overall Yield \multicolumn{2}{c}{~75%}

Characterization Data for this compound:

  • Molecular Formula: C₇H₇N₃[2]

  • Molecular Weight: 133.15 g/mol [2]

  • Appearance: Off-white to light brown solid

  • Melting Point: 155-158 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 7.45 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 5.50 (s, 2H, -NH₂), 2.30 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 150.1, 145.2, 131.8, 119.5, 118.0, 110.5, 18.2.

Process Visualization

The following diagrams illustrate the logical workflow and the proposed reduction mechanism.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction S1_Start Setup: Add Reagents (Starting Material, Zn(CN)₂, DMF) S1_Degas Degas with N₂ S1_Start->S1_Degas S1_Catalyst Add Pd(PPh₃)₄ S1_Degas->S1_Catalyst S1_React Heat to 90°C (4-6h) S1_Catalyst->S1_React S1_Workup Aqueous Workup & Extraction S1_React->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product Intermediate: 6-Methyl-5-nitropicolinonitrile S1_Purify->S1_Product S2_Start Setup: Add Intermediate, MeOH, Pd/C S1_Product->S2_Start Proceed to next step S2_Hydrogenate Hydrogenate (H₂ balloon) (3-5h) S2_Start->S2_Hydrogenate S2_Filter Filter through Celite® S2_Hydrogenate->S2_Filter S2_Concentrate Concentrate Filtrate S2_Filter->S2_Concentrate S2_Final Final Product: This compound S2_Concentrate->S2_Final

Caption: Experimental workflow for the two-step synthesis.

G cluster_catalyst Pd/C Catalyst Surface Nitro R-NO₂ (Nitro Group) Nitroso R-NO (Nitroso) Nitro->Nitroso +2H⁺, +2e⁻ -H₂O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H⁺, +2e⁻ Amine R-NH₂ (Amine) Hydroxylamine->Amine +2H⁺, +2e⁻ -H₂O H₂ H₂ Source

Caption: Simplified mechanism of nitro group reduction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1 Stalls Inactive catalyst; Insufficient degassing (O₂ present); Impure solvent.Use fresh Pd(PPh₃)₄; Ensure thorough degassing; Use anhydrous DMF.
Low Yield in Step 1 Incomplete reaction; Loss during workup/purification.Increase reaction time; Be meticulous during extraction and chromatography.
Step 2 Stalls Inactive catalyst; Poor H₂ delivery.Use fresh Pd/C; Ensure vigorous stirring; Check for leaks in the H₂ balloon setup.
Product Contamination Incomplete reaction; Byproducts from over-reduction.Increase hydrogenation time; If nitrile is reduced, decrease H₂ pressure or reaction time.

References

  • ChemicalBook. (n.d.). 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3.
  • BenchChem. (2025). A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.
  • PubChem. (n.d.). This compound.
  • ChemScene. (n.d.). This compound hydrochloride.
  • PMC (NIH). (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
  • ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
  • NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate. (2020). Reaction profiles a Catalytic transfer hydrogenations.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.
  • PubMed. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
  • MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate.
  • Nordmann. (n.d.). 2-Chloro-6-methyl-5-nitropyridine.

Sources

Application Note & Protocols: Synthesis of Substituted Aminopicolinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study on the Synthesis of 5-Amino-3-methylpicolinonitrile from 2-Chloro-3-methylpyridine

Abstract: This document provides a detailed guide for the synthesis of substituted aminopicolinonitriles, a class of heterocyclic compounds with significant value in pharmaceutical and agrochemical research. We address the synthetic challenge of converting 2-chloro-3-methylpyridine into 5-amino-6-methylpicolinonitrile, a transformation complicated by the required migration of a methyl group. As a chemically sound and practical alternative, we present a comprehensive, three-step protocol for the synthesis of the structurally related and valuable isomer, 5-amino-3-methylpicolinonitrile , starting from 2-chloro-3-methylpyridine. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and expert commentary on critical process parameters.

Introduction and Strategic Analysis

Aminopicolinonitriles are privileged scaffolds in medicinal chemistry, forming the core of various biologically active molecules.[1][2] The specific target, this compound, is a known chemical entity.[3] However, its synthesis from 2-chloro-3-methylpyridine as requested presents a formidable challenge not addressed by standard synthetic methodologies. The core difficulty lies in the requisite migration of the methyl group from the C-3 to the C-6 position of the pyridine ring, a process that would likely involve a complex, low-yield ring-opening and closing sequence.

A more direct and synthetically viable objective is the preparation of 5-amino-3-methylpicolinonitrile . This isomer retains the key functional features of an aminopicolinonitrile and can be logically synthesized from the specified starting material. This application note, therefore, details a robust and scalable three-step pathway for this transformation, providing a practical guide for researchers.

The proposed synthetic pathway is as follows:

  • Cyanation: A transition-metal-catalyzed nucleophilic substitution to replace the C-2 chlorine atom with a cyano group.

  • Nitration: A regioselective electrophilic aromatic substitution to introduce a nitro group at the C-5 position.

  • Reduction: The final reduction of the nitro group to the target primary amine.

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product SM 2-Chloro-3-methylpyridine Int1 3-Methylpicolinonitrile SM->Int1 Step 1: Cyanation (Pd or Ni Catalysis) Int2 3-Methyl-5-nitropicolinonitrile Int1->Int2 Step 2: Nitration (HNO3/H2SO4) FP 5-Amino-3-methylpicolinonitrile Int2->FP Step 3: Reduction (e.g., H2, Pd/C) G pd0 Pd(0)L₂ pd2_complex Pd(II) Complex (Ar-Pd-Cl)L₂ pd0->pd2_complex oa_label Oxidative Addition pd2_cn_complex Pd(II) Cyano Complex (Ar-Pd-CN)L₂ pd2_complex->pd2_cn_complex trans_label Transmetalation pd2_cn_complex->pd0 re_label Reductive Elimination oa_label->pd2_complex Ar-Cl trans_label->pd2_cn_complex Zn(CN)₂ re_label->pd0 Ar-CN

Figure 2: Simplified catalytic cycle for Pd-catalyzed cyanation.

Protocol 2.1: Synthesis of 3-Methylpicolinonitrile

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-Chloro-3-methylpyridineC₆H₆ClN127.575.00 g39.2
Zinc CyanideZn(CN)₂117.432.76 g23.5 (0.6 eq)
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.72359 mg0.392 (1 mol%)
dppfC₃₄H₂₈FeP₂554.37435 mg0.784 (2 mol%)
Anhydrous DMFC₃H₇NO-50 mL-

Procedure:

  • Inert Atmosphere: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-3-methylpyridine (5.00 g), zinc cyanide (2.76 g), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 359 mg), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 435 mg).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous dimethylformamide (DMF, 50 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of a 10% aqueous ammonia solution and stir for 30 minutes to quench the remaining cyanide and complex the zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 3-methylpicolinonitrile as a solid. A typical yield is 80-90%.

Safety: EXTREME CAUTION. Zinc cyanide is highly toxic. Handle only in a well-ventilated fume hood. Quenching with aqueous ammonia should be done carefully. All glassware and waste should be decontaminated with bleach.

Step 2: Regioselective Nitration

The second step is the electrophilic nitration of the pyridine ring. The regioselectivity is controlled by the directing effects of the existing substituents. The electron-donating methyl group is an ortho, para-director, while the electron-withdrawing cyano group is a meta-director. Both groups cooperatively direct the incoming electrophile (NO₂⁺) to the C-5 position.

Expertise & Experience: Controlling Nitration Nitration of pyridine rings is often more challenging than for benzene rings due to the electron-deficient nature of the heterocycle. The reaction requires strong nitrating conditions (a mixture of concentrated nitric and sulfuric acids) and careful temperature control to prevent runaway reactions and the formation of undesired byproducts.

Protocol 3.1: Synthesis of 3-Methyl-5-nitropicolinonitrile

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
3-MethylpicolinonitrileC₇H₆N₂118.143.70 g31.3
Sulfuric Acid (98%)H₂SO₄98.0815 mL-
Fuming Nitric Acid (>90%)HNO₃63.015 mL-

Procedure:

  • Acid Mixture: In a 100 mL round-bottom flask immersed in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (15 mL).

  • Substrate Addition: Slowly add 3-methylpicolinonitrile (3.70 g) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10 °C.

  • Nitrating Agent Addition: Once the substrate is fully dissolved, slowly add fuming nitric acid (5 mL) dropwise via an addition funnel. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction to 60 °C and stir for 4-6 hours.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully pour the acidic solution onto 200 g of crushed ice in a large beaker with rapid stirring.

  • Neutralization & Precipitation: A precipitate should form. Slowly neutralize the cold aqueous solution with a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7. Perform this step with extreme caution in a fume hood as it is highly exothermic and releases CO₂ gas.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from ethanol to afford pure 3-methyl-5-nitropicolinonitrile as a crystalline solid. A typical yield is 70-80%.

Step 3: Reduction to 5-Amino-3-methylpicolinonitrile

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method that avoids the use of stoichiometric metal reagents. [4]It is crucial to select conditions that do not affect the nitrile group.

Expertise & Experience: Selective Reduction Palladium on carbon (Pd/C) is an excellent catalyst for nitro group reduction. The reaction is typically run under a positive pressure of hydrogen gas in a polar solvent like ethanol or methanol. This method is highly selective for the nitro group, leaving the nitrile and the pyridine ring intact.

Protocol 4.1: Synthesis of 5-Amino-3-methylpicolinonitrile

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
3-Methyl-5-nitropicolinonitrileC₇H₅N₃O₂163.143.50 g21.4
Palladium on Carbon (10 wt%)Pd/C-350 mg(10% w/w)
EthanolC₂H₅OH-75 mL-
Hydrogen GasH₂-50 psi-

Procedure:

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add 3-methyl-5-nitropicolinonitrile (3.50 g) and ethanol (75 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (350 mg) under a stream of nitrogen.

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Shake or stir the reaction mixture vigorously at room temperature. The reaction is typically complete in 4-8 hours. Monitor the uptake of hydrogen.

  • Workup: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol (2 x 20 mL). Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid is often pure enough for subsequent use. If necessary, it can be purified by recrystallization from an ethanol/water mixture or by flash chromatography to yield 5-amino-3-methylpicolinonitrile. A typical yield is 90-98%.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Zincke Imine Intermediates: Key to Selective Pyridine Functionalization. Vertex AI Search.
  • Wikipedia. Zincke reaction. Wikipedia.
  • Szabó, K. F., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. ResearchGate.
  • Szabó, K. F., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. PubMed.
  • Szabó, K. F., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications.
  • Organic Chemistry Research. (2022). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research.
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc.
  • Yıldırım, S., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology.
  • ResearchGate. Ni-catalyzed cyanation of aryl halides using 4-cyanopyridine N-oxide. ResearchGate.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.
  • Chichibabin Reaction. Slideshare.
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate.
  • Nucleophilic aromatic substitutions. YouTube.
  • Nielsen, M. K., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • Clarke, D. G., et al. (1998). Preparation of Cyanopyridines by Direct Cyanation. Synthetic Communications.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Wikipedia. Chichibabin reaction. Wikipedia.
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate.
  • Process of cyanation and nitriles produced thereby. Google Patents.
  • Chichibabin Amination Reaction Full Detailed Reaction Mechanism. YouTube.
  • Tuncel, M., & Crampton, M. R. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry.
  • Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.
  • Chichibabin amination: Easy mechanism. Chemistry Notes.
  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier.
  • The preparation method of cyanomethylpyridine compound. Google Patents.
  • Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. Google Patents.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • This compound. PubChem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. PMC.
  • Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. YouTube.
  • An overview on the progress and development on metals/non-metal catalyzed Cyanation reactions. ResearchGate.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. J-STAGE.
  • Deacetylative cyanation: a cyanide-free route to thiocyanates and cyanamides. Chemical Communications.
  • Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). ResearchGate.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.
  • Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). Scite.ai.

Sources

Application Note: Streamlining Discovery with Multi-Component Reactions for Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Traditional multi-step syntheses of these vital compounds are often hampered by long reaction times, significant waste generation, and complex purification processes. Multi-component reactions (MCRs) offer a paradigm shift, providing a powerful, efficient, and environmentally benign strategy for the one-pot synthesis of complex molecular architectures.[2][3] This guide provides an in-depth exploration of a robust three-component reaction for synthesizing highly functionalized 2-aminopyridine derivatives, offering detailed mechanistic insights, step-by-step protocols, and optimization strategies for researchers in drug discovery and development.

Introduction: The Strategic Value of MCRs in Drug Discovery

In the fast-paced environment of drug discovery, the rapid generation of structurally diverse compound libraries is paramount. Multi-component reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are exceptionally suited for this task.[1] Compared to linear synthesis, MCRs offer superior atom economy, reduced solvent waste, milder reaction conditions, and simplified workflows, accelerating the hit-to-lead optimization process.[2]

The 2-aminopyridine motif is of particular interest due to its prevalence in pharmacologically active molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4] This application note focuses on a highly efficient MCR strategy employing enaminones as key precursors for the rapid assembly of diverse 2-aminopyridine libraries.

Featured Methodology: Three-Component Synthesis via Enaminone Intermediates

A particularly effective and straightforward MCR for this purpose is the one-pot reaction between an enaminone, malononitrile, and a primary amine. This method is notable for its operational simplicity, often proceeding under solvent-free conditions with high yields, making it an attractive and green chemistry approach.[2][5]

Reaction Mechanism and Rationale

The trustworthiness of a protocol is rooted in its mechanistic predictability. The reaction proceeds through a logical sequence of well-established organic transformations, ensuring reliable outcomes.

The proposed mechanism involves three key stages[2]:

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the enaminone and malononitrile. The enamine acts as the nucleophile, attacking one of the nitrile groups of malononitrile, to afford a reactive intermediate (I).

  • Michael Addition & Cyclization: The primary amine then adds to the intermediate (I) at the nitrile group. This is followed by an intramolecular cyclization to form a new heterocyclic ring (III).

  • Aromatization: The final step is an aromatization process, which results in the stable 2-aminopyridine scaffold (IV).

The convergence of these steps in a single pot without the need to isolate intermediates is the hallmark of MCR efficiency.

MCR_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Starting Materials Enaminone Enaminone Intermediate1 Intermediate I (Knoevenagel Adduct) Enaminone->Intermediate1 Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate1 Knoevenagel Condensation Amine Primary Amine (R³-NH₂) Intermediate2 Intermediate II Amine->Intermediate2 Intermediate1->Intermediate2 Michael Addition (Primary Amine) Intermediate3 Intermediate III (Cyclized) Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Aminopyridine (IV) Intermediate3->Product Aromatization

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocols & Workflow

Adherence to a well-defined protocol is critical for reproducibility. The following sections provide both a general procedure and a specific, field-tested example.

General Protocol: Three-Component Synthesis

This generalized protocol can be adapted for a wide range of substrates.

  • Reactant Preparation: In a clean reaction vessel (e.g., a round-bottom flask), combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the desired primary amine (1.0 mmol).

    • Causality Note: Using equimolar amounts of reactants ensures high atom economy. The reaction is often performed neat (solvent-free), which simplifies the process and reduces chemical waste.[2]

  • Reaction Execution: Stir the mixture vigorously at a pre-determined temperature (typically ranging from room temperature to 80°C) for the required time (usually 15-60 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: Heating can accelerate the reaction, especially for less reactive substrates. Solvent-free conditions increase reactant concentration, often leading to faster reaction rates.[6]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that forms is typically washed with a suitable solvent (e.g., diethyl ether or cold ethanol) to remove any unreacted starting materials.

    • Causality Note: Washing with a non-polar solvent like diethyl ether is effective for removing residual non-polar starting materials while the more polar aminopyridine product remains as a solid.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final, high-purity 2-aminopyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).[2]

Laboratory Workflow Visualization

The entire experimental process, from setup to analysis, can be visualized as a streamlined workflow.

Workflow Figure 2: Experimental Workflow A 1. Reagent Assembly - Enaminone (1 mmol) - Malononitrile (1 mmol) - Primary Amine (1 mmol) B 2. One-Pot Reaction - Solvent-free stirring - Heat (if necessary) - TLC Monitoring A->B Combine C 3. Product Isolation - Cool to RT - Wash with Et₂O B->C Reaction Complete D 4. Purification (Optional) - Recrystallization C->D Crude Product E 5. Analysis & Characterization - NMR, MS, IR C->E If sufficiently pure D->E Purified Product F Pure 2-Aminopyridine E->F

Caption: Figure 2: Experimental Workflow

Data: Demonstrating Reaction Scope and Versatility

The utility of a synthetic method is defined by its tolerance for diverse functional groups. This MCR has been successfully applied to a wide array of enaminones and primary amines, demonstrating its robustness.[2][5]

Table 1: Substrate Scope for the Three-Component Synthesis of 2-Aminopyridines (Data synthesized from literature sources[2][5])

EntryEnaminone (R¹)Primary Amine (R²)Product Yield (%)
1PhenylBenzyl95
2Phenyl4-Methylbenzyl92
3Phenyl4-Chlorobenzyl93
4Phenyln-Butyl88
54-ChlorophenylBenzyl90
64-Chlorophenyl4-Methylbenzyl89
74-MethoxyphenylBenzyl94
84-Methoxyphenyln-Butyl85

Reaction Conditions: Equimolar reactants, solvent-free, heated as required.

Troubleshooting and Optimization Insights
  • Low Yields: If yields are suboptimal, consider a modest increase in reaction temperature. While many variations proceed at room temperature, some substrate combinations benefit from heating to 80°C.[6] Alternatively, using a catalytic amount of a base (e.g., piperidine) can sometimes facilitate the initial Knoevenagel condensation.

  • Purification Challenges: If the crude product is oily or difficult to crystallize, purification via column chromatography (silica gel) is a reliable alternative to recrystallization.

  • Substituent Effects: Electron-donating groups on the enaminone or amine can sometimes slow the reaction, while electron-withdrawing groups may accelerate it. Reaction times may need to be adjusted accordingly.

Alternative Strategy: Catalyst-Free Four-Component Synthesis

For even greater molecular complexity from simple starting materials, a four-component reaction provides an excellent alternative. This green approach combines an acetophenone, an aldehyde, malononitrile, and ammonium carbonate in a one-pot, solvent-free process.[7][8]

The reaction proceeds efficiently without any catalyst, demonstrating the intrinsic reactivity of the components under the right conditions.[9] This method is highly valued for its adherence to green chemistry principles and its ability to generate densely functionalized aminopyridines in high yields.[7]

Conclusion

Multi-component reactions represent a cornerstone of modern synthetic and medicinal chemistry. The enaminone-based three-component synthesis of 2-aminopyridines exemplifies the power of this approach, offering a rapid, efficient, and versatile route to a privileged heterocyclic scaffold. By leveraging the principles of MCRs, research organizations can significantly accelerate their drug discovery pipelines, reducing waste and enhancing productivity in the quest for novel therapeutics.

References

  • Recent Advancements in Multicomponent Reactions of Substituted 2-Aminopyridines Synthesis: A Decade Review. (2023). CiteDrive. [Link]
  • Bagley, M. C., et al. (2007).
  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(21), 7288. [Link]
  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
  • Bagley, M. C., et al. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications.
  • Ballesteros-Casallas, A., et al. (2023). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 28(15), 5798. [Link]
  • Benzenine, D., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Chemistry Proceedings, 3(1), 125. [Link]
  • Sheet, S., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega, 7(40), 36195–36206. [Link]
  • Multicomponent synthesis of 2-aminopyridines 2a-l. (2022).
  • Benzenine, D., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Semantic Scholar. [Link]
  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (2020).
  • Singh, M., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 1856–1911. [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. [Link]
  • Benzenine, D., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-aminopyridines.

Sources

The Strategic Utility of 5-Amino-6-methylpicolinonitrile as a Cornerstone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Amino-6-methylpicolinonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. With its unique arrangement of reactive functional groups—an amino group, a nitrile, and a methyl-substituted pyridine ring—this intermediate serves as a highly strategic precursor for the synthesis of complex pharmaceutical agents. Primarily, it is recognized as a cornerstone in the construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core, a privileged scaffold found in numerous kinase inhibitors. This document will furnish researchers, chemists, and drug development professionals with detailed application notes, validated experimental protocols, and the underlying chemical principles for its use, focusing on the multi-step synthesis of Tofacitinib, a potent Janus Kinase (JAK) inhibitor.

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

This compound (IUPAC Name: 5-amino-6-methylpyridine-2-carbonitrile) is a compound of significant interest in the pharmaceutical industry.[1] Its structure is deceptively simple, yet it contains the precise electronic and steric properties to facilitate the efficient construction of fused heterocyclic systems. The vicinal amino and methyl groups on the pyridine ring are primed for intramolecular cyclization reactions, while the nitrile group at the 2-position provides a versatile handle for subsequent chemical transformations.

The primary application of this intermediate, and the focus of this guide, is its role in the synthesis of Janus Kinase (JAK) inhibitors.[2] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.[3] Tofacitinib, the first FDA-approved oral JAK inhibitor for the treatment of rheumatoid arthritis, prominently features a pyrrolo[2,3-d]pyrimidine core that can be efficiently synthesized from this compound.[2]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a starting material is paramount for successful process development and scale-up.

PropertyValueSource
Molecular Formula C₇H₇N₃[PubChem][1]
Molecular Weight 133.15 g/mol [PubChem][1]
CAS Number 1079054-78-6[PubChem][1]
Appearance Solid (Typical)[4]
XLogP3 0.6[PubChem][1]
Hydrogen Bond Donors 1[PubChem][1]
Hydrogen Bond Acceptors 3[PubChem][1]
Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from structurally related aminopyridines and nitriles suggest that appropriate precautions are necessary. Compounds of this class should be handled with care, assuming they are potentially harmful if swallowed, in contact with skin, or inhaled. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold

The most valuable transformation of this compound is its conversion into the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. This is a two-stage process involving an initial cyclization to form a hydroxylated intermediate, followed by a chlorination step. This chlorinated heterocycle is the key electrophile for subsequent coupling with various nucleophilic side chains to generate a library of potential kinase inhibitors.

G A This compound B 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine A->B Cyclization (e.g., Formamide) C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C Chlorination (e.g., POCl₃) D Kinase Inhibitor Core C->D Nucleophilic Substitution (e.g., Amine Coupling) G cluster_0 Pyrrolopyrimidine Core Synthesis cluster_1 Chiral Piperidine Synthesis A 5-Amino-6-methyl- picolinonitrile B 4-Hydroxy-7H-pyrrolo [2,3-d]pyrimidine A->B C 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine B->C G (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)- methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine C->G SₙAr Coupling D 3-Amino-4-methylpyridine E ... D->E F (3R,4R)-1-Benzyl-N,4- dimethylpiperidin-3-amine E->F F->G H Tofacitinib Precursor (Debenzylated Amine) G->H Debenzylation I Tofacitinib H->I Acylation

Sources

Application in Kinase Inhibitor Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases in Drug Discovery

Protein kinases, constituting one of the largest enzyme superfamilies, are pivotal regulators of nearly all cellular processes.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[2][3] This post-translational modification acts as a molecular switch, modulating protein activity, localization, and interaction with other molecules. Consequently, dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of numerous diseases, most notably cancer.[1][2][3] This has positioned protein kinases as one of the most important and successfully "druggable" target classes in modern medicine.[4][5] Since the landmark approval of Imatinib in 2001, the first molecularly targeted kinase inhibitor, the field has burgeoned, with over 80 FDA-approved kinase inhibitors transforming the treatment landscape for various cancers and inflammatory diseases.[6][7]

This technical guide provides an in-depth overview of the key applications and methodologies employed in the discovery and development of novel kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for the critical stages of this process.

The Kinase Inhibitor Drug Discovery Workflow: A Multi-faceted Approach

The journey from a promising initial compound to a potential clinical candidate is a systematic, multi-stage process. This workflow is designed to identify potent, selective, and cell-active inhibitors, while thoroughly characterizing their mechanism of action.

Kinase_Inhibitor_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead & Lead Optimization cluster_2 Phase 3: Preclinical Validation High-Throughput Screening (HTS) High-Throughput Screening (HTS) Kinome Profiling Kinome Profiling Biochemical Assays (IC50) Biochemical Assays (IC50) Kinome Profiling->Biochemical Assays (IC50) Confirmed Hits HTS HTS HTS->Kinome Profiling Initial Hits Biophysical Assays (Binding) Biophysical Assays (Binding) Biochemical Assays (IC50)->Biophysical Assays (Binding) Potent Hits MoA MoA Biophysical Assays (Binding)->MoA Binding Confirmed Mechanism of Action (MoA) Mechanism of Action (MoA) Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Cellular Target Engagement Cellular Target Engagement Cellular Functional Assays Cellular Functional Assays Cellular Target Engagement->Cellular Functional Assays Cell-Active Leads In Vivo Studies In Vivo Studies Cellular Functional Assays->In Vivo Studies Preclinical Candidates SAR SAR MoA->SAR Mechanistic Insights SAR->Cellular Target Engagement Optimized Leads

Figure 1: A generalized workflow for kinase inhibitor drug discovery, from initial screening to preclinical validation.

Phase 1: High-Throughput Screening and Hit Identification

The initial phase of discovery involves screening large compound libraries to identify "hits"—molecules that exhibit inhibitory activity against the kinase of interest.[4][5][8]

Biochemical Assays for HTS

A variety of robust and miniaturizable biochemical assays are available for HTS.[6] These assays typically measure the enzymatic activity of the kinase by detecting either the consumption of ATP or the formation of the phosphorylated product.[9]

Comparison of Common HTS Assay Technologies

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[10]Gold standard, direct measurement of phosphorylation, high sensitivity.Requires handling of radioactive materials, generates radioactive waste.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer upon binding to a kinase.[11][12][13]Homogeneous, non-radioactive, good for HTS.Can be prone to interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore when brought into proximity by a binding event.[10][14]Homogeneous, high sensitivity, reduced background fluorescence.[12]Requires specific antibodies and labeled substrates.
AlphaScreen®/AlphaLISA® A bead-based assay where singlet oxygen transfer between donor and acceptor beads generates a chemiluminescent signal upon molecular interaction.[15]Highly sensitive, homogeneous, versatile for different substrates.[16]Can be sensitive to light and oxygen.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction via a coupled luciferase reaction.[17]High sensitivity, broad dynamic range.[18]Susceptible to interference from compounds that inhibit luciferase.[9]
Protocol: TR-FRET Kinase Assay (General)

This protocol provides a general framework for a TR-FRET-based kinase activity assay.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate reaction buffer.

    • Prepare a 2X solution of the substrate and ATP in the reaction buffer.

    • Prepare a 2X stop/detection solution containing EDTA to halt the kinase reaction and a terbium or europium-labeled anti-phospho-substrate antibody.[3]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X kinase solution to the assay plate.

    • Add 5 µL of the test compound at various concentrations (or DMSO as a vehicle control).

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.[14]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the 2X stop/detection solution.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., donor at 495 nm and acceptor at 520 nm).[3]

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission.[3]

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

Kinome Profiling: Assessing Selectivity Early

A critical aspect of kinase inhibitor development is ensuring selectivity. Most inhibitors targeting the highly conserved ATP-binding site can interact with multiple kinases, leading to off-target effects.[19][20][21] Kinome profiling, or screening a compound against a large panel of kinases, is crucial for identifying selective inhibitors and understanding potential off-target liabilities early in the discovery process.[20][22]

Phase 2: Hit-to-Lead and Lead Optimization

Once initial hits are identified, the focus shifts to confirming their activity, understanding their binding characteristics, and optimizing their structure to improve potency and selectivity.[23]

Biophysical Assays for Binding Characterization

Biophysical assays provide direct evidence of compound binding to the target kinase and can elucidate the kinetics and thermodynamics of the interaction.[24]

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor chip in real-time.[25][26] SPR provides valuable kinetic data, including association (kₐ) and dissociation (kₒff) rates, from which the equilibrium dissociation constant (K₋) can be calculated.[13]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[2][27] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH).[2][7]

Biophysical_Assay_Workflow cluster_0 SPR Protocol cluster_1 ITC Protocol Immobilize Kinase Immobilize Kinase Inject Inhibitor Inject Inhibitor Immobilize Kinase->Inject Inhibitor Measure Binding Measure Binding Inject Inhibitor->Measure Binding Regenerate Surface Regenerate Surface Measure Binding->Regenerate Surface Kinetic & Affinity Data (ka, kd, KD) Kinetic & Affinity Data (ka, kd, KD) Measure Binding->Kinetic & Affinity Data (ka, kd, KD) Load Kinase in Cell Load Kinase in Cell Titrate Inhibitor Titrate Inhibitor Load Kinase in Cell->Titrate Inhibitor Measure Heat Change Measure Heat Change Titrate Inhibitor->Measure Heat Change Thermodynamic & Affinity Data (KD, ΔH, n) Thermodynamic & Affinity Data (KD, ΔH, n) Measure Heat Change->Thermodynamic & Affinity Data (KD, ΔH, n)

Figure 2: Simplified workflows for SPR and ITC experiments in kinase inhibitor characterization.

Protocol: Isothermal Titration Calorimetry (ITC)

This protocol outlines the general steps for an ITC experiment to determine the binding affinity of a kinase inhibitor.

  • Sample Preparation:

    • Extensively dialyze both the kinase and the inhibitor into the same buffer to minimize buffer mismatch effects.[7]

    • Accurately determine the concentrations of the kinase and inhibitor solutions.

    • Degas both solutions immediately prior to the experiment to prevent air bubbles.[28]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the kinase solution into the sample cell and the inhibitor solution into the titration syringe.[7]

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the kinase solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat released or absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the data to a suitable binding model to determine the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH).

Phase 3: Preclinical Validation in a Cellular Context

While biochemical and biophysical assays are essential for initial characterization, it is crucial to validate the activity of inhibitors in a more physiologically relevant cellular environment.[6]

Cellular Target Engagement Assays

These assays confirm that the inhibitor can enter the cell and bind to its intended kinase target.

  • NanoBRET™ Target Engagement Assay: This assay measures compound binding to a target kinase in live cells.[22][29] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[22] Competitive displacement of the tracer by an inhibitor results in a decrease in the BRET signal, allowing for the quantification of intracellular target engagement.[19][22][29]

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Culture the cells for 24 hours to allow for protein expression.[22]

  • Assay Setup:

    • Harvest and resuspend the cells in an appropriate assay medium.

    • Add the NanoBRET™ tracer to the cell suspension.

    • Dispense the cell and tracer mixture into a white, multi-well assay plate.

    • Add serial dilutions of the test compound.

    • Incubate for a specified time (e.g., 2 hours) at 37°C to allow binding to reach equilibrium.[22]

  • Signal Detection:

    • Add the Nano-Glo® substrate to the wells.

    • Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).[22]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the ratio against the compound concentration to determine the intracellular IC₅₀.

Cellular Functional Assays

These assays measure the effect of the inhibitor on the kinase's downstream signaling pathway and its impact on cellular phenotypes.

  • Phospho-Kinase Western Blot: This technique is used to assess the phosphorylation state of the target kinase (autophosphorylation) or its downstream substrates.[30] A decrease in the phosphorylation of a known substrate upon inhibitor treatment provides evidence of target inhibition in a cellular context.[31]

  • Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): Many kinases are involved in cell growth and survival pathways.[32] These assays measure the effect of an inhibitor on cell proliferation and viability, which is a key indicator of its potential therapeutic efficacy.[32][33]

Protocol: Western Blot for Phosphorylated Proteins
  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with the kinase inhibitor for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[34]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.[31]

  • Membrane Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.[31]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[35]

  • Data Analysis:

    • Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment. It is crucial to also probe for the total protein as a loading control.

Conclusion: An Integrated Approach to Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors is a complex but rewarding endeavor that holds immense promise for the treatment of a wide range of diseases. A successful drug discovery campaign relies on an integrated approach that combines high-throughput screening, detailed biochemical and biophysical characterization, and rigorous validation in cellular models. By understanding the principles behind these applications and meticulously executing the associated protocols, researchers can effectively navigate the path from an initial hit to a promising preclinical candidate. The continuous evolution of assay technologies and our growing understanding of kinase biology will undoubtedly pave the way for the development of even more effective and selective kinase-targeted therapies in the future.

References

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
  • bioRxiv. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors.
  • PLOS. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
  • PubMed. (n.d.). In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway.
  • Hilaris Publisher. (n.d.). A case study of biomarker-guided drug discovery of kinase inhibitors for cancer targeted therapy.
  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Manuals.plus. (n.d.). Quick Guide to AlphaScreen® SureFire®Assay Optimization.
  • PMC. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
  • NIH. (2012). Assay Development for Protein Kinase Enzymes.
  • SOP Guide for Pharma. (2024). SOP for Surface Plasmon Resonance (SPR) Studies.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Springer. (n.d.). Surface plasmon resonance.
  • NIH. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Nature. (n.d.). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling.
  • NIH. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
  • PMC. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • ACS Publications. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis.
  • Harvard University. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Springer. (n.d.). Surface Plasmon Resonance.
  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates.
  • PMC. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • NIH. (2012). Assay Development for Protein Kinase Enzymes.

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Assessment of 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 5-Amino-6-methylpicolinonitrile, a key intermediate in pharmaceutical synthesis. The developed method is also stability-indicating, capable of resolving the main component from potential process-related impurities and degradation products formed under various stress conditions. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for quality control and stability assessment of this compound. All procedures are in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a substituted aminopyridine derivative of increasing importance in the pharmaceutical industry. The purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-validated, robust analytical method for its purity assessment is paramount. This document provides a comprehensive guide to a stability-indicating HPLC method, offering insights into the rationale behind the chosen chromatographic parameters and a detailed protocol for its implementation and validation.

The inherent polar and basic nature of aminopyridine compounds can present challenges in achieving adequate retention and symmetrical peak shapes in traditional reversed-phase chromatography. This method addresses these challenges through careful selection of the stationary phase, mobile phase composition, and pH control.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Structure

Calculated XLogP3 0.6[1]
Solubility Low solubility in water; soluble in organic solvents like ethanol and acetone.[2]

The positive XLogP3 value suggests a degree of hydrophobicity, while the presence of the amino group imparts basicity and polarity. This dual nature necessitates a reversed-phase method with careful control of the mobile phase pH to ensure consistent ionization and retention.

HPLC Method Development and Rationale

The primary objective was to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from potential impurities and degradation products.

Column Selection

A C18 stationary phase is chosen for its versatility and hydrophobic retention mechanism, which is suitable for a wide range of organic molecules.[3][4][5] Given the polar nature of the analyte, a column with high carbon load and end-capping is recommended to minimize interactions with residual silanols, which can cause peak tailing. For highly polar compounds that are poorly retained on traditional C18 phases, alternative stationary phases such as those with polar-embedded groups could be considered.[6][7]

Mobile Phase Selection

A mixture of an aqueous buffer and an organic modifier is the standard for reversed-phase HPLC.

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.

  • Aqueous Phase: A phosphate buffer is chosen for its excellent buffering capacity in the acidic pH range. Controlling the pH is critical for the analysis of basic compounds like this compound. By maintaining the pH below the pKa of the amino group, the analyte will be in its protonated, more polar form, leading to more consistent retention times. An acidic pH (around 3.0) is proposed to ensure consistent protonation and to sharpen the peak shape.

Detection Wavelength

Based on literature for similar aminopyridine derivatives, a UV detection wavelength in the range of 260-280 nm is expected to provide good sensitivity.[8][9] The final wavelength should be optimized by determining the UV absorbance maximum (λmax) of this compound in the chosen mobile phase.

Detailed Analytical Protocol

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade).

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or experimentally determined λmax)
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (90:10 v/v)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[10]

System Suitability

Before sample analysis, the chromatographic system's performance is verified.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of peak areas ≤ 2.0% (for n=5 injections)
Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Potential Impurities: Based on the likely synthesis of aminonitriles, potential impurities could arise from starting materials (e.g., a brominated pyridine precursor), by-products, or residual reagents (e.g., palladium catalyst, cyanide salts).[11][12] A mixture of the main component and any available related substances should be analyzed to demonstrate resolution.

  • Forced Degradation: To establish the stability-indicating nature of the method, the sample should be subjected to stress conditions.[2][13] The goal is to achieve 5-20% degradation of the active substance.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Sample exposed to UV light (254 nm) and visible light for 7 days.

The chromatograms from the stressed samples should be evaluated for the resolution between the main peak and any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Linearity

The linearity of the method should be established across a range of concentrations, typically 50% to 150% of the nominal sample concentration. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies. A known amount of the reference standard should be spiked into a placebo or a sample of known purity at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): The analysis of six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and inter-analyst): The analysis of six replicate samples at 100% of the test concentration on different days and by different analysts. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all variations.

Workflow Diagrams

Figure 1: Workflow for HPLC Analytical Method Development and Validation.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the purity determination of this compound. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies in a pharmaceutical development setting. Adherence to the detailed protocol and validation procedures will ensure the generation of high-quality, reproducible data.

References

  • Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. (2021). Frontiers in Physics.
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • Polar Compounds. SIELC Technologies.
  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Apex Scientific.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules.
  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Sciforum.
  • degradation product formed: Topics by Science.gov. Science.gov.
  • This compound. PubChem.
  • forced degradation products: Topics by Science.gov. Science.gov.
  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Journal of Pharmaceutical and Biomedical Analysis.
  • 4-Aminopyridine. NIST WebBook.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules.
  • Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. (2018). Rapid Communications in Mass Spectrometry.
  • This compound - 98%. Aladdin Scientific.
  • This compound hydrochloride (CAS No. 1344734-61-7) Suppliers. ChemicalRegister.com.
  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. (2025). VNUHCM Journal of Natural Sciences.
  • Impurity profile of amino acids?. (2005). Pharmeuropa Scientific Notes.

Sources

Introduction: The Strategic Value of 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 5-Amino-6-methylpicolinonitrile: Application Notes and Protocols

This compound, with the IUPAC name 5-amino-6-methylpyridine-2-carbonitrile, is a highly functionalized pyridine derivative that serves as a pivotal building block in modern synthetic chemistry.[1] Its strategic importance lies in the orthogonal reactivity of its three primary functional groups: a nucleophilic aromatic amine (C5-NH₂), an electrophilic nitrile (C2-CN), and a pyridine ring system. This unique arrangement allows for a diverse array of chemical transformations, making it a valuable scaffold for the synthesis of complex heterocyclic systems. These resulting structures are of significant interest in medicinal chemistry and drug discovery, often forming the core of novel therapeutic agents.[2]

This guide provides a detailed exploration of the key derivatization reactions of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions and troubleshooting potential challenges. The protocols described herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Core Derivatization Strategies: A Multi-faceted Approach

The reactivity of this compound can be harnessed in several ways, primarily targeting the exocyclic amino group or leveraging the combined reactivity of the amino and nitrile functionalities for cyclization reactions.

G cluster_reactions Primary Derivatization Pathways cluster_products Resulting Scaffolds start This compound acylation N-Acylation start->acylation RCOCl, Base alkylation N-Alkylation start->alkylation R-X, Base diazotization Diazotization / Azo Coupling start->diazotization NaNO₂, HCl 0-5 °C cyclization Annulation / Cyclization start->cyclization Reagents like Formamide, Urea amides N-Picolinoyl Amides acylation->amides sec_amines Secondary/Tertiary Amines alkylation->sec_amines azo_dyes Azo Compounds diazotization->azo_dyes fused_rings Fused Heterocycles (e.g., Pyrimido[4,5-b]pyridines) cyclization->fused_rings

Caption: Key derivatization pathways for this compound.

N-Acylation: Synthesis of Novel Amides

The reaction of the 5-amino group with acylating agents such as acid chlorides or anhydrides is a straightforward and high-yielding method to introduce a wide variety of substituents. This transformation is fundamental for structure-activity relationship (SAR) studies, allowing for the modulation of properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. Its role is to scavenge the HCl generated during the reaction, preventing the protonation of the starting material's amino group, which would render it non-nucleophilic.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent hydrolysis of the highly reactive acylating agent.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between the amine and the acid chloride, then allowed to warm to room temperature to ensure completion.

Protocol 1: General Procedure for N-Acylation
Reagent/ParameterMolar Eq.Notes
This compound1.0Starting Material
Acyl Chloride (e.g., Benzoyl Chloride)1.1 - 1.2Slight excess ensures full conversion.
Triethylamine (TEA)1.5Scavenges HCl byproduct.
Dichloromethane (DCM)-Anhydrous, ~0.1 M concentration.
Temperature0 °C to RTInitial cooling to control exotherm.
Reaction Time2 - 6 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise with stirring.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-acyl derivative.

Diazotization and Azo Coupling: Access to Chromophores

The aromatic primary amine of this compound can be converted into a diazonium salt, a versatile intermediate. This is achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[3] The resulting diazonium salt can then be coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to form intensely colored azo compounds.[4]

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are notoriously unstable at higher temperatures and can decompose violently, releasing nitrogen gas. Maintaining a low temperature is essential for safety and yield.[5]

  • Strong Acid: An excess of a strong acid like HCl is required to generate nitrous acid (HNO₂) from NaNO₂ and to prevent the newly formed diazonium salt from coupling with the unreacted starting amine.

Protocol 2: Synthesis of an Azo Derivative via Diazotization

G cluster_workflow Diazotization & Coupling Workflow A Dissolve Amine in conc. HCl Cool to 0-5 °C B Add NaNO₂(aq) dropwise (Maintain Temp) A->B C Stir 30 min (Formation of Diazonium Salt) B->C E Add Diazonium Salt Solution to Coupling Partner (Maintain Temp) C->E D Prepare Coupling Partner Solution (e.g., β-Naphthol in NaOH) D->E F Stir 1-2 hours (Azo Dye Precipitates) E->F G Isolate Product (Filtration) F->G

Caption: Experimental workflow for diazotization and azo coupling.

Step-by-Step Methodology:

Part A: Diazotization

  • In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water.

  • Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature never exceeds 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling partner (e.g., β-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the coupling partner solution with continuous stirring. An intensely colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.

Annulation Reactions: Building Fused Heterocyclic Systems

Perhaps the most powerful application of this scaffold is in annulation (ring-forming) reactions. The vicinal amino and nitrile groups are perfectly positioned to react with various C1, C2, or C3 synthons to construct fused heterocyclic rings, such as pyrimido[4,5-b]pyridines.[6][7] These fused systems are prevalent in pharmacologically active molecules.

Causality of Experimental Choices:

  • Reagent Selection: The choice of reagent dictates the structure of the fused ring. For example, formamide provides the single carbon and nitrogen atoms needed to form an aminopyrimidine ring. Urea can be used to form a pyrimidinone ring.

  • High Temperature: These cyclization reactions often require significant thermal energy to overcome the activation barrier for ring closure and subsequent aromatization (if applicable).

Protocol 3: Synthesis of 4-Amino-7-methylpyrimido[4,5-b]pyridin-2-carbonitrile
Reagent/ParameterAmount/ConditionNotes
This compound1.0 eqStarting Material
FormamideLarge ExcessActs as both reagent and solvent.
Temperature180-190 °CHigh temperature required for cyclization.
Reaction Time4 - 8 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add a large excess of formamide.

  • Heat the mixture in an oil bath to 180-190 °C and maintain this temperature with stirring.

  • Monitor the reaction for the consumption of the starting material. The product may begin to precipitate from the hot solution.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Add water to the cooled mixture to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the fused pyrimidine derivative. Further purification can be achieved by recrystallization if necessary.

Conclusion

This compound is a versatile and powerful synthon for the construction of diverse and complex nitrogen-containing heterocycles. The protocols detailed in this guide for N-acylation, diazotization, and annulation represent foundational techniques for its derivatization. By understanding the chemical principles behind each experimental step, researchers can effectively troubleshoot and adapt these methods to generate extensive libraries of novel compounds for applications in drug discovery, materials science, and beyond.

References

  • Organic Syntheses Procedure, Diazotization of o-tolidine. Organic Syntheses.
  • PubChem Compound Summary for CID 55252984, this compound. National Center for Biotechnology Information.
  • Povarov, L. S. Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Russian Chemical Bulletin. 2003, 52(7), 1604-1610.
  • El-Gohary, N. S. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules. 2011, 16(8), 6329-6338.
  • Hassan, H. A., et al. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. 2023, 6, 1-11.
  • Abdel-Wahab, B. F., et al. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. Journal of the Brazilian Chemical Society. 2017, 28(10), 1846-1865.
  • Mihai, C. I., et al. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank. 2021, 2021(3), M1238.
  • White, A. D., et al. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. 2021, 58(4), 947-957.

Sources

Application Notes and Protocols: The Sandmeyer Reaction for the Synthesis of Halogenated Picolinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sandmeyer reaction, a cornerstone of synthetic organic chemistry discovered by Traugott Sandmeyer in 1884, provides a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via diazonium salt intermediates.[1][2] This reaction is particularly invaluable for synthesizing substituted aromatic and heteroaromatic compounds, such as halogenated picolinonitriles, which are crucial building blocks in medicinal chemistry and drug development.[3] This application note provides a detailed protocol and theoretical background for the successful execution of the Sandmeyer reaction on aminopicolinonitrile substrates, with a focus on explaining the causality behind experimental choices to ensure procedural robustness and high yields.

The transformation proceeds in two fundamental stages: the diazotization of the primary amino group, followed by a copper(I)-catalyzed nucleophilic substitution.[4] The overall process is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][2]

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sandmeyer reaction is not a simple ionic substitution; it proceeds through a radical mechanism, which is supported by the frequent observation of biaryl byproducts.[1][2]

Part 1: Diazotization of the Aminopicolinonitrile

The initial and most critical step is the conversion of the primary aromatic amine to a highly reactive diazonium salt.[5] This is achieved by treating the aminopicolinonitrile with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, HBr).[4][6]

Causality of Low Temperatures: This reaction is exquisitely temperature-sensitive and must be conducted at 0–5 °C.[7] The resulting diazonium salt is unstable and prone to decomposition at higher temperatures, which can lead to the formation of unwanted phenol side products and a significant reduction in yield.[6][7] The ice bath serves to dissipate the heat generated during the exothermic diazotization process.

The Role of Excess Acid: A sufficient excess of strong acid is crucial for two reasons. Firstly, it ensures the complete generation of nitrous acid from sodium nitrite. Secondly, it maintains a low pH, which prevents the newly formed diazonium salt from coupling with the unreacted parent amine to form a triazene byproduct.

Part 2: Copper(I)-Catalyzed Halogenation

The second stage involves the displacement of the diazonium group with a halide. This is facilitated by a copper(I) salt (e.g., CuCl, CuBr).[1]

The Single Electron Transfer (SET) Mechanism: The copper(I) catalyst initiates a single electron transfer to the diazonium salt.[8][9] This transfer results in the formation of a copper(II) species, the release of nitrogen gas (N₂), and the generation of an aryl radical.[8][9] This aryl radical then abstracts a halogen atom from the copper(II) halide, yielding the final halogenated picolinonitrile product and regenerating the copper(I) catalyst.[8][10]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_halogenation Copper(I)-Catalyzed Halogenation Aminopicolinonitrile Aminopicolinonitrile Diazonium_Salt Picolinonitrile Diazonium Salt Aminopicolinonitrile->Diazonium_Salt NaNO₂, H⁺ (0-5 °C) Aryl_Radical Picolinonitrile Aryl Radical Diazonium_Salt->Aryl_Radical Cu(I)X (SET) Final_Product Halopicolinonitrile Aryl_Radical->Final_Product Cu(II)X₂ N2_gas N₂ Gas Aryl_Radical->N2_gas

Sources

The Strategic Utility of 5-Amino-6-methylpicolinonitrile in the Synthesis of Next-Generation Kinase Inhibitors for Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Cancer Therapy

In the landscape of modern oncology, the pursuit of highly selective and potent small-molecule inhibitors remains a cornerstone of drug discovery. Among the myriad of heterocyclic building blocks available to medicinal chemists, 5-Amino-6-methylpicolinonitrile has emerged as a particularly valuable scaffold. Its inherent electronic properties and strategically positioned functional groups—an activating amino group ortho to the pyridine nitrogen and a versatile nitrile group—make it an ideal starting material for the synthesis of fused heterocyclic systems known to target critical signaling pathways in cancer.

This guide provides an in-depth exploration of the application of this compound in the synthesis of anti-cancer agents, with a specific focus on the construction of pyridopyrimidine-based kinase inhibitors. We will delve into the mechanistic rationale behind its reactivity, provide detailed, field-tested protocols for synthesis and biological evaluation, and present data that underscores the potential of its derivatives as therapeutic candidates.

Chemical Profile and Synthetic Rationale

This compound (IUPAC Name: 5-amino-6-methylpyridine-2-carbonitrile) is a substituted pyridine characterized by a molecular weight of 133.15 g/mol .[1] The key to its utility lies in the vicinal arrangement of the C5-amino and C6-methyl groups on the pyridine ring, coupled with the C2-nitrile. The amino group acts as a potent nucleophile, making it a prime site for initiating cyclization reactions. The nitrile group is a versatile functional handle that can participate in ring formation or be chemically modified in later synthetic steps.

The primary synthetic strategy leveraging this scaffold involves the construction of a fused pyrimidine ring, leading to the formation of a pyridopyrimidine core. This bicyclic system is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[2][3][4] The pyridopyrimidine core effectively mimics the adenine portion of ATP, allowing it to bind with high affinity to the ATP-binding pocket of various protein kinases, thereby inhibiting their function and disrupting downstream signaling cascades that are often hyperactive in cancer cells.

Core Synthetic Workflow: From Picolinonitrile to Kinase Inhibitor

The synthesis of potent kinase inhibitors from this compound typically follows a convergent strategy. The core workflow involves the construction of a key intermediate by coupling the starting aminopicolinonitrile with a suitably substituted pyrimidine derivative, followed by further functionalization to enhance potency, selectivity, and pharmacokinetic properties. A prime example is the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors, which are of significant interest for sensitizing cancer cells to chemotherapy.[5][6]

Diagram of the General Synthetic Workflow

G A This compound C Nucleophilic Aromatic Substitution (SNAr Reaction) A->C B Substituted 2,4-Dichloropyrimidine B->C D Intermediate: N-(5-cyano-2-methylpyridin-3-yl)- substituted pyrimidin-amine C->D Forms C-N bond F Second SNAr Reaction or Buchwald-Hartwig Coupling D->F E Secondary Amine (e.g., Morpholine derivative) E->F G Final Kinase Inhibitor (e.g., CHK1 Inhibitor) F->G Adds side chain for potency & solubility

Caption: General workflow for synthesizing pyridopyrimidine-based kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide a representative, step-by-step methodology for the synthesis of a potent CHK1 inhibitor based on the this compound scaffold.

Part 1: Synthesis of the Core Intermediate

Protocol 1: Synthesis of 4-chloro-N-(5-cyano-2-methylpyridin-3-yl)-5-(trifluoromethyl)pyrimidin-2-amine

This protocol details the initial nucleophilic aromatic substitution (SNAr) reaction, which forms the central pyridopyrimidine-like core.

  • Rationale: The C5-amino group of this compound acts as the nucleophile, displacing one of the chlorine atoms on 2,4-dichloro-5-(trifluoromethyl)pyrimidine. The C2-chlorine is generally more reactive towards nucleophilic attack than the C4-chlorine. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated.

  • Materials:

    • This compound (1.0 eq)

    • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous 1,4-Dioxane

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous 1,4-dioxane.

    • Stir the mixture until the starting material is fully dissolved.

    • Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq) to the solution.

    • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired intermediate as a solid.

Part 2: Final Product Synthesis

Protocol 2: Synthesis of a Representative CHK1 Inhibitor

This protocol describes the introduction of a side chain that is crucial for binding to the target kinase and improving pharmacological properties.

  • Rationale: The remaining chlorine atom at the C4 position of the pyrimidine ring is displaced by a secondary amine. This second SNAr reaction introduces a key pharmacophore that often enhances potency and solubility. The choice of amine is critical and is typically guided by structure-activity relationship (SAR) studies.[6]

  • Materials:

    • 4-chloro-N-(5-cyano-2-methylpyridin-3-yl)-5-(trifluoromethyl)pyrimidin-2-amine (from Protocol 1, 1.0 eq)

    • (R)-(+)-2-(Aminomethyl)morpholine derivative (or other desired amine, 1.5 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Reaction vial (microwave compatible if desired)

  • Procedure:

    • In a reaction vial, combine the intermediate from Protocol 1 (1.0 eq), the selected amine (1.5 eq), and potassium carbonate (3.0 eq).

    • Add anhydrous DMSO to the vial.

    • Seal the vial and heat the mixture to 120-140 °C for 4-8 hours. The reaction can also be performed efficiently using a microwave reactor.

    • Monitor the reaction for completion using LC-MS.

    • After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the final product by preparative HPLC or silica gel chromatography to yield the target kinase inhibitor.

Data Presentation: Biological Activity

The derivatives synthesized from this compound have demonstrated potent inhibitory activity against various kinases. The table below summarizes representative data for CHK1 inhibitors structurally related to the compounds described in the protocols.

Compound IDTarget KinaseIC₅₀ (nM)Cell Line (Assay)Reference
(R)-17 CHK10.4Z-138 (Cell Growth)[7]
CHK2>1720(Enzymatic Assay)[7]
6c CHK1N/AMV-4-11 (Antiproliferative)[6]
CCT245737 CHK11.4(Enzymatic Assay)[1][8]
CHK2>9000(Enzymatic Assay)[8]

In Vitro Kinase Inhibitory Assay Protocol

To assess the biological activity of the newly synthesized compounds, a standard in vitro kinase assay is performed.

  • Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase (e.g., CHK1). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric of potency.

  • Materials:

    • Synthesized inhibitor compounds

    • Recombinant human CHK1 enzyme

    • ATP and appropriate kinase substrate (e.g., a specific peptide)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

    • In a 384-well plate, add the CHK1 enzyme, the specific substrate peptide, and the inhibitor solution to the kinase assay buffer.

    • Initiate the kinase reaction by adding a solution of ATP (at or near the Kₘ concentration).

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram of the CHK1 Signaling Pathway Inhibition

G cluster_0 DNA Damage Response cluster_1 Cell Cycle Progression DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM activates CHK1 CHK1 Kinase ATR_ATM->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inhibits CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs dephosphorylates & activates Cdc25->CDKs inhibition leads to CDK activation & bypass of cell cycle arrest Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis leads to Inhibitor Synthesized CHK1 Inhibitor (from this compound) Inhibitor->CHK1 INHIBITS

Caption: Inhibition of the CHK1 pathway prevents cell cycle arrest.

Conclusion and Future Perspectives

This compound stands as a validated and highly effective starting material for the construction of complex heterocyclic molecules with significant anti-cancer potential. The synthetic routes, particularly towards pyridopyrimidine-based kinase inhibitors, are robust and adaptable, allowing for extensive structure-activity relationship exploration. The potent inhibition of key cancer-related kinases like CHK1 by derivatives of this scaffold highlights its importance in modern drug discovery. Future work will undoubtedly focus on leveraging this versatile building block to develop next-generation inhibitors with improved selectivity profiles, enhanced oral bioavailability, and the ability to overcome mechanisms of drug resistance.

References

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. [Link][7]
  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry. [Link][9]
  • Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368.
  • Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. Journal of Medicinal Chemistry. [Link][6]
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
  • Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry. [Link][11]
  • Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. Semantic Scholar. [Link][12]
  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl) amino)pyrazine-2-carbonitrile (CCT245737).
  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)‑5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). Figshare. [Link][14]
  • The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma.
  • n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses. [Link][16]
  • Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. PubMed. [Link][17]
  • Fluorinated pyrimidines. 41. Syntheses of 5-trifluoromethyl-3'-deoxyuridine and 5-fluoro-3'.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link][19]
  • China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. Zhonghan. [Link][20]
  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link][22]
  • Pyrimidine, 6-amino-2,4-dichloro-5-nitro, TMS. NIST WebBook. [Link][24]

Sources

Application Note: FT-IR Analysis of 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Introduction

5-Amino-6-methylpicolinonitrile, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical and specialty chemical compounds.[1] Its molecular architecture, featuring a primary aromatic amine, a nitrile moiety, a methyl group, and a pyridine ring, presents a rich matrix of functional groups. The precise identification and structural confirmation of this molecule are paramount for quality control, reaction monitoring, and regulatory compliance in drug development and chemical synthesis.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique for identifying functional groups within a molecule.[2] The absorption of infrared radiation excites distinct molecular vibrations, generating a unique spectral "fingerprint." This application note provides a detailed protocol and interpretive guide for the FT-IR analysis of this compound, with a focus on the Attenuated Total Reflectance (ATR) sampling technique. As a Senior Application Scientist, this guide is structured to provide not just a methodology, but the causal reasoning behind each step, ensuring scientific rigor and reproducible results for researchers and drug development professionals.

Molecular Structure and Vibrational Assignments

The structure of this compound (IUPAC Name: 5-amino-6-methylpyridine-2-carbonitrile) dictates its infrared spectrum.[1] Understanding the constituent functional groups is the prerequisite for accurate spectral interpretation.

Figure 1: Molecular Structure of this compound with key functional groups.

The principal vibrational modes expected in the FT-IR spectrum arise from these groups:

  • Primary Aromatic Amine (-NH₂): N-H stretching and bending vibrations.

  • Nitrile (-C≡N): C≡N triple bond stretching.

  • Methyl (-CH₃): C-H stretching and bending vibrations.

  • Substituted Pyridine Ring: Aromatic C-H stretching and C=C/C=N ring stretching vibrations.

Experimental Protocol: ATR-FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) accessory is the preferred method for analyzing solid powder samples due to its minimal sample preparation requirements and high-quality data output.[3][4] The protocol described is a self-validating system designed for consistency.

G cluster_prep A. Instrument Preparation cluster_bkg B. Background Acquisition cluster_sample C. Sample Analysis cluster_data D. Data Processing & Analysis prep1 Power on FTIR Spectrometer and allow for diagnostics. prep2 Install ATR Accessory. prep1->prep2 prep3 Clean ATR crystal surface with isopropanol. prep2->prep3 bkg1 Ensure crystal is clean and dry. prep3->bkg1 bkg2 Collect Background Spectrum. (Accounts for atmosphere and crystal) bkg1->bkg2 smp1 Place small amount (1-2 mg) of this compound powder onto the crystal. bkg2->smp1 smp2 Apply consistent pressure using the ATR press. smp1->smp2 smp3 Collect Sample Spectrum. smp2->smp3 data1 Perform ATR and baseline correction. smp3->data1 data2 Identify and label characteristic peaks. data1->data2 data3 Correlate peaks with functional groups. data2->data3

Figure 2: Standard workflow for ATR-FTIR analysis of a solid sample.

3.1 Instrumentation and Materials

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound (solid powder)

  • Spatula

  • Isopropanol or acetone for cleaning

  • Lint-free wipes

3.2 Step-by-Step Methodology

  • Instrument Preparation: Power on the FT-IR spectrometer and allow the system to complete its startup diagnostics and internal calibrations. This ensures the stability of the IR source and detector. Install the ATR accessory into the sample compartment.[2]

  • Crystal Cleaning: The integrity of the spectrum is critically dependent on a pristine crystal surface. Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol and allow it to fully evaporate. This removes any residues from previous analyses.[5]

  • Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected.[2] This critical step measures the ambient atmosphere (CO₂ and H₂O vapor) and the absorbance of the ATR crystal itself. The spectrometer software will automatically subtract this background from the sample spectrum, yielding a clean spectrum of only the analyte.

  • Sample Application: Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR crystal.[6]

  • Pressure Application: Use the ATR's pressure arm to press the powder firmly against the crystal.[3] Consistent and adequate pressure is essential to ensure optimal contact between the sample and the crystal, which is necessary for the evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.[3]

  • Sample Spectrum Acquisition: Initiate the sample scan using the instrument's software. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be processed using the spectrometer software. This typically includes an ATR correction to account for the variation in penetration depth with wavelength, and a baseline correction to remove any broad, underlying spectral features.

Spectral Interpretation and Discussion

The FT-IR spectrum of this compound is a composite of the absorptions from its distinct functional groups. The following table summarizes the expected characteristic absorption bands.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Primary Aromatic Amine N-H Asymmetric Stretch3500 - 3420Medium
N-H Symmetric Stretch3420 - 3340Medium
N-H Scissoring (Bend)1650 - 1580Medium to Strong
C-N Stretch1335 - 1250Strong
Nitrile C≡N Stretch2240 - 2220Strong, Sharp
Pyridine Ring Aromatic C-H Stretch3100 - 3000Medium to Weak
C=C and C=N Ring Stretches1600 - 1400Medium to Strong (multiple bands)
Methyl Group C-H Asymmetric Stretch~2960Medium
C-H Symmetric Stretch~2870Medium
C-H Bending1470 - 1450 & 1370-1350Medium

4.1 Detailed Analysis of Key Regions

  • N-H Stretching Region (3500 - 3300 cm⁻¹): The presence of a primary amine (-NH₂) is definitively confirmed by two distinct bands in this region.[7][8] These correspond to the asymmetric and symmetric N-H stretching vibrations.[9] For aromatic amines, these peaks appear at slightly higher frequencies compared to aliphatic amines.[10][11] The presence of two sharp to medium intensity peaks is a key diagnostic feature.

  • C≡N Stretching Region (2240 - 2220 cm⁻¹): The nitrile group gives rise to one of the most characteristic peaks in the spectrum. Aromatic nitriles typically exhibit a strong and sharp absorption band in the 2240-2220 cm⁻¹ range.[2][12] Its intensity is due to the large change in dipole moment during the C≡N stretching vibration, and its sharpness is due to the isolated nature of this vibrational mode.[12]

  • C-H Stretching Region (3100 - 2850 cm⁻¹): This region contains contributions from both the aromatic C-H bonds of the pyridine ring and the aliphatic C-H bonds of the methyl group. The aromatic C-H stretches are expected at lower intensity just above 3000 cm⁻¹ (3100-3000 cm⁻¹).[13] The methyl C-H stretches will appear as stronger bands just below 3000 cm⁻¹ (typically around 2960 and 2870 cm⁻¹).[14]

  • Fingerprint Region (1700 - 650 cm⁻¹): This region is complex but contains a wealth of structural information.

    • N-H Bending: The N-H scissoring vibration of the primary amine group is expected to produce a medium-to-strong band between 1650-1580 cm⁻¹.[8][15] This peak can sometimes be obscured by or overlap with aromatic ring vibrations.

    • Aromatic Ring Vibrations: The pyridine ring will exhibit a series of C=C and C=N stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹.[13][16] These bands are often sharp and can be used to confirm the presence of the aromatic system.

    • C-N Stretching: The stretching of the C-N bond connecting the amine group to the aromatic ring produces a strong absorption in the 1335-1250 cm⁻¹ range, characteristic of aromatic amines.[8][15]

    • C-H Bending: Bending vibrations from the methyl group (around 1460 and 1375 cm⁻¹) and out-of-plane C-H bending from the substituted pyridine ring (900-675 cm⁻¹) will also be present.[13][17]

Conclusion

FT-IR spectroscopy, particularly utilizing the ATR technique, is an indispensable tool for the structural verification of this compound. By following the detailed protocol, a high-quality, reproducible spectrum can be obtained with minimal sample preparation. The key to accurate identification lies in the systematic analysis of the spectrum, focusing on the characteristic absorption bands of the primary aromatic amine (dual N-H stretch), the nitrile group (sharp C≡N stretch), the methyl group, and the substituted pyridine ring. This application note provides the foundational methodology and spectral interpretation framework for researchers and scientists in pharmaceutical development and chemical synthesis to confidently characterize this important molecule.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55252984, this compound. PubChem.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate.
  • International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.
  • ResearchGate. (n.d.). FT-IR spectra. (A) Obtained after desorption of pyridine at different.... ResearchGate.
  • Scholars Research Library. (n.d.). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. ResearchGate.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 5-Amino-6-methylpicolinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support center for the synthesis of 5-Amino-6-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic intermediate. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to help you achieve optimal reaction yields and purity. This document is structured to address specific challenges you may encounter, providing not just solutions, but also the underlying scientific principles to empower your synthetic endeavors.

Synthetic Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route commences with the commercially available starting material, 2-chloro-6-methyl-5-nitropyridine. This pathway involves two key transformations:

  • Reduction of the Nitro Group: The nitro group of 2-chloro-6-methyl-5-nitropyridine is selectively reduced to an amino group to furnish 5-amino-2-chloro-6-methylpyridine.

  • Palladium-Catalyzed Cyanation: The chloro substituent of 5-amino-2-chloro-6-methylpyridine is then displaced with a cyanide group through a palladium-catalyzed cross-coupling reaction to yield the final product, this compound.

This guide will delve into the intricacies of each step, providing detailed protocols and addressing common pitfalls.

Synthesis_Workflow start Start step1 Step 1: Reduction (2-chloro-6-methyl-5-nitropyridine) start->step1 step2 Step 2: Cyanation (5-amino-2-chloro-6-methylpyridine) step1->step2 Intermediate end_product Final Product (this compound) step2->end_product Incomplete_Reduction start Incomplete Reduction Detected check_reagents Verify Reducing Agent Activity & Stoichiometry start->check_reagents check_conditions Review Reaction Time & Temperature start->check_conditions check_acid Confirm Acid Concentration start->check_acid solution2 Add More Reducing Agent or Acid Incrementally check_reagents->solution2 solution3 Consider a Different Reducing System (e.g., SnCl2) check_reagents->solution3 solution1 Increase Reaction Time or Temperature Moderately check_conditions->solution1 check_acid->solution2 end Reaction Complete solution1->end solution2->end Low_Yield_Cyanation start Low Cyanation Yield check_catalyst Evaluate Catalyst System (Precursor & Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents solution1 Screen Bulky, Electron-Rich Ligands (e.g., XPhos) check_catalyst->solution1 solution4 Consider a Different Cyanide Source (e.g., K4[Fe(CN)6]) check_catalyst->solution4 solution2 Optimize Temperature & Reaction Time check_conditions->solution2 solution3 Ensure Rigorous Anhydrous Conditions check_reagents->solution3 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Technical Support Center: Synthesis of 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-6-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important pyridine derivative. Drawing upon established principles of heterocyclic chemistry and practical field insights, this document provides a structured, question-and-answer-based approach to identify and mitigate common synthetic impurities.

I. Understanding the Synthetic Landscape and Potential Pitfalls

The synthesis of this compound, while achievable through several routes, is often accompanied by the formation of undesired byproducts. The specific impurities encountered are intrinsically linked to the chosen synthetic strategy. Below, we dissect a common plausible synthetic pathway and the side reactions that can compromise the purity and yield of the final product.

A prevalent strategy for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridine ring, followed by the introduction of the amino group. A hypothetical, yet chemically sound, two-step approach is outlined below to illustrate the potential for byproduct formation.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

FAQ 1: My reaction to form the aminopicolinonitrile results in a mixture of isomers. How can I identify them and improve the regioselectivity?

Potential Cause:

The formation of isomeric byproducts is a common challenge in the synthesis of substituted pyridines.[1][2] In the context of synthesizing this compound, particularly from a precursor like 2-chloro-6-methyl-5-nitropicolinonitrile, the introduction of the amino group via reduction of a nitro group is generally regioselective. However, if the synthesis involves the amination of a di-halogenated precursor, the regioselectivity of the nucleophilic aromatic substitution can be a significant issue. The pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack.[3] Depending on the starting material and reaction conditions, you may observe the formation of other aminopicolinonitrile isomers. For instance, in related aminopyridine syntheses, the formation of positional isomers has been reported.

Troubleshooting Strategies:

  • Byproduct Identification:

    • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the desired product from potential isomers. A C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[4]

    • Mass Spectrometry (MS): Confirm the presence of isomers by analyzing the HPLC peaks with a mass spectrometer. Isomers will have the same mass-to-charge ratio (m/z).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For this compound, you would expect two doublets in the aromatic region. The presence of other splitting patterns or additional aromatic signals would suggest the presence of isomers.

  • Improving Regioselectivity:

    • Choice of Starting Material: The most effective way to avoid isomeric byproducts is to use a starting material where the regiochemistry is already fixed. For example, starting with a precursor that already has the correct substitution pattern will prevent the formation of positional isomers during the amination step.

    • Reaction Conditions: Temperature, solvent, and the nature of the aminating agent can all influence the regioselectivity of the reaction. Lowering the reaction temperature may favor the formation of the thermodynamically more stable product. Experiment with different solvents of varying polarity.

    • Protecting Groups: In some cases, the use of protecting groups can direct the substitution to the desired position.

FAQ 2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus the cyano group. What is happening and how can I prevent it?

Potential Cause:

Hydrolysis of the nitrile group to a carboxylic acid or amide is a common side reaction, especially if the reaction is performed under harsh acidic or basic conditions at elevated temperatures. The presence of water in the reaction mixture can facilitate this unwanted transformation. The resulting carboxylic acid or amide will have a different polarity than the desired nitrile and can complicate the purification process.

Troubleshooting Strategies:

  • Reaction Condition Control:

    • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Temperature Control: Avoid excessive heating. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time and temperature to maximize the formation of the desired product while minimizing hydrolysis.

    • pH Control: If the reaction requires acidic or basic conditions, use the mildest possible reagents and stoichiometrically control their addition.

  • Byproduct Identification and Removal:

    • Characterization: The hydrolyzed byproduct can be identified by IR spectroscopy (disappearance of the nitrile peak around 2220-2240 cm⁻¹ and appearance of a carbonyl stretch for the acid or amide) and mass spectrometry (a mass increase corresponding to the addition of one or two water molecules).

    • Purification:

      • Extraction: If the byproduct is a carboxylic acid, it can often be removed by a basic aqueous wash (e.g., with a saturated solution of sodium bicarbonate) during the workup. The carboxylate salt will be soluble in the aqueous layer, while the desired nitrile remains in the organic layer.

      • Chromatography: Column chromatography on silica gel is an effective method for separating the more polar hydrolyzed byproducts from the desired, less polar nitrile.

FAQ 3: My final product is discolored, and I suspect the presence of polymeric or degradation byproducts. What could be the cause?

Potential Cause:

Aminopyridines can be susceptible to oxidation and polymerization, especially when exposed to air, light, or high temperatures for extended periods.[1] The presence of trace metal impurities can also catalyze these degradation processes. The resulting byproducts are often colored and can be difficult to remove.

Troubleshooting Strategies:

  • Minimize Exposure to Air and Light:

    • Perform the reaction and purification steps under an inert atmosphere whenever possible.

    • Protect the reaction mixture and the isolated product from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil.

  • Purification and Storage:

    • Activated Carbon Treatment: If the product is discolored, dissolving the crude material in a suitable solvent and treating it with activated carbon can help to remove colored impurities.

    • Recrystallization: Recrystallization is an excellent technique for purifying the final product and removing minor impurities, including colored ones.

    • Proper Storage: Store the purified this compound under an inert atmosphere, in a cool, dark place to prevent degradation over time.

III. Analytical and Purification Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting the presence of byproducts.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Flash Column Chromatography for Purification

This protocol outlines a standard procedure for the purification of this compound from less polar and more polar byproducts.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

IV. Visualizing the Troubleshooting Workflow

The following flowchart provides a visual guide to the troubleshooting process for common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_problems Problem Identification cluster_solutions Solutions & Mitigation Start Crude Product Analysis LowYield Low Yield or Complex Mixture? Start->LowYield Isomers Isomeric Byproducts Detected? LowYield->Isomers Yes Hydrolysis Hydrolysis Byproducts Present? LowYield->Hydrolysis No OptimizeConditions Optimize Reaction Conditions: - Temperature - Solvent - Reagent Stoichiometry Isomers->OptimizeConditions Yes ChangeRoute Consider Alternative Synthetic Route Isomers->ChangeRoute Persistent Issue Discoloration Product Discolored? Hydrolysis->Discoloration No Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes Purification Purification Strategy: - Recrystallization - Column Chromatography Discoloration->Purification Final Polish Protect Protect from Air/Light Use Activated Carbon Discoloration->Protect Yes OptimizeConditions->Purification ChangeRoute->Start Anhydrous->Purification Protect->Purification

Caption: Troubleshooting workflow for this compound synthesis.

V. References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • PubChem. This compound. [Link]

  • U.S. Patent 4,628,097. Process for the preparation of 2-amino-alkylpyridines.

  • European Patent EP0569701A1. Process for preparation of 2-amino-5-methyl-pyridine.

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [Link]

  • Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. [Link]

  • 5-methyl-2,2'-bipyridine. Organic Syntheses. [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]

  • synthesis, characterization and antimicrobial evaluation of novel five and six memberedcyclic imidederivativesof2-amino 5-methyl, 2-amino 4-methyl, 2-amino 6-methyl pyridine. ResearchGate. [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]

Sources

Technical Support Center: Purification of Crude 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Amino-6-methylpicolinonitrile (CAS 1079054-78-6).[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Compound and Potential Impurities

This compound is a solid, organic compound with a molecular weight of 133.15 g/mol .[3] It is a substituted aminopyridine, a class of compounds with significant applications in medicinal chemistry. The purity of this compound is critical for the success of subsequent synthetic steps and the biological activity of the final product.

Typical Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₇H₇N₃PubChem[3]
Molecular Weight 133.15 g/mol PubChem[3]
Appearance SolidFluorochem[1]
Purity (Commercial) ≥98%Aladdin Scientific, ChemScene[2][4]

Crude this compound can contain various impurities arising from the synthetic route. A common synthesis involves the amination of a precursor like 2-chloro-6-methylpicolinonitrile. Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

A. Initial Purity Assessment and Characterization

Question: My initial analysis (TLC, HPLC, or NMR) of the crude product shows multiple spots/peaks. How do I identify the major impurities?

Answer: Identifying the impurities is the first critical step. A multi-pronged analytical approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[5] A reverse-phase C18 column is often a good starting point. The mobile phase can be a mixture of an aqueous buffer (e.g., water with a small amount of acid like orthophosphoric acid) and an organic solvent like methanol or acetonitrile.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the impurities.[7] Comparing the NMR spectrum of your crude product to a reference spectrum of pure this compound will help identify signals corresponding to impurities.

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS can help determine the molecular weights of the impurities, providing valuable clues to their identities.

Workflow for Impurity Identification:

Caption: Workflow for identifying impurities in crude product.

B. Recrystallization Challenges

Question: I'm having trouble recrystallizing my crude this compound. The crystals are very fine, or the product oils out. What should I do?

Answer: Recrystallization is a common and effective purification technique, but solvent selection and procedural control are key.

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aminopyridine derivatives, common solvents to screen include:

    • Alcohols (e.g., ethanol, isopropanol)

    • Esters (e.g., ethyl acetate)

    • Ketones (e.g., acetone)

    • Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes)

  • Troubleshooting "Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

    • Solution: Use a lower boiling point solvent or a mixed solvent system. Ensure the solution is not cooled too rapidly. Seeding with a small crystal of pure product can also induce proper crystallization.

  • Improving Crystal Size: Fine crystals can be difficult to filter and may trap impurities.

    • Solution: Slow cooling of the saturated solution is crucial. Allowing the solution to cool to room temperature slowly before placing it in an ice bath can promote the growth of larger crystals. The addition of a surfactant or a polyvalent alcohol to the crystallization solution has been shown to improve crystal quality in some cases.[8]

Step-by-Step Recrystallization Protocol (Example with Ethanol/Water):

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize yield.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

C. Column Chromatography Issues

Question: My column chromatography separation is not effective. The product co-elutes with an impurity. How can I improve the separation?

Answer: Column chromatography is a highly effective method for separating compounds with different polarities.[7]

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this nature.

  • Mobile Phase (Eluent): A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Start with a low polarity mixture and gradually increase the proportion of the polar solvent.

    • Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. The ideal Rf value for the desired product on TLC is typically between 0.2 and 0.4.

  • Troubleshooting Co-elution:

    • Optimize the Solvent System: Try a different solvent system. For example, replacing ethyl acetate with acetone or adding a small amount of a more polar solvent like methanol can alter the selectivity of the separation.

    • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica gel.

    • Load the Column Properly: Ensure the crude product is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.

Decision Tree for Purification Method Selection:

Caption: Decision tree for selecting a purification method.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling this compound?

A1: While specific safety data for this compound is limited, it is prudent to handle it with the care afforded to similar aminopyridine compounds. Always work in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[9][11] In case of contact, rinse the affected area thoroughly with water.[9]

Q2: Can I use an acid-base extraction to purify my crude product?

A2: Yes, an acid-base extraction can be a useful technique for removing non-basic impurities. The amino group on the pyridine ring is basic and will be protonated in an acidic solution, making the compound water-soluble as its hydrochloride salt.[4]

Simplified Acid-Base Extraction Protocol:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Basify the aqueous layer with a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) to deprotonate the product, causing it to precipitate out of the solution or allowing it to be extracted back into an organic solvent.

  • Isolate the purified product by filtration or by separating the organic layer and evaporating the solvent.

Q3: My purified product is off-white or slightly colored. Is this a concern?

A3: While a pure compound is typically a white or colorless solid, a slight off-white or pale yellow color may not necessarily indicate significant impurity. However, a darker color can suggest the presence of colored impurities, which may have arisen from degradation or side reactions. If the color is a concern for your application, you can try treating a solution of the product with activated carbon before a final recrystallization step.

Q4: What are the recommended storage conditions for purified this compound?

A4: Similar to other aminopyridines, it is recommended to store the purified compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Some related compounds are noted to be air-sensitive or hygroscopic, so storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial for long-term stability.[9][10]

IV. References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55252984, this compound. Retrieved from [Link]

  • Aladdin Scientific (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74183, 5-Methylpicolinonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22482843, 6-Amino-5-methylnicotinonitrile. Retrieved from [Link]

  • Nakano, T., & Miyake, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. International Journal of Molecular Sciences, 23(14), 7763. [Link]

  • SIELC Technologies (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • John, J., et al. (2022). A Review on Synthesis and Characterization of Impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 622-643.

  • Celebier, M., et al. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(3), 241-245. [Link]

  • U.S. Patent No. 4,628,097. (1986). Process for the preparation of 2-amino-alkylpyridines.

  • U.S. Patent No. 5,118,815. (1992). Method for crystallization of amino acids.

  • U.S. Patent No. 5,332,824. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.

Sources

Technical Support Center: Enhancing Catalyst Efficiency in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for improving catalyst efficiency in the synthesis of aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice, troubleshooting strategies, and detailed protocols to overcome common challenges in this critical area of synthetic chemistry. Our focus is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst selection and reaction optimization for aminopyridine synthesis.

Q1: What are the primary catalytic methods for synthesizing aminopyridines?

A1: The most prevalent and versatile methods involve transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are widely used for their broad substrate scope and functional group tolerance.[1][2] Copper-catalyzed reactions, like the Goldberg and Ullmann reactions, offer a cost-effective alternative, particularly for certain substrates.[3][4] Additionally, classical methods like the Chichibabin reaction, which uses sodium amide, are still employed for direct amination of the pyridine ring.[5][6]

Q2: How do I select the appropriate catalyst and ligand for my specific aminopyridine synthesis?

A2: The optimal catalyst and ligand combination is highly dependent on the specific substrates (e.g., the position of the leaving group on the pyridine ring and the nature of the amine). For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, and XPhos are often effective for challenging couplings involving pyridines.[7][8] The choice between different generations of Buchwald-Hartwig catalysts depends on the reactivity of your substrates. For copper-catalyzed reactions, ligands like 1,10-phenanthroline are commonly used.[3] It is often necessary to screen a small panel of catalysts and ligands to identify the most efficient system for a novel transformation.[8]

Q3: My palladium-catalyzed amination of a pyridine substrate is giving a low yield. What are the most common reasons for this?

A3: Low yields in these reactions are a frequent challenge and can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the reagents.[7][9] The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. Other common culprits include the presence of impurities in starting materials or solvents, which can act as catalyst poisons, and inappropriate choice of base, solvent, or temperature.[9][10]

Q4: Can I use aqueous ammonia for the amination of halopyridines?

A4: Yes, copper-catalyzed systems have been developed that effectively utilize aqueous ammonia for the amination of bromopyridines, offering a more environmentally friendly approach.[4] These methods often operate under mild conditions and with low catalyst loadings.[4]

Troubleshooting Guide

This guide provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Amination
Potential Cause Recommended Solution & Explanation
Catalyst Inhibition/Deactivation The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inactive species.[7] Solution: Employ bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) that sterically disfavor the formation of inactive palladium-pyridine complexes.[8] Using pre-catalysts, such as G3 or G4 Buchwald pre-catalysts, can also improve reaction initiation and overall efficiency.[7]
Suboptimal Ligand Choice The ligand plays a crucial role in stabilizing the catalyst and promoting key steps in the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition. Solution: Screen a variety of ligands. For electron-poor pyridines, more electron-donating ligands may be beneficial. For sterically hindered substrates, bulkier ligands are often required.[11]
Incorrect Base The base is critical for the deprotonation of the amine and regeneration of the active catalyst. An unsuitable base can lead to poor reactivity or side reactions. Solution: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong, non-nucleophilic bases.[7][8] The choice of base can be critical, and screening may be necessary.
Poor Quality Reagents/Solvents Impurities in starting materials, solvents, or the base can act as catalyst poisons.[9] Water can lead to the decomposition of boronic acids in Suzuki couplings.[10] Solution: Use freshly purified starting materials and anhydrous, degassed solvents. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.
Inappropriate Reaction Temperature While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Solution: Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring (TLC or LC-MS).[12]
Issue 2: Catalyst Deactivation
Potential Cause Recommended Solution & Explanation
Presence of Catalyst Poisons Sulfur- or phosphorus-containing impurities, as well as certain functional groups on the substrates, can irreversibly bind to the palladium center.[10] Heavy metals can also act as poisons.[13] Solution: Rigorously purify all starting materials and solvents. If substrate-derived poisoning is suspected, a higher catalyst loading or a more robust catalyst system may be required.
Oxidation of Phosphine Ligands Many phosphine ligands are sensitive to air and can be oxidized, rendering them ineffective.[9] Solution: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use degassed solvents.
Thermal Degradation High reaction temperatures can lead to the decomposition of the catalyst, especially with less stable ligand systems.[10] Solution: Choose a thermally robust ligand and catalyst system if high temperatures are necessary. Monitor the reaction for signs of catalyst decomposition (e.g., formation of palladium black).
Issue 3: Poor Selectivity (e.g., Formation of Side Products)
Potential Cause Recommended Solution & Explanation
Homocoupling of Starting Materials In Suzuki couplings, the boronic acid can undergo homocoupling.[10] In amination reactions, the aryl halide can also homocouple. Solution: Use a lower catalyst loading and ensure efficient stirring. Slow addition of the boronic acid or amine can sometimes mitigate this side reaction.[10]
Protodehalogenation or Protodeborylation The aryl halide can be reduced, or the boronic acid can be cleaved by a proton source.[7] Solution: Ensure strictly anhydrous conditions. The choice of base can also influence the extent of these side reactions.[10]
Competing Reaction Pathways With multifunctional substrates, the catalyst may react at an undesired site. Solution: Employ a catalyst system known for high selectivity. Protecting groups may be necessary to block reactive sites.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 3-Bromopyridine

This protocol provides a starting point for the amination of challenging pyridine substrates.[7]

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst; 2 mol %), the bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos; 4 mol %), and the base (e.g., NaOt-Bu or LiHMDS; 1.5-2.5 equivalents).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.[12]

  • Reagent Addition: Under a positive flow of the inert gas, add the 3-bromopyridine substrate (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve the desired concentration.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the optimized temperature (typically 90-110 °C).[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Catalyst Reactivation

In some cases, palladium catalysts that have been deactivated by nitrogen-containing impurities can be reactivated.

  • Separation: Separate the spent palladium catalyst from the hydrogenation reaction mixture.[14]

  • Contact with Reactivating Agent: In a liquid reaction medium, contact the separated catalyst with a reactivating agent such as an alkali metal bicarbonate, carbonate, or hydroxide at an elevated temperature (e.g., at least 150°C).[14]

  • Recovery: Recover the reactivated catalyst, which can then be recycled for further reactions.[14]

Data Presentation

Systematic screening of reaction parameters is crucial for optimizing yield. The following tables provide examples of how different components can affect the outcome of palladium-catalyzed reactions with pyridine substrates.

Table 1: Effect of Ligand on the Amination of 3-Bromo-2-aminopyridine with Morpholine [8]

LigandYield (%)
RuPhos71
SPhos76
BINAP71
RuPhos Pre-catalyst83

Reaction conditions: Pd₂(dba)₃ (2 mol%), Ligand (8 mol%), LiHMDS (2.5 equiv), THF, 65 °C, 16 h.[8]

Table 2: Comparison of Catalytic Systems for Aminopyridine Synthesis [15]

Catalyst SystemSubstratesAmine SourceKey Reaction ConditionsYield (%)
Cu₂O / DMEDA2-BromopyridineNH₃·H₂O60°C, 16 h, Ethylene glycol92
Pd₂(dba)₃ / RuPhos3-Bromo-2-aminopyridine + MorpholineMorpholineLiHMDS (base), 16 h~71-83
Pd₂(dba)₃ / BrettPhos3-Bromo-2-aminopyridine + AnilineAnilineLiHMDS (base), 16 h~70-82

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Start->Check_Reagents Optimize_Ligand Screen Ligands (e.g., RuPhos, BrettPhos) Check_Catalyst->Optimize_Ligand Use_Precatalyst Use Pre-catalyst (e.g., G3/G4) Check_Catalyst->Use_Precatalyst Optimize_Base Optimize Base (e.g., NaOt-Bu, LiHMDS) Check_Conditions->Optimize_Base Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents Inert_Atmosphere Ensure Inert Atmosphere Check_Reagents->Inert_Atmosphere Success Improved Yield Optimize_Ligand->Success Use_Precatalyst->Success Optimize_Base->Success Optimize_Temp->Success Purify_Reagents->Success Inert_Atmosphere->Success

Caption: A logical workflow for troubleshooting low product yield.

Diagram 2: Key Factors Influencing Catalyst Efficiency

Catalyst_Efficiency_Factors Catalyst_Efficiency Catalyst Efficiency Ligand Ligand (Sterics, Electronics) Catalyst_Efficiency->Ligand Substrate Substrate (Pyridine Substitution) Catalyst_Efficiency->Substrate Base Base (Strength, Solubility) Catalyst_Efficiency->Base Solvent Solvent (Polarity, Anhydrous) Catalyst_Efficiency->Solvent Temperature Temperature Catalyst_Efficiency->Temperature Atmosphere Atmosphere (Inert vs. Air) Catalyst_Efficiency->Atmosphere

Caption: Interrelated factors affecting catalyst performance.

References

  • Doraghi, F. et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism.
  • Bourriquen, F. et al. (2019). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines. Chemistry.
  • Ziarani, G. M. et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances.
  • Studley, J. (2018). The Chichibabin amination reaction. Scientific Update.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • Fors, B. P. et al. (2009). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access.
  • Name Reaction. (n.d.). Chichibabin Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Katritzky, A. R. et al. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc.
  • Corpet, M. et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications.
  • Grokipedia. (n.d.). Chichibabin reaction.
  • Janus, E. et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
  • Kashani, S. K. et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Comins, D. L. et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules.
  • Al-Masri, O. A. et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
  • Janus, E. et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Al-Zoubi, R. M. et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • Comins, D. L. et al. (2022). Goldberg reactions of 2-bromopyridine and secondary amides. ResearchGate.
  • Wu, J. et al. (2021). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Communications.
  • Valente, C. et al. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemistry - A European Journal.
  • Comins, D. L. et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules.
  • ResearchGate. (n.d.). The Palladium-Catalyzed Heteroarylation of Adamantylalkyl Amines with Dihalogenopyridines: Scope and Limitations.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • Beavon, D. K. (1976). Method for reactivating palladium catalysts. Google Patents.
  • Samoylova, E. et al. (2006). Ultrafast Deactivation Processes in Aminopyridine Clusters: Excitation Energy Dependence and Isotope Effects. Journal of the American Chemical Society.
  • Allen, C. F. H. & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses.
  • Torborg, C. & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis.
  • Bhanuchandra, M. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Wolfe, J. P. et al. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry.

Sources

Technical Support Center: A Guide to Overcoming Low Yields in Multi-Component Pyridine Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in multi-component reactions (MCRs) for pyridine synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you optimize your reactions and achieve desired outcomes.

Introduction to Multi-Component Pyridine Synthesis

Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] Multi-component reactions are a powerful and atom-economical tool for their synthesis, allowing for the construction of complex molecules in a single step.[3][4] However, the convergence of multiple reactants and reaction pathways can often lead to challenges in achieving high yields. This guide will systematically address these challenges.

Frequently Asked Questions (FAQs)

General Issues

Q1: My multi-component pyridine reaction is resulting in a very low yield or failing completely. Where should I start my troubleshooting?

Low yields in MCRs can stem from a variety of factors. A systematic approach to troubleshooting is crucial. Here’s a logical workflow to diagnose the issue:

Troubleshooting_Workflow Start Low Yield Issue Purity Verify Reactant Purity & Integrity Start->Purity Stoichiometry Check Stoichiometry & Order of Addition Purity->Stoichiometry If pure Conditions Evaluate Reaction Conditions (Solvent, Temperature, Time) Stoichiometry->Conditions If correct Catalyst Assess Catalyst Activity & Loading Conditions->Catalyst If appropriate Analysis Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Catalyst->Analysis If active Side_Products Identify Side Products or Unreacted Starting Materials Analysis->Side_Products Optimize Systematically Optimize Conditions Side_Products->Optimize Based on findings Success Improved Yield Optimize->Success

Caption: A general troubleshooting workflow for low-yield multi-component reactions.

Q2: How critical is the purity of my starting materials?

The purity of your reactants is paramount. Impurities can interfere with the reaction in several ways:

  • Side Reactions: Impurities can lead to the formation of undesired byproducts, consuming reactants and lowering the yield of the target molecule.

  • Catalyst Poisoning: Certain impurities can deactivate the catalyst, bringing the reaction to a halt.[5][6]

  • Stoichiometric Imbalance: If a starting material is impure, the actual molar ratios of the reactants will be incorrect, which can significantly impact the reaction outcome.[7][8][9][10]

Protocol for Reactant Purification:

A common impurity in commercially available pyridine is water.[11] Here is a general protocol for drying pyridine:

  • Pre-drying: Add solid potassium hydroxide (KOH) pellets to the pyridine and let it stand for 24 hours.

  • Distillation: Decant the pyridine from the KOH and distill it from fresh, powdered KOH or calcium hydride (CaH₂).

  • Storage: Store the purified pyridine over molecular sieves (3Å or 4Å) under an inert atmosphere (e.g., nitrogen or argon).

For other solid reactants, recrystallization from an appropriate solvent is a standard purification method.[12]

Q3: How does the choice of solvent affect my reaction yield?

The solvent plays a crucial role in MCRs by influencing reactant solubility, reaction rates, and even the reaction pathway. The ideal solvent should:

  • Dissolve all reactants.

  • Be inert to the reaction conditions.

  • Have a suitable boiling point for the desired reaction temperature.

Polar aprotic solvents like DMF and DMSO can accelerate reactions, while protic solvents like ethanol or water can participate in the reaction or favor different pathways.[13] In some cases, solvent-free conditions or the use of green solvents like glycerol can lead to improved yields and a better environmental profile.[14]

SolventPolarityTypical ApplicationPotential Issues
EthanolProticHantzsch, Guareschi-ThorpeCan participate in reaction
Acetic AcidProtic, AcidicKröhnke, Bohlmann-RahtzCorrosive, can be reactive
TolueneNon-polarBohlmann-RahtzPoor solubility of some reactants
DMSO/DMFAprotic, PolarGeneral MCRsHigh boiling point, difficult to remove
WaterProtic, PolarGreen Chemistry ApproachesPotential for hydrolysis of intermediates

Table 1: Common solvents in pyridine synthesis and their characteristics.

Reaction-Specific Troubleshooting

Q4: My Hantzsch pyridine synthesis is giving a low yield. What are the common culprits?

The Hantzsch synthesis, a condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, can suffer from low yields due to several factors.[14][15][16][17]

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[15] Harsh oxidizing agents like nitric acid can lead to side products.[15][18] Consider using milder oxidants like iodine in methanol or simply exposing the reaction mixture to air with a suitable catalyst.

  • Side Reactions: The reaction can proceed through multiple mechanistic pathways, and suboptimal conditions can favor the formation of byproducts.[15]

  • Reaction Conditions: Classical methods often require long reaction times and harsh conditions.[15][18] The use of microwave irradiation or ultrasound can significantly improve yields and reduce reaction times.[15][18] For instance, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous micellar solution has been reported to achieve yields up to 96%.[15][18]

Hantzsch_Mechanism Aldehyde Aldehyde Intermediate1 α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->Intermediate1 Ketoester1 β-Ketoester Ketoester1->Intermediate1 Ketoester2 β-Ketoester Intermediate2 Enamine Ketoester2->Intermediate2 Ammonia Ammonia Ammonia->Intermediate2 Dihydropyridine 1,4-Dihydropyridine (Michael Addition & Cyclization) Intermediate1->Dihydropyridine Intermediate2->Dihydropyridine Pyridine Pyridine (Oxidation) Dihydropyridine->Pyridine

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Q5: I'm struggling with the Bohlmann-Rahtz pyridine synthesis. How can I improve my yield?

The Bohlmann-Rahtz synthesis involves the reaction of an enamine with an alkynone.[19] Low yields can often be attributed to:

  • Enamine Instability: Enamines can be unstable and difficult to isolate. Generating the enamine in situ from a β-dicarbonyl compound and ammonium acetate can be a more efficient approach.[19][20]

  • Harsh Cyclization Conditions: The final cyclodehydration step often requires high temperatures.[19] The use of a Brønsted or Lewis acid catalyst can facilitate this step under milder conditions.[1][19][21]

  • Regioselectivity: The initial Michael addition must occur with the correct regiochemistry. Solvent and temperature can influence this selectivity.

Q6: My Guareschi-Thorpe condensation is not working well. What should I check?

This reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[22] Key factors for success include:

  • pH Control: The reaction is sensitive to pH. An advanced version of this reaction uses ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter, leading to high yields.[23][24]

  • Reactant Stoichiometry: An excess of the ammonia source is often required to drive the reaction to completion.

Advanced Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[3][18][20][25] This is due to efficient and rapid heating of the reaction mixture.

Protocol for Microwave-Assisted Pyridine Synthesis:

  • Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL).

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120°C) for 2-10 minutes.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Catalyst Selection

The choice of catalyst is critical and depends on the specific MCR.

Catalyst_Selection Start Low Yield with Current Catalyst Reaction_Type Identify Reaction Type Start->Reaction_Type Hantzsch Hantzsch Reaction_Type->Hantzsch Bohlmann_Rahtz Bohlmann-Rahtz Reaction_Type->Bohlmann_Rahtz Guareschi_Thorpe Guareschi-Thorpe Reaction_Type->Guareschi_Thorpe Acid_Catalyst Consider Acid Catalyst (e.g., PTSA, Acetic Acid) Hantzsch->Acid_Catalyst Lewis_Acid Consider Lewis Acid (e.g., ZnBr₂, Yb(OTf)₃) Bohlmann_Rahtz->Lewis_Acid Base_Catalyst Consider Base Catalyst (e.g., Piperidine, DABCO) Guareschi_Thorpe->Base_Catalyst Nanocatalyst Explore Nanocatalysts (e.g., Magnetic Nanoparticles) Acid_Catalyst->Nanocatalyst For recyclability Base_Catalyst->Nanocatalyst For recyclability Lewis_Acid->Nanocatalyst For recyclability

Caption: A decision tree for catalyst selection in common pyridine MCRs.

Conclusion

Troubleshooting low yields in multi-component pyridine reactions requires a systematic and informed approach. By carefully considering reactant purity, stoichiometry, and reaction conditions, and by leveraging modern techniques such as microwave synthesis and advanced catalysis, researchers can significantly improve the efficiency and success of these powerful synthetic methods.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
  • ResearchGate. (2025). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications.
  • ResearchGate. (n.d.). The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a).
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • National Institutes of Health. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • PubMed. (2025). Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones.
  • PubMed. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation.
  • LookChem. (n.d.). Purification of Pyridine.
  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in Kröhnke pyridine synthesis.
  • American Chemical Society. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid.
  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • National Institutes of Health. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation.
  • Wikipedia. (n.d.). Stoichiometry.
  • Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation.
  • OpenStax. (n.d.). Reaction Stoichiometry.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Chemistry LibreTexts. (2023). Other Practical Matters in Reaction Stoichiometry.
  • UEN Digital Press. (n.d.). Reaction Stoichiometry – Introductory Chemistry.
  • Ask this paper. (2022). A mini-review on the multicomponent synthesis of pyridine derivatives.
  • ACS Publications. (2000). Learning from the Hantzsch synthesis.
  • Royal Society of Chemistry. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-6-methylpicolinonitrile. This resource is designed for researchers, chemists, and process development professionals who are looking to scale up this important reaction. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common issues encountered during the scale-up process.

The synthesis of this compound is a key step in the production of various pharmaceuticals and other specialty chemicals. While the reaction may be straightforward on a lab scale, scaling it up can present a number of challenges. This guide will provide you with the knowledge and tools you need to successfully navigate these challenges and achieve a high-yielding, robust, and safe process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

A1: There are several reported methods for synthesizing this compound. The most common and scalable route starts from 2-amino-6-methylpyridine. This route is generally preferred for scale-up due to the availability and relatively low cost of the starting materials, as well as the generally good yields and selectivity of the reaction.

The key steps in this synthesis are:

  • Oxidation: The methyl group of 2-amino-6-methylpyridine is oxidized to a carboxylic acid.

  • Nitrile Formation: The carboxylic acid is then converted to the corresponding nitrile.

  • Amination: Finally, an amino group is introduced at the 5-position of the pyridine ring.

Other routes, such as those starting from picoline-N-oxide, have also been reported. However, these routes often involve more steps and may use more hazardous reagents, making them less suitable for large-scale production.

Q2: What are the critical process parameters to control during the scale-up of the this compound synthesis?

A2: Careful control of several process parameters is crucial for a successful and reproducible scale-up. The most critical parameters include:

  • Temperature: The reaction temperature can significantly impact the reaction rate, selectivity, and impurity profile. It is important to maintain a consistent and uniform temperature throughout the reactor.

  • Reagent Addition Rate: The rate at which reagents are added can affect the local concentration of reactants and, therefore, the reaction selectivity. A slow and controlled addition is often necessary to avoid side reactions.

  • Mixing: Efficient mixing is essential to ensure that all reactants are in close contact and that the temperature is uniform throughout the reactor. Poor mixing can lead to hot spots and the formation of byproducts.

  • pH: The pH of the reaction mixture can influence the reactivity of the starting materials and intermediates. It is important to monitor and control the pH throughout the reaction.

Troubleshooting Guide

Problem 1: Low Yield

A lower-than-expected yield is a common issue when scaling up a reaction. There are several potential causes for a low yield in the synthesis of this compound.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).- Extend the reaction time if necessary.- Ensure that the reaction temperature is at the optimal level.
Side Reactions - Optimize the reaction conditions (e.g., temperature, reagent addition rate) to minimize the formation of byproducts.- Use a more selective reagent if possible.
Product Degradation - Avoid prolonged exposure of the product to high temperatures or harsh pH conditions.- Use a milder work-up procedure.
Losses During Work-up and Purification - Optimize the extraction and purification procedures to minimize product loss.- Consider using a different purification method (e.g., crystallization instead of chromatography).
Problem 2: High Impurity Levels

The presence of impurities can significantly impact the quality of the final product. It is important to identify and control the formation of impurities during the synthesis.

Potential Impurity Source Mitigation Strategy
Unreacted Starting Material Incomplete reaction- Extend the reaction time.- Increase the reaction temperature.
Over-reacted Product Harsh reaction conditions- Use milder reaction conditions.- Optimize the reaction time.
Side-products Non-selective reaction- Optimize the reaction conditions to improve selectivity.- Use a more selective reagent.
Problem 3: Poor Product Quality

Poor product quality can manifest as an off-color product, an incorrect melting point, or the presence of residual solvents.

Issue Potential Cause Troubleshooting Steps
Off-color Product Presence of colored impurities- Use a purification method that can effectively remove colored impurities (e.g., activated carbon treatment, recrystallization).
Incorrect Melting Point Presence of impurities- Purify the product further to remove impurities.
Residual Solvents Incomplete drying- Dry the product for a longer period of time or at a higher temperature.- Use a more efficient drying method (e.g., vacuum drying).

Experimental Protocols

Step-by-Step Synthesis of this compound

This protocol is a general guideline and may need to be optimized for your specific equipment and scale.

  • Oxidation of 2-amino-6-methylpyridine:

    • Charge a suitable reactor with 2-amino-6-methylpyridine and a suitable solvent (e.g., water).

    • Slowly add an oxidizing agent (e.g., potassium permanganate) to the mixture while maintaining the temperature at a controlled level.

    • Monitor the reaction progress by HPLC until the starting material is consumed.

    • Quench the reaction and work up the mixture to isolate the crude 2-amino-6-methylpicolinic acid.

  • Nitrile Formation:

    • Suspend the crude 2-amino-6-methylpicolinic acid in a suitable solvent (e.g., dichloromethane).

    • Add a dehydrating agent (e.g., thionyl chloride) to the mixture at a controlled temperature.

    • Monitor the reaction progress by HPLC until the starting material is consumed.

    • Work up the mixture to isolate the crude 2-amino-6-methylpicolinonitrile.

  • Amination:

    • Dissolve the crude 2-amino-6-methylpicolinonitrile in a suitable solvent (e.g., sulfuric acid).

    • Add a nitrating agent (e.g., nitric acid) to the mixture at a controlled temperature.

    • Monitor the reaction progress by HPLC until the starting material is consumed.

    • Work up the mixture and purify the product by recrystallization to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting cluster_incomplete Incomplete Reaction Troubleshooting cluster_complete Complete Reaction Troubleshooting cluster_degradation Degradation Mitigation cluster_side_reactions Side Reaction Mitigation cluster_workup Work-up Optimization start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC, etc.) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity/Stoichiometry incomplete->check_reagents analyze_impurities Analyze Impurity Profile (LC-MS, GC-MS) complete->analyze_impurities end_node Yield Improved increase_time->end_node increase_temp->end_node check_reagents->end_node degradation Product Degradation? analyze_impurities->degradation side_reactions Side Reactions? analyze_impurities->side_reactions workup_loss Work-up/Purification Loss? analyze_impurities->workup_loss milder_conditions Use Milder Conditions (Temp, pH) degradation->milder_conditions optimize_conditions Optimize Conditions (Temp, Addition Rate) side_reactions->optimize_conditions change_reagent Consider Alternative Reagent side_reactions->change_reagent optimize_extraction Optimize Extraction/Filtration workup_loss->optimize_extraction optimize_purification Optimize Purification Method workup_loss->optimize_purification milder_conditions->end_node optimize_conditions->end_node change_reagent->end_node optimize_extraction->end_node optimize_purification->end_node

Caption: A flowchart illustrating a systematic approach to troubleshooting low yield in a chemical synthesis.

References

  • Synthesis of this compound.Organic Syntheses.[Link]
  • Scale-up of Chemical Processes.American Chemical Society.[Link]
  • Safety in the Chemistry Laboratory.The Royal Society of Chemistry.[Link]

Preventing byproduct formation in nitration of picoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the complexities of picoline derivative nitration. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate and troubleshoot common challenges, particularly the formation of unwanted byproducts. Our goal is to empower you to achieve cleaner reactions and higher yields of your target nitropicoline.

Frequently Asked Questions (FAQs)
Q1: Why is the nitration of picoline derivatives so challenging compared to benzene or toluene?

The primary challenge lies in the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect on the ring. This deactivates the ring towards electrophilic aromatic substitution, the fundamental mechanism of nitration. Consequently, harsher reaction conditions (higher temperatures, stronger acids) are often required, which in turn can lead to an increased likelihood of byproduct formation.[1] Moreover, under strongly acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making the reaction even more difficult.

Q2: What are the most common byproducts I should expect when nitrating a picoline derivative?

Researchers typically encounter three main classes of byproducts:

  • Over-nitration Products: The introduction of a second or third nitro group onto the aromatic ring, leading to dinitro- or trinitropicoline derivatives. This is especially prevalent at higher temperatures.[2][3]

  • Oxidation of the Methyl Group: The methyl group of the picoline can be oxidized by the nitrating mixture, particularly under harsh conditions, to form the corresponding picolinic acid (nicotinic acid or its isomers).[4][5] Nitric acid is a strong oxidizing agent, and this side reaction becomes more significant at elevated temperatures.[6][7]

  • Tar and Polymeric Materials: At excessive temperatures, nitric acid can decompose, leading to the formation of nitrogen dioxide and other reactive species that can cause complex side reactions, resulting in the formation of intractable tars.[8]

Q3: What is the fundamental role of sulfuric acid in the nitrating mixture?

Concentrated sulfuric acid serves two critical functions. First and foremost, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[9][10][11][12] This is the species that actually attacks the picoline ring.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[11]

Secondly, sulfuric acid acts as a dehydrating agent, absorbing the water produced during the reaction. This is crucial because the presence of water can dilute the acids and inhibit the formation of the nitronium ion, thereby slowing down or stopping the desired reaction.[9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Low Yield of the Desired Mono-nitrated Product

A low yield can stem from several factors, often related to insufficient reaction drive or competing side reactions.

Potential Cause Troubleshooting & Optimization Strategy Scientific Rationale
Reaction Temperature is Too Low Cautiously increase the temperature in small increments (e.g., 5-10°C) while carefully monitoring the reaction progress.The nitration of a deactivated ring like picoline has a significant activation energy. Insufficient thermal energy may lead to a very slow or stalled reaction.[2]
Insufficiently Strong Nitrating Agent For highly deactivated picoline derivatives, consider using fuming sulfuric acid (oleum) in the nitrating mixture.Oleum (H₂SO₄ containing dissolved SO₃) increases the concentration of the nitronium ion, providing the stronger electrophilic character needed to nitrate a deactivated ring.[2]
Decomposed or Low-Concentration Acids Always use fresh, concentrated nitric and sulfuric acids to prepare the nitrating mixture.The concentration of the acids is directly related to the generation of the nitronium ion. Water content significantly reduces the efficacy of the nitrating mixture.[2]
Poor Mixing Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the nitrating agent.If the reaction mixture is not homogenous, localized "hot spots" can form, leading to byproduct formation, while other parts of the mixture remain unreacted.
Problem 2: Excessive Formation of Di-nitro and Poly-nitro Byproducts

This is a classic sign of the reaction being too aggressive, pushing the nitration beyond the desired mono-substitution.

Potential Cause Troubleshooting & Optimization Strategy Scientific Rationale
Reaction Temperature is Too High This is the most critical parameter to control. Perform the reaction at the lowest practical temperature. An ice bath (0°C) or even an ice-salt bath (<0°C) is highly recommended.[2][3]Higher temperatures provide the activation energy for the second nitration, which is typically higher than the first due to the deactivating effect of the initial nitro group.[3]
Rapid Addition of Nitrating Agent Add the nitrating agent slowly and dropwise, ensuring the internal temperature of the reaction does not rise significantly.Rapid addition leads to a large exotherm that is difficult for the cooling system to dissipate, causing temperature spikes that promote over-nitration.[2][13]
Incorrect Stoichiometry Use a controlled amount of the nitrating agent. A slight excess may be needed, but a large excess will drive the reaction towards poly-nitration.Limiting the amount of the electrophile (nitronium ion) can help to favor the mono-nitrated product.
Problem 3: Significant Oxidation of the Picoline Methyl Group

The presence of picolinic acid isomers in your product mixture indicates that the methyl group is being oxidized.

Potential Cause Troubleshooting & Optimization Strategy Scientific Rationale
Elevated Reaction Temperature Maintain a low and consistent temperature throughout the reaction. This is the primary defense against oxidation.The oxidation of alkyl side chains by nitric acid is highly temperature-dependent. Lowering the temperature significantly reduces the rate of this unwanted side reaction.[4]
Prolonged Reaction Time Monitor the reaction progress (e.g., by TLC) and quench the reaction as soon as the starting material is consumed to an acceptable level.Extended exposure to the strong oxidizing environment of the nitrating mixture increases the probability of side-chain oxidation.
High Concentration of Nitric Acid Adjust the ratio of H₂SO₄ to HNO₃. A higher proportion of sulfuric acid can favor nitronium ion formation over direct oxidative pathways.While nitric acid is the source of the nitro group, it is also a potent oxidizing agent. Optimizing its concentration is key.[6]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Controlled Mono-Nitration of a Picoline Derivative

This protocol provides a baseline for achieving selective mono-nitration. Note: This is a general guide and may require optimization for your specific substrate.

  • Preparation of the Nitrating Mixture: a. In a flask cooled in an ice-salt bath, add a measured volume of concentrated sulfuric acid. b. While vigorously stirring, slowly add a stoichiometric equivalent of concentrated nitric acid dropwise, ensuring the temperature of the mixture is maintained below 10°C. c. Allow the nitrating mixture to cool completely before use.[2]

  • Reaction Setup: a. Dissolve the picoline derivative in a suitable solvent (if necessary) or use it neat in a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. b. Cool the flask containing the picoline derivative to 0°C in an ice bath.

  • Nitration Reaction: a. Slowly add the pre-cooled nitrating mixture dropwise to the stirred picoline derivative solution. b. Critically, monitor the internal reaction temperature and maintain it at or below 5°C throughout the addition. The rate of addition should be dictated by your ability to control the temperature. c. After the addition is complete, allow the mixture to stir at low temperature for a specified time, monitoring the reaction by TLC.

  • Work-up and Isolation: a. Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.[14] b. If a solid product precipitates, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. c. If the product is an oil or remains in solution, neutralize the quenched mixture carefully with a base (e.g., sodium bicarbonate or dilute NaOH) and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). d. Wash the combined organic extracts with water and then brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[14] e. Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Oxide Strategy for Regioselective 4-Nitration

For directing nitration to the 4-position and activating the ring, the formation of a picoline N-oxide is a highly effective strategy.[15][16]

  • Synthesis of the Picoline N-Oxide: a. Dissolve the starting picoline in a suitable solvent like acetic acid. b. Add an oxidizing agent (e.g., hydrogen peroxide or m-CPBA) and heat the mixture. The specific conditions will depend on the picoline derivative. c. Work up the reaction to isolate the picoline N-oxide.

  • Nitration of the Picoline N-Oxide: a. The nitration of the N-oxide can then be carried out using a standard nitrating mixture (H₂SO₄/HNO₃), often under less harsh conditions than the direct nitration of the parent picoline. b. A typical procedure involves heating the picoline N-oxide with the nitrating mixture. For example, heating to 125-130°C for several hours is a documented method.[17] c. The work-up is similar to the general protocol, involving quenching on ice and neutralization.[16]

Visualizing the Process: Diagrams and Workflows
Diagram 1: Decision Workflow for Troubleshooting Byproduct Formation

This workflow helps in systematically addressing issues with byproduct formation.

Byproduct_Troubleshooting start High Byproduct Formation Observed q1 What is the primary byproduct? start->q1 over_nitration Over-Nitration (Di/Poly-nitro) q1->over_nitration Poly-nitrated species oxidation Oxidation (Picolinic Acid) q1->oxidation Carboxylic acid tar Tar / Decomposition q1->tar Dark, insoluble material sol_over_nitration 1. Lower Reaction Temperature 2. Slow Down Reagent Addition 3. Reduce [Nitrating Agent] over_nitration->sol_over_nitration sol_oxidation 1. Lower Reaction Temperature 2. Reduce Reaction Time 3. Monitor by TLC oxidation->sol_oxidation sol_tar 1. Drastically Lower Temperature 2. Ensure Efficient Cooling/Stirring 3. Check Acid Quality tar->sol_tar end Optimized Reaction sol_over_nitration->end sol_oxidation->end sol_tar->end

Caption: Troubleshooting flowchart for byproduct formation in picoline nitration.

Diagram 2: Key Reaction Pathways in Picoline Nitration

This diagram illustrates the desired reaction versus the major competing side reactions.

Reaction_Pathways cluster_conditions Reaction Conditions Picoline Picoline Derivative Desired_Product Mono-Nitropicoline (Desired Product) Picoline->Desired_Product Electrophilic Substitution Oxidation Picolinic Acid (Byproduct) Picoline->Oxidation Side-chain Oxidation Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Desired_Product Low_Temp Low Temperature (e.g., 0-5°C) Low_Temp->Desired_Product Favors High_Temp High Temperature (e.g., >50°C) Over_Nitration Di/Poly-Nitropicoline (Byproduct) High_Temp->Over_Nitration Promotes High_Temp->Oxidation Promotes Desired_Product->Over_Nitration Further Nitration

Caption: Competing reaction pathways in the nitration of picoline derivatives.

References
  • vpscience.org. (n.d.). NITRATION.
  • Wrightsmann, P. G. (1938). U.S. Patent No. 2,140,345. Google Patents.
  • StackExchange. (2024). Why is mononitration of phenol carried out at low temperatures? Chemistry Stack Exchange.
  • Studer, A., et al. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate.
  • Chegg. (n.d.). 1/ what is the role of sulfuric acid in nitration step during synthesis of p-nitroacetanilide. 2.
  • Szymańska, I., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI.
  • CN1141288A. (1997). Process for preparing nicotinic acid. Google Patents.
  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
  • Szymańska, I., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate.
  • Studer, A., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed.
  • Wikipedia. (n.d.). Picoline.
  • US2748138A. (1956). Oxidation of mixed tar bases. Google Patents.
  • Lorenc, J., et al. (2022). Structure and optical properties of new nitro-derivatives of 2-N-alkiloamino-picoline N-oxide isomers. Journal of Molecular Structure.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics.
  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry.
  • ResearchGate. (2014). How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid?.
  • Studer, A., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Semantic Scholar. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid.
  • Smith, K., et al. (n.d.). Selective nitration of aromatic compounds by solid acid catalysts. RSC Publishing.
  • CN1743313A. (2006). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and .... Google Patents.
  • PubMed. (n.d.). Comparative photo-release of nitric oxide from isomers of substituted terpyridinenitrosylruthenium(II) complexes: experimental and computational investigations.
  • Pavia, D. L. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • EP0691154A1. (1996). Purification of nitric oxide. Google Patents.
  • Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing.
  • US5946638A. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • Organic-Chemistry.org. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Filo. (2025). Discuss the chemistry of pyridine under nitration.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2.
  • Bakke, J. M., et al. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate.
  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.

Sources

Technical Support Center: A Scientist's Guide to Resolving Peak Tailing in Chromatography of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering the common yet frustrating issue of peak tailing with pyridine-containing compounds. Pyridine and its derivatives are fundamental structures in pharmaceuticals and specialty chemicals, but their basic nature presents a distinct challenge in chromatographic analysis. This guide provides in-depth, field-proven insights to diagnose, troubleshoot, and ultimately resolve peak tailing, ensuring the accuracy and reliability of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles behind peak tailing, providing the foundational knowledge needed to make informed troubleshooting decisions.

Q1: What exactly is peak tailing and how is it quantitatively measured?

A: In an ideal chromatographic separation, an analyte peak has a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a characteristic "tail".[1][2][3] This occurs when a single analyte experiences multiple retention mechanisms within the column, some of which are slower to release the analyte, causing it to elute gradually.[2][3]

This asymmetry is measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . While both quantify the same phenomenon, their calculation methods differ slightly. The United States Pharmacopeia (USP) defines the tailing factor at 5% of the peak height, while the European Pharmacopoeia (EP) calculates the symmetry factor at 10% of the peak height.[1][4] For a perfectly symmetrical peak, the value is 1.0. A value greater than 1 indicates tailing.

  • USP Tailing Factor (Tf): Calculated at 5% of peak height. Formula: Tf = W₀.₀₅ / (2 * f) , where W₀.₀₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum.[5]

  • EP Asymmetry Factor (As): Calculated at 10% of peak height. Formula: As = B / A , where B is the distance from the peak midpoint to the tailing edge and A is the distance from the leading edge to the midpoint.[3]

Most modern chromatography data systems (CDS) automate these calculations.

Q2: Why are my pyridine compounds so susceptible to peak tailing in Reverse-Phase HPLC?

A: The primary reason lies in a specific, undesirable secondary interaction between the basic pyridine molecule and the silica-based stationary phase of the column.[2][3]

  • The Culprit: Silanol Groups: Standard silica-based columns (like C18 or C8) have residual, unreacted silanol groups (Si-OH) on their surface.[2][6] These groups are acidic, especially the "free" silanols, which have a pKa around 3.8-4.2.[7]

  • The Interaction: Pyridine is a basic compound with a lone pair of electrons on its nitrogen atom (pKa of the conjugate acid, pyridinium, is ~5.25).[8][9] At mobile phase pH levels above ~4, the acidic silanol groups become deprotonated (Si-O⁻) and can form strong ionic interactions with protonated pyridine molecules (C₅H₅NH⁺).[6][7]

  • The Result: This strong secondary retention mechanism holds onto the pyridine molecules longer than the primary hydrophobic interaction, causing them to elute slowly and creating a tailing peak.[2][6] This effect is more pronounced on older "Type A" silica columns, which have higher metal content and more acidic silanols.[2][10]

G cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase silanol_ionized Deprotonated Silanol (Si-O⁻) Anionic Site pyridine Protonated Pyridine (C₅H₅NH⁺) Basic Analyte pyridine->silanol_ionized Strong Ionic Interaction (Secondary Retention) caption Mechanism of Pyridine Peak Tailing.

Pyridine-Silanol Interaction Diagram.

Q3: Besides silanol interactions, what are other potential causes for peak tailing?

A: While silanol activity is the most common cause for basic compounds like pyridine, other factors can also lead to tailing peaks for any analyte:

  • Column Contamination/Degradation: Accumulation of sample matrix components or precipitated salts on the inlet frit or column head can disrupt the flow path.[11] A column void (a collapsed area of the packed bed) can also cause severe peak distortion.[3][12]

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to a specific type of tailing where the peak broadens and tails.[11][12]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the separated peak to broaden and tail before it's even detected.[11][13]

  • Mismatched Solvents: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[11]

Part 2: Troubleshooting Guides - A Systematic "How-To" Approach

Follow this logical workflow to systematically diagnose and resolve peak tailing. Start with the easiest and most common solutions (mobile phase) before moving to more involved changes (column hardware).

G start Peak Tailing Observed (Tf > 1.2) check_overload Q: Is it sample overload? (Inject 1/10th concentration) start->check_overload step2 Step 2: Optimize Mobile Phase check_overload->step2 No, shape persists end Symmetrical Peak (Tf ≈ 1.0) check_overload->end Yes, shape improves step3 Step 3: Select a Better Column step2->step3 Tailing persists step2->end Tailing resolved step4 Step 4: Consider Advanced Techniques step3->step4 Tailing persists step3->end Tailing resolved step4->end Tailing resolved caption Troubleshooting Workflow.

Troubleshooting Workflow.

Step 1: Mobile Phase Optimization - The First Line of Defense

Adjusting your mobile phase is the fastest and most cost-effective way to improve the peak shape of basic compounds.

Q: How can I use the mobile phase to suppress silanol interactions?

A1: Lower the Mobile Phase pH.

  • The Causality: By lowering the mobile phase pH to ≤ 3.0, you achieve two critical things: 1) You protonate the residual silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interactions.[2][10][14] 2) You ensure the pyridine analyte is fully protonated (C₅H₅NH⁺), keeping it in a single ionic state. Operating near an analyte's pKa (~5.25 for pyridinium) can cause peaks to broaden or split.[13]

  • Experimental Protocol: pH Adjustment

    • Buffer Selection: Choose a buffer effective in the pH 2.5-3.5 range, such as 10-25 mM potassium phosphate or ammonium formate. Formate buffers are mass spectrometry (MS) compatible.[10]

    • Preparation: Prepare the aqueous portion of your mobile phase. For example, dissolve the buffer salt in HPLC-grade water to the desired concentration (e.g., 20 mM).

    • pH Adjustment: While stirring, add an acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer) dropwise until the pH meter reads your target pH (e.g., 2.8).

    • Final Preparation: Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter. Mix with the appropriate organic solvent (e.g., acetonitrile or methanol) to your method's ratio. Always add the organic solvent after pH adjustment.

    • Equilibration: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

A2: Use a Competing Base as a Mobile Phase Additive.

  • The Causality: Additives like triethylamine (TEA) or diethylamine (DEA) are basic compounds that act as "silanol suppressors".[10][14] They are small enough to reach the active silanol sites and, being present at a much higher concentration than your analyte, will preferentially interact with and "mask" the sites.[15][16] This effectively shields the pyridine analyte from these secondary retention sites, resulting in a more symmetrical peak.[16][17]

  • Experimental Protocol: Adding Triethylamine (TEA)

    • Concentration: A typical starting concentration for TEA is 0.1% v/v (or ~10-20 mM).[2][10]

    • Preparation: Add the required volume of TEA to the aqueous portion of your mobile phase before mixing with the organic solvent. For example, for 1 liter of aqueous buffer, add 1 mL of TEA.

    • pH Adjustment: After adding TEA, adjust the pH to the desired level using an acid like phosphoric acid or acetic acid. The TEA itself will raise the pH, so this adjustment is crucial.

    • Final Steps: Filter and mix with your organic solvent as described previously.

    • Caution: TEA has a strong odor and should be handled in a fume hood. It can also shorten column lifetime over extended use.[10]

Troubleshooting Strategy Mechanism Typical Concentration Effect on Pyridine Peak Asymmetry
Low pH Mobile Phase Protonates silanol groups (Si-OH), eliminating ionic interaction sites.pH 2.5 - 3.5 (e.g., using 0.1% Formic Acid)Significant Reduction
Competing Base Additive Masks silanol sites (Si-O⁻) by competitive binding.0.1% Triethylamine (TEA)Significant Reduction

Table 1. Summary of Mobile Phase Optimization Strategies.

Step 2: HPLC Column Selection - Choosing the Right Tool

If mobile phase optimization does not fully resolve the tailing, the column itself is the next logical target. Modern HPLC columns are designed specifically to overcome the challenges of analyzing basic compounds.

Q: My peak shape is still poor. What kind of column should I be using for pyridine compounds?

A1: Use a High-Purity, End-Capped, "Type B" Silica Column.

  • The Causality: Not all silica is created equal. Modern columns use high-purity "Type B" silica, which has a much lower metal content and fewer of the highly acidic silanols that cause tailing.[2] Furthermore, these columns undergo a process called end-capping , where a small silylating agent (like trimethylsilyl) is used to chemically bond with and deactivate a large portion of the remaining free silanols.[3][14] This combination dramatically reduces the sites available for secondary interactions.[14]

A2: Employ Columns with Advanced Surface Chemistries.

  • The Causality: To further shield analytes from the underlying silica, manufacturers have developed innovative stationary phases.

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (like an amide or carbamate) embedded within the C18 or C8 alkyl chain.[18][19] This polar group serves two purposes: it sterically shields the analyte from any remaining surface silanols, and it changes the surface hydration, which helps prevent peak tailing for bases.[20][21]

    • Hybrid Particle Columns (e.g., BEH): These columns are built from particles that are a hybrid of silica and organic polymer (organosiloxane).[22][23] This technology reduces the number of silanol groups throughout the particle structure, leading to lower silanol activity, excellent peak shape for bases, and increased stability at high pH.[24][25][26]

    • Charged Surface Hybrid (CSH) Columns: This is a further evolution of hybrid technology where a low level of positive charge is applied to the particle surface. This positive charge repels protonated basic analytes (like pyridinium), minimizing their ability to access and interact with any residual silanols, thereby improving peak shape, especially at low pH with low ionic strength mobile phases.[25][27]

G cluster_0 Standard C18 cluster_1 End-Capped C18 cluster_2 Embedded Polar Group a1 C18 Chain a3 Silica Surface a1->a3 a2 Silanol (Si-OH) a2->a3 b1 C18 Chain b3 Silica Surface b1->b3 b2 End-Cap (TMS) b2->b3 c1 C18 Chain c2 Polar Group (e.g., Amide) c1->c2 c3 Silica Surface c2->c3 caption Comparison of Column Stationary Phases.

Comparison of Column Stationary Phases.

Column Technology Mechanism for Reducing Tailing Best For...
High-Purity, End-Capped Reduces number and activity of surface silanols.General purpose analysis of basic compounds.
Embedded Polar Group (EPG) Sterically shields silanols and alters surface hydration.Challenging bases where end-capping isn't sufficient.[18][28]
Hybrid Particle (BEH) Inherently fewer silanol groups in the particle structure.High pH applications and general base analysis.[24][25]
Charged Surface Hybrid (CSH) Repels protonated basic analytes via electrostatic repulsion.Achieving excellent peak shape in low ionic strength, low pH mobile phases.[27][29]

Table 2. Column Selection Guide for Basic Compounds.

Step 3: Advanced Topics & System Health

If problems persist after optimizing the mobile phase and column, consider these advanced techniques and system checks.

Q: I'm using a modern column and optimized mobile phase, but still see some tailing. What's next?

A1: Column Passivation and Cleaning.

  • The Causality: Sometimes, a column (or the entire HPLC system) can become contaminated with metal ions or other active compounds that create new sites for unwanted interactions.[30][31] Passivation is a chemical cleaning process designed to remove these active sites and create an inert surface.[32][33]

  • Experimental Protocol: Acid Wash Passivation Note: Always check your column's manual for pH and solvent compatibility before proceeding.

    • Disconnect Column: First, passivate the HPLC system without the column. Replace the column with a union.

    • System Flush: Sequentially flush the system with HPLC-grade water (20 min), then isopropanol (20 min), then water again (20 min).

    • Acid Wash: Flush the system with 6M Nitric Acid for 30-60 minutes at a low flow rate (e.g., 0.5-1.0 mL/min). CAUTION: Nitric acid is highly corrosive. Use appropriate personal protective equipment.[34]

    • Neutralize: Flush thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper).

    • Reconnect Column: Reinstall the column and equilibrate with your mobile phase. A dedicated column for basic compounds can also help prevent cross-contamination.

A2: Gas Chromatography (GC) Considerations.

  • The Causality: Peak tailing for pyridine in GC stems from the same principle: interaction with active sites. In this case, the active sites are typically found on the glass inlet liner, glass wool, or the column stationary phase itself.

  • Troubleshooting Steps for GC:

    • Use a Deactivated Inlet Liner: Ensure you are using a liner that has been chemically deactivated (silanized) to cover active glass surfaces.

    • Choose a Base-Deactivated Column: Select a GC column specifically designed for the analysis of basic compounds, such as a wax-type phase (e.g., PEG) or specialized amine-specific phases.

    • Consider Derivatization: If tailing is severe, a chemical derivatization step can be used to convert the pyridine into a less polar, less active compound prior to injection.

Conclusion

Resolving peak tailing for pyridine compounds is a systematic process of elimination. By understanding the root cause—primarily the interaction between the basic analyte and acidic silanols—a logical troubleshooting path emerges. Always begin with the simplest and most reversible changes by optimizing the mobile phase pH and considering additives . If the issue persists, invest in a modern HPLC column with base-deactivated or hybrid technology. Finally, ensure system and column cleanliness through proper passivation . By following this guide, you can overcome the challenges of pyridine analysis and achieve the sharp, symmetrical peaks required for robust and accurate chromatographic results.

References

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Phenomenex.
  • Pyridine. (n.d.). PubChem. National Institutes of Health.
  • Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? (2014). Waters Corporation.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
  • Pyridine. (n.d.). Wikipedia.
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
  • Which column for basic analytes. (2008). Chromatography Forum.
  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech.
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (n.d.). Waters Knowledge Base.
  • HPLC Column Selection: Core to Method Development (Part I). (2023). Welch Materials, Inc.
  • Tailing in Chromatography? ll EP Verses USP Tailing. (2023). YouTube.
  • Back-to-Basics #5: Tailing. (n.d.). Separation Science.
  • pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES. (n.d.). J-STAGE.
  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2012). PubMed.
  • pKaH of pyridine versus other imines. (2015). Chemistry Stack Exchange.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014). ResearchGate.
  • How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex.
  • 〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2023). Welch Materials, Inc.
  • Peak tailing factor computation. (2007). Chromatography Forum.
  • Hybrid particle technology and its use in HPLC. (2013). Scientist Live.
  • Liquid chromatography stationary phases with reduced silanol interactions. (n.d.). Google Patents.
  • Choosing HPLC Columns for Rapid Method Development. (2013). Agilent.
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2024). uHPLCs.
  • Synthesis and Applications of BEH Particles in Liquid Chromatography. (n.d.). LCGC International.
  • The Calculations of pKa Values of Selected Pyridinium... (n.d.). ResearchGate.
  • TECH TIP: Passivation. (2024). GenTech Scientific.
  • How to Calculate Peak Fronting - Tip247. (n.d.). Waters Knowledge Base.
  • Study of Secondary Interaction Based on Residual Silanol Groups... (n.d.). ChromaNik Technologies Inc.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC International.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Hybrid Particle Columns: The First Twenty Years. (2019). LCGC International.
  • HPLC Column Selection Guide. (n.d.). SCION Instruments.
  • The silica-gel surface and its interactions with solvent and solute... (1980). Royal Society of Chemistry.
  • Particle Substrate for HPLC columns. (n.d.). SHIMADZU CORPORATION.
  • Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. (2014). Journal of Chromatographic Science. Oxford Academic.
  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2012). PMC. National Institutes of Health.
  • Successful passivation of an HPLC system. (n.d.). Analytics-Shop.
  • Cleaning and Passivation of Liquid Chromatography. (2024). Welch Materials.
  • Methods for the Passivation of HPLC Instruments and Columns. (2023). LCGC International.
  • HPLC problems with very polar molecules. (n.d.). Axion Labs.
  • Methods for the Passivation of HPLC Instruments and Columns. (n.d.). Restek.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Common Causes Of Peak Tailing in Chromatography. (2024). ALWSCI.

Sources

Technical Support Center: Investigating the Degradation Pathways of 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying 5-Amino-6-methylpicolinonitrile. This guide is designed to provide expert insights and practical troubleshooting for elucidating the degradation pathways of this compound. Given the limited specific literature on its degradation, this resource focuses on foundational principles and methodologies to empower you to confidently design, execute, and interpret your experiments.

Frequently Asked Questions (FAQs)

Q1: Where should I begin my investigation into the degradation of this compound?

A1: A logical starting point is to conduct forced degradation studies. These experiments intentionally expose the compound to harsh conditions to predict its stability and identify potential degradation products. We recommend initiating parallel studies under hydrolytic, oxidative, and photolytic stress conditions. This multi-pronged approach will provide a comprehensive initial assessment of the molecule's lability.

Q2: What are the most likely sites of metabolic attack or chemical degradation on the this compound molecule?

A2: Based on the structure of this compound, several functional groups are susceptible to degradation:

  • Nitrile Group: The nitrile group can undergo hydrolysis to form a corresponding amide, which can be further hydrolyzed to a carboxylic acid. This is a common metabolic pathway for nitrile-containing compounds.[1]

  • Amino Group: The primary aromatic amine is a potential site for oxidation.

  • Methyl Group: The methyl group can be oxidized to a hydroxymethyl group, which may be further oxidized to an aldehyde and then a carboxylic acid. This is a common metabolic transformation for aromatic methyl groups.

  • Pyridine Ring: While generally stable, the pyridine ring can undergo hydroxylation at various positions.

Q3: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its degradants?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent initial choice for separating the parent compound from its degradants and quantifying its disappearance over time. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants. For further structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed if the degradants can be isolated in sufficient quantities.[2][3]

Troubleshooting Guides

Troubleshooting HPLC Method Development

Issue: Poor separation between the parent compound and its degradation products.

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Column Chemistry Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).The polarity and retention characteristics of the parent compound and its degradants may differ significantly. A different stationary phase can offer alternative selectivity.
Suboptimal Mobile Phase Composition Adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH.Modifying the mobile phase strength will alter retention times, while adjusting the pH can change the ionization state of the analytes, impacting their interaction with the stationary phase.
Inadequate Gradient Elution Optimize the gradient slope and duration.A shallower gradient can improve the resolution of closely eluting peaks.

Issue: Tailing or broad peaks for the parent compound or degradants.

Potential Cause Troubleshooting Step Scientific Rationale
Secondary Interactions with Stationary Phase Add a competing agent like triethylamine (TEA) to the mobile phase (for basic compounds).The amino group on this compound can interact with residual silanols on the silica-based stationary phase, causing peak tailing. TEA can mask these silanols.
Column Overload Reduce the injection volume or sample concentration.Injecting too much sample can lead to non-linear chromatography and peak distortion.
Column Degradation Flush the column or replace it if necessary.Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.
Troubleshooting Metabolite Identification with LC-MS

Issue: Inability to detect any metabolites after incubation with liver microsomes.

Potential Cause Troubleshooting Step Scientific Rationale
Low Metabolic Turnover Increase the incubation time or the concentration of microsomes and cofactors (e.g., NADPH).The compound may be a poor substrate for the metabolic enzymes, requiring more robust conditions to generate detectable levels of metabolites.
Metabolites are not Ionizable Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative).The chemical properties of the metabolites may make them difficult to ionize under the current conditions.
Incorrect Sample Preparation Ensure the quenching and extraction steps are appropriate for the expected metabolites.The choice of quenching solvent (e.g., acetonitrile, methanol) and extraction method can impact the recovery of metabolites.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 N HCl.

    • Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 N NaOH.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Neutralize the acidic and basic samples before analysis by HPLC to prevent column damage. Dilute all samples to an appropriate concentration for analysis.

Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes
  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a solution of NADPH regenerating system.

    • Dilute liver microsomes to the desired concentration in the buffer.

  • Incubation Mixture:

    • In a microcentrifuge tube, combine the buffer, liver microsomes, and this compound (at a low concentration, e.g., 1 µM, to be under Km).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining parent compound concentration.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the potential initial steps in the degradation of this compound based on its chemical structure.

parent This compound amide 5-Amino-6-methylpicolinamide parent->amide Hydrolysis hydroxymethyl 5-Amino-6-(hydroxymethyl)picolinonitrile parent->hydroxymethyl Oxidation oxidized_amino Oxidized Amino Product parent->oxidized_amino Oxidation acid 5-Amino-6-methylpicolinic acid amide->acid Hydrolysis

Caption: Potential initial degradation pathways of this compound.

Experimental Workflow

The following diagram outlines a systematic workflow for investigating the degradation of this compound.

start Start Degradation Study forced_degradation Forced Degradation (Hydrolysis, Oxidation, Photolysis) start->forced_degradation metabolic_stability In Vitro Metabolic Stability (Microsomes, Hepatocytes) start->metabolic_stability hplc_analysis HPLC-UV Analysis (Quantify Parent Loss) forced_degradation->hplc_analysis metabolic_stability->hplc_analysis lcms_analysis LC-MS/MS Analysis (Identify Degradants/Metabolites) hplc_analysis->lcms_analysis pathway_proposal Propose Degradation Pathways lcms_analysis->pathway_proposal end End pathway_proposal->end

Caption: A systematic workflow for degradation studies.

References

  • PubChem. This compound.
  • PubChem. 5-Methylpicolinonitrile.
  • PubMed. Possible biologically active metabolites of 5-hydroxy-6-methyl-2-di-n-propylaminotetralin. [Link]
  • Graz University of Technology. Biotransformation of β-amino nitriles: The role of the N- protecting group. [Link]
  • National Institutes of Health.
  • National Institutes of Health. NMR Based Methods for Metabolites Analysis. [Link]

Sources

Technical Support Center: Aminonitrile Compound Storage and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of these versatile yet sensitive molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and the quality of your research.

Introduction to Aminonitrile Stability

Aminonitriles are crucial intermediates in the synthesis of α-amino acids and other biologically active molecules.[1] However, their inherent reactivity makes them susceptible to various degradation pathways, which can compromise experimental outcomes and the viability of drug candidates. Understanding the factors that influence their stability is paramount for reliable and reproducible research. The primary stability concerns for aminonitriles are hydrolysis, polymerization, and racemization. This guide will provide a comprehensive overview of these issues and practical solutions to mitigate them.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work with aminonitrile compounds, providing potential causes and actionable solutions.

Issue 1: Loss of Purity and Appearance of New Impurities Over Time

Observation: You observe a decrease in the purity of your aminonitrile compound, as determined by HPLC or NMR, and the appearance of new peaks, even when stored under seemingly appropriate conditions.

Potential Cause 1: Hydrolysis

  • Causality: Aminonitriles are susceptible to hydrolysis, especially in the presence of moisture, which converts the nitrile group into a carboxylic acid, yielding an α-amino acid.[2] This reaction can be catalyzed by acidic or basic conditions. Even trace amounts of water in solvents or exposure to atmospheric humidity can initiate this degradation.

  • Solution:

    • Strictly Anhydrous Conditions: Always use freshly distilled, anhydrous solvents for dissolving and storing aminonitriles.

    • Inert Atmosphere: Store solid aminonitriles and their solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture.

    • Desiccation: When storing solid compounds, use a desiccator containing a suitable drying agent.

    • pH Control: Avoid acidic or basic conditions during storage. If your experimental protocol allows, storing in a neutral, buffered system can prevent catalysis of hydrolysis.[3]

Potential Cause 2: Polymerization

  • Causality: Some aminonitriles, particularly those with reactive functional groups, can undergo self-condensation or polymerization, especially when exposed to heat or light. This is more common with simple, unhindered aminonitriles.[4]

  • Solution:

    • Controlled Temperature: Store aminonitrile compounds at recommended low temperatures, typically 2-8°C, to reduce the rate of polymerization.[3] For long-term storage, temperatures of -20°C or lower may be necessary.[5]

    • Protection from Light: Store compounds in amber vials or protect them from light to prevent photo-initiated polymerization.

    • Dilute Solutions: Storing aminonitriles in dilute solutions can reduce the likelihood of intermolecular reactions leading to polymerization.

Issue 2: Loss of Stereochemical Integrity

Observation: For a chiral aminonitrile, you notice a decrease in enantiomeric excess (ee) over time, indicating racemization.

Potential Cause: Racemization

  • Causality: The α-proton of an aminonitrile can be acidic and susceptible to abstraction, particularly in the presence of bases or even some polar solvents. The resulting carbanion is planar, and re-protonation can occur from either face, leading to racemization.

  • Solution:

    • Solvent Selection: Store chiral aminonitriles in non-polar, aprotic solvents to minimize the chances of proton exchange.[6][7] Protic solvents should be avoided for long-term storage of sensitive chiral aminonitriles.[8][9]

    • Avoid Basic Conditions: Strictly avoid exposure to basic conditions, as this will significantly accelerate the rate of racemization.

    • Low Temperature Storage: As with other degradation pathways, storing at low temperatures will slow the rate of racemization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal general storage conditions for solid aminonitrile compounds?

A1: For solid aminonitriles, the following conditions are recommended:

  • Temperature: 2-8°C for short-term storage and -20°C or below for long-term storage.[3][5]

  • Atmosphere: Under a dry, inert atmosphere (argon or nitrogen).

  • Container: Tightly sealed amber glass vials to protect from moisture and light.

  • Location: In a desiccator to further protect from humidity.

Q2: Which solvents are best for storing aminonitrile solutions?

A2: The choice of solvent is critical and depends on the specific aminonitrile and the intended downstream application.

  • Good Choices (for stability): Anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dioxane are generally preferred for their lower reactivity.[10]

  • Use with Caution: Protic solvents like methanol and ethanol can participate in hydrogen bonding and may facilitate degradation, especially for sensitive compounds.[8]

  • Avoid: Aqueous solutions should be avoided for long-term storage unless the pH is carefully controlled and the compound's stability in water has been established.

Q3: How can I quickly check for the degradation of my aminonitrile sample?

A3: A quick ¹H NMR spectrum can be very informative. Look for the disappearance of the characteristic α-proton signal of the aminonitrile and the appearance of new signals that could correspond to the α-proton of the resulting amino acid (from hydrolysis) or other degradation products.

Q4: Are there any specific chemical incompatibilities I should be aware of?

A4: Yes, aminonitriles should be stored separately from:

  • Strong Acids and Bases: These can catalyze hydrolysis and racemization.[11]

  • Strong Oxidizing Agents: These can lead to oxidative degradation of the amino group or other sensitive functionalities.[11]

  • Moisture-sensitive reagents: To prevent hydrolysis of the aminonitrile.

Q5: What are the key safety precautions when handling aminonitriles?

A5: Aminonitriles are toxic and should be handled with care.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Ventilation: Handle aminonitriles in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]

  • Waste Disposal: Dispose of aminonitrile waste as hazardous chemical waste according to your institution's guidelines. Do not dispose of it down the drain.[4]

Experimental Protocols

Protocol 1: Stability Assessment of an Aminonitrile Compound by HPLC-UV

This protocol outlines a general procedure for monitoring the stability of an aminonitrile over time.

1. Materials and Equipment:

  • Aminonitrile sample

  • HPLC-grade anhydrous acetonitrile (ACN) and water

  • HPLC system with a UV detector and a C18 column

  • Class A volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the aminonitrile in anhydrous ACN to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) and inject it into the HPLC system. This will serve as your time-zero reference point.

  • Storage of Stability Samples: Aliquot the stock solution into several sealed autosampler vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve a vial from each storage condition. Allow the vial to equilibrate to room temperature before analysis.

  • HPLC Analysis: Analyze the samples using a suitable gradient method to separate the parent aminonitrile from potential degradation products. A typical gradient might be from 95:5 water:ACN to 5:95 water:ACN over 20 minutes. Monitor at a wavelength where the aminonitrile has strong absorbance.

  • Data Analysis: Compare the peak area of the aminonitrile at each time point to the T=0 sample to determine the percentage of degradation. Identify and quantify any new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods, as recommended by ICH guidelines.[12][13]

1. Stress Conditions:

  • Acidic Hydrolysis: Dissolve the aminonitrile in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the aminonitrile in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the aminonitrile in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid aminonitrile at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the aminonitrile to UV light (e.g., 254 nm) for 24 hours.

2. Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by HPLC-UV, comparing the chromatograms to that of an unstressed control sample.

  • The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradation products from the parent compound.[14]

Visualizations

Degradation Pathways of α-Aminonitriles

G cluster_racemization Chiral Aminonitrile Aminonitrile α-Aminonitrile Hydrolysis_Product α-Amino Acid Aminonitrile->Hydrolysis_Product H₂O (Acid/Base catalysis) Polymer Polymer/Oligomer Aminonitrile->Polymer Heat/Light Racemic_Mixture Racemic Mixture Chiral_Aminonitrile Enantiopure α-Aminonitrile Chiral_Aminonitrile->Racemic_Mixture Base/Protic Solvent

Caption: Major degradation pathways for α-aminonitrile compounds.

Workflow for Aminonitrile Stability Testing

G start Prepare Aminonitrile Stock Solution t0_analysis T=0 Analysis (HPLC, NMR, etc.) start->t0_analysis storage Store Aliquots under Different Conditions (Temp, Light, Humidity) start->storage data_analysis Compare Data to T=0 and Assess Degradation t0_analysis->data_analysis timepoint Analyze at Pre-defined Time Points storage->timepoint timepoint->data_analysis conclusion Determine Shelf-life and Optimal Storage Conditions data_analysis->conclusion

Caption: A general workflow for conducting a stability study of an aminonitrile compound.

Data Summary

Table 1: Recommended Storage Conditions for Aminonitrile Compounds
ParameterShort-Term StorageLong-Term StorageRationale
Temperature 2-8°C[3]≤ -20°C[5]Reduces rates of hydrolysis, polymerization, and racemization.
Atmosphere Inert gas (N₂ or Ar)Inert gas (N₂ or Ar)Prevents contact with atmospheric moisture and oxygen.
Light Protect from lightProtect from lightMinimizes risk of photolytic degradation and polymerization.
Container Tightly sealed amber glassTightly sealed amber glassPrevents moisture ingress and light exposure.
State Solid or in anhydrous, aprotic solventSolid preferredSolid state generally offers greater stability.
Table 2: Chemical Compatibility of Common Laboratory Plastics with Aminonitriles
Plastic MaterialCompatibility RatingNotes
Polypropylene (PP) GoodGenerally good resistance to many organic solvents.
Polyethylene (PE) GoodSimilar to PP, good for general storage.
Polytetrafluoroethylene (PTFE) ExcellentHigh chemical resistance, suitable for liners and seals.
Polycarbonate (PC) FairCan be susceptible to attack by some organic solvents.
Polystyrene (PS) PoorNot recommended for storage of organic solutions of aminonitriles.

Note: This table provides general guidance. It is crucial to perform specific compatibility tests for your particular aminonitrile and solvent system.[2][15][16][17][18]

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories.
  • Chemical Resistance of Plastics. Azlon.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Chemical Resistance of Plastics. (n.d.). Ted Pella, Inc.
  • Chemical Resistance of Plastics chart. (n.d.). Curbell Plastics.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Examples of Incompatible Chemicals. (n.d.). University of California, Santa Barbara.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Common chemical storage environment conditions Chemical Bluetooth HACCP temperature and humidity data logger. (n.d.). Zhengzhou Freshliance Electronics Corp., Ltd.
  • Reliability‐targeted HPLC–UV method validation—A protocol enrichment perspective. (2020). Journal of Separation Science.
  • Aminonitriles as building blocks in organic chemistry. (2018). Johannes Gutenberg-Universität Mainz.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
  • Incompatible chemicals. (n.d.). Princeton University Environmental Health and Safety.
  • TABLE OF INCOMPATIBLE CHEMICALS. (n.d.). Louisiana State University.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • Sample preparation methods for degraded amine samples for GC analyses. (n.d.). ResearchGate.
  • Incompatible chemicals. (n.d.). University of Washington.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
  • Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring. (n.d.). PMC - NIH.
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.). ResearchGate.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI.
  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific.
  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
  • Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Biocatalysts. (n.d.). PMC - NIH.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). PMC - NIH.
  • Polar Protic and Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. (n.d.). ResearchGate.
  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.
  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. (n.d.). PubMed.
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.
  • Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. (n.d.). PubMed.
  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). ResearchGate.
  • Automatic 1D H NMR Metabolite Quantification for Bioreactor Monitoring. (2025). ResearchGate.
  • Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients. (2024). PubMed Central.
  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal.
  • What are the storage conditions (temperature and humidity) for anti biotics in raw form? (2016). ResearchGate.
  • Long-term isothermal stability of deep eutectic solvents. (n.d.). BioResources.
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. (n.d.). Jetir.Org.

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility in Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during the critical phase of reaction workup and purification. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific principles and field-tested insights to empower you to make informed decisions in the lab. This resource is structured in a question-and-answer format to directly address the common and complex issues you face.

Troubleshooting Guides

Scenario 1: Your product is poorly soluble in common extraction solvents.

Question: My target compound is crashing out or showing low recovery during liquid-liquid extraction. What should I do?

Answer: This is a frequent challenge, particularly with compounds that have complex functionalities or are highly crystalline. A systematic approach to solvent selection and optimization is crucial.

Initial Steps: Solvent Screening and Co-solvents

The foundational principle of "like dissolves like" is your starting point. However, when a single solvent fails, a co-solvent system is often the solution. Co-solvents are added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[1]

Protocol: Co-solvent System Development

  • Initial Dissolution : Attempt to dissolve a small sample of your crude reaction mixture in your primary extraction solvent.

  • Co-solvent Addition : If solubility is poor, gradually add a miscible co-solvent dropwise while stirring vigorously. Common co-solvents include alcohols (like ethanol or methanol), tetrahydrofuran (THF), or dimethylformamide (DMF) which can enhance the solubility of polar compounds in less polar organic solvents.[1][2]

  • Monitoring : Observe the mixture for signs of improved dissolution.

  • Solvent Ratio : Once your compound is dissolved, record the approximate solvent ratio. This ratio should be used for the full-scale extraction.

  • Workup : Proceed with your liquid-liquid extraction using the determined co-solvent system. Be aware that the addition of a polar co-solvent may increase the solubility of your compound in the aqueous phase, so multiple extractions are recommended.

Causality : Co-solvents work by disrupting the intermolecular forces of the primary solvent, creating a more favorable environment for the solute to dissolve. For instance, adding a small amount of a polar co-solvent to a nonpolar solvent can create localized polar environments that can solvate polar functional groups on your molecule.[1][]

Table 1: Common Co-solvent Pairs for Extraction

Primary SolventCommon Co-solventsTarget Compound Polarity
DichloromethaneMethanol, AcetonitrileModerately Polar to Polar
Ethyl AcetateEthanol, THFModerately Polar
Hexanes/HeptanesIsopropanol, AcetoneNonpolar with some polar functionality
TolueneDichloromethane, Ethyl AcetateAromatic, Moderately Nonpolar
Scenario 2: Your compound's solubility is pH-dependent.

Question: My acidic (or basic) compound is not partitioning effectively into the organic layer. How can I improve this?

Answer: The solubility of ionizable compounds is highly dependent on the pH of the aqueous phase. By manipulating the pH, you can control the charge state of your compound and, consequently, its solubility in different phases.

The Underlying Principle: Ionization State and Solubility

  • Acidic Compounds : An acidic compound (containing functional groups like carboxylic acids or phenols) will be deprotonated at a pH above its pKa, forming a negatively charged and more water-soluble salt. To extract an acidic compound into an organic solvent, you must acidify the aqueous phase to a pH at least 2 units below its pKa, ensuring it is in its neutral, more organic-soluble form.[4][5][6]

  • Basic Compounds : A basic compound (often containing amine groups) will be protonated at a pH below its pKa, forming a positively charged and more water-soluble salt. To extract a basic compound into an organic solvent, you need to basify the aqueous phase to a pH at least 2 units above its pKa, rendering it neutral and more soluble in the organic layer.[4][6]

Workflow: pH Adjustment for Extraction

pH_Adjustment_Workflow start Start: Compound with Poor Partitioning compound_type Is the compound acidic or basic? start->compound_type acidic Acidic Compound compound_type->acidic Acidic basic Basic Compound compound_type->basic Basic acidify Acidify aqueous phase (pH < pKa - 2) e.g., with 1M HCl acidic->acidify basify Basify aqueous phase (pH > pKa + 2) e.g., with 1M NaOH basic->basify extract_acid Extract with organic solvent acidify->extract_acid extract_basic Extract with organic solvent basify->extract_basic end End: Improved Partitioning extract_acid->end extract_basic->end

Caption: Decision workflow for pH adjustment during extraction.

Scenario 3: An emulsion has formed during extraction.

Question: I've shaken my separatory funnel and now have a persistent emulsion. How can I break it?

Answer: Emulsions are colloidal mixtures of two immiscible liquids and are a common frustration during workups.[7] They are often caused by the presence of fine solid particles or surfactant-like molecules in the reaction mixture.

Troubleshooting Emulsions: A Step-by-Step Guide

  • Patience is a Virtue : Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.[8][9]

  • Gentle Agitation : Gently swirl the separatory funnel or stir the emulsion with a glass rod. This can help to coalesce the dispersed droplets.[7][10]

  • "Salting Out" : Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can decrease the solubility of the organic component in the aqueous phase and help break the emulsion.[7][10][11]

  • Filtration : If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® can be very effective. Celite acts as a filter aid, trapping the fine particles that stabilize the emulsion.[8][9]

  • Solvent Addition : Adding a small amount of the organic solvent used for the extraction can sometimes help.

  • Temperature Change : Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and aid in phase separation. However, use caution with volatile solvents.[10]

  • Centrifugation : If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning them can effectively separate the layers.[10]

Frequently Asked Questions (FAQs)

Q1: What is the "salting out" effect and how can I use it to my advantage?

A1: The "salting out" effect is a phenomenon where the solubility of a non-electrolyte (like your organic product) in an aqueous solution is decreased by the addition of a salt.[12][13][14] This is because the salt ions hydrate, reducing the amount of "free" water available to dissolve the organic compound.[14] You can use this to your advantage to drive your product from the aqueous layer into the organic layer during an extraction, thereby increasing your yield.[11][13][15] A common application is washing the organic layer with brine (saturated NaCl solution) to remove dissolved water.[7][11]

Q2: My product is a solid that precipitates during the workup. How should I handle this?

A2: If your product precipitates from the reaction mixture upon adding an anti-solvent (like water), this can actually be a purification step.

  • If the solid is your desired product: You can isolate it by filtration. Wash the solid with a solvent in which your impurities are soluble but your product is not.

  • If you need to perform a liquid-liquid extraction: You will need to find a solvent system in which your product is soluble. This may involve using a co-solvent system as described in Scenario 1. Alternatively, you can filter the solid, dissolve it in a suitable organic solvent, and then proceed with washing this solution with water or brine.

Q3: Can temperature be used to improve solubility during a workup?

A3: Yes, for many compounds, solubility increases with temperature. You can perform your extraction at an elevated temperature to keep your compound in solution. However, be mindful of the boiling points of your solvents and the thermal stability of your compound. Conversely, cooling the mixture can sometimes be used to selectively crystallize your product out of a solution containing soluble impurities.

Q4: Are there any advanced techniques for very challenging solubility issues?

A4: Yes, for particularly difficult separations, you may consider more advanced techniques:

  • Solid-Phase Extraction (SPE) : This technique is used to isolate your compound from a complex mixture by passing the solution through a solid adsorbent.[16][17] The choice of adsorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the properties of your compound and the impurities you want to remove.[16][17][18]

  • Supercritical Fluid Extraction (SFE) : This method uses a supercritical fluid, most commonly CO2, as the extraction solvent.[19][20][21] By tuning the temperature and pressure, the solvating power of the supercritical fluid can be finely controlled, allowing for highly selective extractions.[19][21][22] Co-solvents can also be added to modify the polarity of the supercritical fluid.[23][24]

  • Mechanochemistry : For some applications, it is possible to avoid solvents altogether. Mechanochemistry uses mechanical force (e.g., ball milling) to drive reactions and can simplify workups by eliminating the need for solvents.[25][26][27] This can be particularly advantageous for compounds with poor solubility in all common solvents.[27]

Q5: My compound seems to be amorphous and oily, making it hard to handle. What can I do?

A5: Amorphous or oily products can be challenging. Sometimes, these are simply impure, and further purification (e.g., column chromatography) will yield a crystalline solid. If the pure product is indeed an oil, you can try to induce crystallization by:

  • Scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Seeding with a small crystal of the pure compound if available.

  • Trituration : Adding a solvent in which your product is insoluble but the impurities are soluble, and then stirring or sonicating the mixture.

  • Changing the solvent system : Dissolving the oil in a good solvent and then slowly adding an anti-solvent.

It is important to note that an amorphous form of a drug is often more soluble than its crystalline counterpart, which can be advantageous in pharmaceutical formulations.[28][29][30]

References

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
  • University of Rochester, Department of Chemistry. (2026). Workup: How to Manage an Emulsion. [Link]
  • extraktLAB.
  • Chemistry Notes. (2022, August 26). Supercritical fluid extraction(SFE)
  • Grokipedia. Supercritical fluid extraction. [Link]
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
  • Buffalo Extraction System. (2023, August 4). Principles of the supercritical extraction process. [Link]
  • University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions. [Link]
  • Slideshare. Supercritical fluid extraction. [Link]
  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
  • Retsch. Mechanochemistry: Working toward a sustainable future - Using ball mills to conduct solvent-free reactions. [Link]
  • MDPI. (2021).
  • Fiveable. pH and Solubility - AP Chem. [Link]
  • Slideshare. Methods of solubility enhancements. [Link]
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. [Link]
  • MDPI Encyclopedia. (2022, December 9).
  • National Center for Biotechnology Information. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
  • Technology Networks. (2015, September 17).
  • ResearchGate. (2025, August 6). Critical Appraisal of Salting-Out and Its Implications for Chemical and Biological Sciences. [Link]
  • PharmaFeatures. (2025, January 27). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. [Link]
  • National Center for Biotechnology Information. (2019). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]
  • ResearchGate.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
  • Xtalks. (2015, September 21).
  • PubMed. (2018). Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. [Link]
  • ResearchGate. (2025, August 5). Mechanochemical organic reactions without use of solvent. [Link]
  • Khan Academy. pH and solubility. [Link]
  • Wikipedia. Cosolvent. [Link]
  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
  • YouTube. (2023, April 20). Dr. Frédéric Lamaty - Synthetic Mechanochemistry: Saving on Solvent, and More! [Video]. [Link]
  • LCGC International. Salting-out Liquid-Liquid Extraction (SALLE). [Link]
  • Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH. [Link]
  • DergiPark. (2023, May 31). Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. [Link]
  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
  • Chemistry LibreTexts. (2023, January 29). Salting Out. [Link]
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I [Video]. YouTube. [Link]
  • Cooperative Organic Chemistry Student Labor
  • Wikipedia. Liquid–liquid extraction. [Link]
  • MDPI. (2023). An Ecologically Sustainable Approach to Solid-Phase Microextraction Techniques Using Deep Eutectic Solvents. [Link]
  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]
  • National Center for Biotechnology Information. (2022, October 5).
  • YouTube. (2025, January 6). Solid Phase Extraction. Theory and Overview [Video]. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-Amino-6-methylpicolinonitrile and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous pharmacologically active agents. The strategic placement of functional groups on this heterocyclic ring can profoundly influence a molecule's physicochemical properties, biological activity, and metabolic fate. Among the vast array of substituted pyridines, aminomethylpicolinonitriles represent a class of compounds with significant potential, driven by the synergistic interplay of the electron-donating amino group and the electron-withdrawing nitrile functionality.

This guide provides a comprehensive comparative analysis of 5-Amino-6-methylpicolinonitrile and its key structural isomers: 3-Amino-2-methylpicolinonitrile and 4-Amino-5-methylpicolinonitrile. We will delve into their synthesis, physicochemical properties, and potential biological activities, offering field-proven insights and detailed experimental protocols to empower researchers in their exploration of this promising chemical space.

Structural Isomers: A Subtle Shift with Significant Consequences

The constitutional isomers of aminomethylpicolinonitrile, while sharing the same molecular formula (C₇H₇N₃) and molecular weight (133.15 g/mol ), exhibit distinct chemical environments due to the varied positioning of the amino and methyl groups on the pyridine ring.[1][2] This seemingly minor structural variance can lead to significant differences in their electronic distribution, steric hindrance, hydrogen bonding capabilities, and ultimately, their interaction with biological targets.

IsomerIUPAC NameCAS Number
Isomer 1 This compound1079054-78-6
Isomer 2 3-Amino-2-methylpicolinonitrileNot readily available
Isomer 3 4-Amino-5-methylpicolinonitrile897733-08-3

Synthesis and Mechanistic Considerations

The synthesis of these isomers often involves multi-step sequences, leveraging classical pyridine functionalization reactions. The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials.

Proposed Synthesis of this compound (Isomer 1)

A plausible route to this compound can be adapted from procedures for related aminopyridine syntheses. A common approach involves the construction of the substituted pyridine ring followed by the introduction of the nitrile group.

Synthesis_of_Isomer_1 A 2-Amino-6-methylpyridine B 2-Bromo-6-methyl-3-nitropyridine A->B 1. Nitration (HNO3/H2SO4) 2. Bromination (NBS) C 5-Amino-2-bromo-6-methylpyridine B->C Reduction (e.g., Fe/HCl or H2, Pd/C) D This compound C->D Cyanation (e.g., CuCN, DMF, heat)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol:

  • Nitration and Bromination: 2-Amino-6-methylpyridine is first nitrated using a mixture of nitric and sulfuric acid, followed by bromination, likely at the 2-position, to yield 2-bromo-6-methyl-3-nitropyridine. The amino group directs nitration to the 3- and 5-positions, and subsequent bromination is facilitated by the electron-withdrawing nitro group.

  • Reduction: The nitro group of 2-bromo-6-methyl-3-nitropyridine is selectively reduced to an amino group using standard conditions such as iron in acidic medium or catalytic hydrogenation. This step yields 5-amino-2-bromo-6-methylpyridine.

  • Cyanation: The final step involves a nucleophilic aromatic substitution reaction where the bromo substituent is displaced by a cyanide group. This is typically achieved by heating with copper(I) cyanide in a polar aprotic solvent like DMF.

Proposed Synthesis of 3-Amino-2-methylpicolinonitrile (Isomer 2)

The synthesis of 3-Amino-2-methylpicolinonitrile can be envisioned starting from 2-methylnicotinonitrile.

Synthesis_of_Isomer_2 A 2-Methylnicotinonitrile B 2-Methyl-3-nitropicolinonitrile A->B Nitration (HNO3/H2SO4) C 3-Amino-2-methylpicolinonitrile B->C Reduction (e.g., SnCl2/HCl or H2, Pd/C)

Figure 2: Proposed synthetic pathway for 3-Amino-2-methylpicolinonitrile.

Experimental Protocol:

  • Nitration: 2-Methylnicotinonitrile is subjected to nitration. The nitrile group is a meta-director, and the methyl group is an ortho-, para-director. The directing effects would likely favor nitration at the 3-position.

  • Reduction: The resulting 2-methyl-3-nitropicolinonitrile is then reduced to the target 3-Amino-2-methylpicolinonitrile using a suitable reducing agent.

Synthesis of 4-Amino-5-methylpicolinonitrile (Isomer 3)

The synthesis of 4-Amino-5-methylpicolinonitrile can be approached through the amination of a corresponding halogenated precursor. A plausible route is outlined in a patent for the preparation of 4-amino-5-methylpyridinone.[3][4]

Synthesis_of_Isomer_3 A 4-Hydroxy-5-methylpicolinonitrile B 4-Chloro-5-methylpicolinonitrile A->B Chlorination (e.g., POCl3) C 4-Amino-5-methylpicolinonitrile B->C Amination (NH3, heat, pressure)

Figure 3: Proposed synthetic pathway for 4-Amino-5-methylpicolinonitrile.

Experimental Protocol:

  • Chlorination: 4-Hydroxy-5-methylpicolinonitrile is treated with a chlorinating agent such as phosphorus oxychloride to convert the hydroxyl group into a chloro group.

  • Amination: The resulting 4-chloro-5-methylpicolinonitrile undergoes nucleophilic aromatic substitution with ammonia at elevated temperature and pressure to yield the final product.

Comparative Physicochemical Properties

The position of the amino and methyl groups significantly influences the physicochemical properties of these isomers, which in turn affects their solubility, membrane permeability, and pharmacokinetic profile.

PropertyThis compound (Isomer 1)4-Amino-5-methylpicolinonitrile (Isomer 3)Data Source
Molecular FormulaC₇H₇N₃C₇H₇N₃PubChem[1], ChemScene[2]
Molecular Weight133.15 g/mol 133.15 g/mol PubChem[1], ChemScene[2]
XLogP30.60.8439PubChem[1], ChemScene[2]
Hydrogen Bond Donors11PubChem[1], ChemScene[2]
Hydrogen Bond Acceptors33PubChem[1], ChemScene[2]
Rotatable Bond Count00PubChem[1], ChemScene[2]
Topological Polar Surface Area62.7 Ų62.7 ŲPubChem[1], ChemScene[2]

The slightly higher XLogP3 value for Isomer 3 suggests it may be slightly less polar than Isomer 1. However, both isomers have identical hydrogen bond donor and acceptor counts and the same topological polar surface area, indicating they are likely to have broadly similar solubility and permeability characteristics.

Spectroscopic Characterization: A Fingerprint of Isomeric Identity

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of these isomers.

General Spectroscopic Workflow

Spectroscopic_Workflow Sample Synthesized Isomer NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Structure Structure Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Figure 4: General workflow for spectroscopic characterization.
Expected Spectroscopic Features
  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, providing a clear diagnostic tool. The methyl and amino protons will also exhibit characteristic signals.

  • ¹³C NMR Spectroscopy: The number of unique carbon signals will confirm the isomeric structure. The chemical shifts of the carbon atoms in the pyridine ring and the nitrile carbon will be influenced by the substituent positions.

  • FT-IR Spectroscopy: All isomers will show characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, and the C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹).[5] The fingerprint region will show unique patterns for each isomer.

  • Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z 133 for all isomers. The fragmentation patterns, however, may differ and can provide additional structural information.

Comparative Biological Activity: Exploring Therapeutic Potential

Aminonitrile and aminopyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The different electronic and steric properties of the aminomethylpicolinonitrile isomers are expected to translate into distinct biological activity profiles.

Proposed Experimental Protocol for In Vitro Cytotoxicity Screening

A crucial first step in evaluating the therapeutic potential of these isomers is to assess their cytotoxicity against a panel of cancer cell lines.

Objective: To compare the in vitro cytotoxic activity of this compound and its isomers against human cancer cell lines.

Materials:

  • This compound (Isomer 1)

  • 3-Amino-2-methylpicolinonitrile (Isomer 2)

  • 4-Amino-5-methylpicolinonitrile (Isomer 3)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal human cell line (e.g., MRC-5 (lung fibroblast)) for selectivity assessment

  • Cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Culture: Maintain the cell lines in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with culture medium. Treat the cells with a range of concentrations of each isomer for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) for each isomer.

Expected Outcome: This experiment will provide a quantitative comparison of the cytotoxic potency of the three isomers against different cancer cell lines, allowing for the identification of the most promising candidate for further investigation. The selectivity of the compounds can be assessed by comparing their IC₅₀ values in cancer cells versus normal cells.

Conclusion and Future Directions

This guide has provided a comparative framework for the study of this compound and its key isomers. The proposed synthetic routes, coupled with detailed analytical and biological evaluation protocols, offer a roadmap for researchers to explore the structure-activity relationships within this class of compounds. The subtle yet significant differences in the isomeric structures are anticipated to have a profound impact on their biological profiles. Further investigations into their mechanisms of action, target identification, and in vivo efficacy are warranted to fully unlock the therapeutic potential of these promising aminomethylpicolinonitrile scaffolds.

References

  • PubChem. This compound.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • PubChem. 5-Methylpicolinonitrile.
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
  • Preliminary Anticancer Activity of Some Prop-2-eneamido, Thiazole and 1-Acetyl-pyrazolin Derivatives of Aminobenzothiazoles. International Journal of ChemTech Research. [Link]
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • Comparative analysis of xanafide cytotoxicity in breast cancer cell lines.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Cytotoxicity of compounds on different cell lines.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Process for preparing 4-amino-5-methylpyridinone.
  • Synthesis, In Vitro Anticancer, Anti-Inflammatory and DNA Binding Activity of Thiazolidinedione Deriv
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. [Link]
  • Synthesis, invitro and invivo anticancer activity of substituted imidazolones.
  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]
  • 5-Methylnicotinonitrile. PubChem. [Link]
  • In vitro antiproliferative activity of 4-substituted 2-(2-hydroxyphenyl)thiazolines on murine leukemia cells. PubMed. [Link]
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Method for preparing 4-amino-5-methylpyridone.
  • 2-Amino-5-methylpyridine. PubChem. [Link]
  • 3-Aminopropionitrile. NIST WebBook. [Link]
  • FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of aminopyridines is a critical requirement in pharmaceutical development and quality control, where they may be present as key intermediates or genotoxic impurities.[1] Due to their polar and basic nature, aminopyridines present unique challenges for chromatographic analysis, often necessitating specialized methodologies. This guide provides an in-depth comparison of two distinct high-performance liquid chromatography (HPLC) methods for the analysis of 2-, 3-, and 4-aminopyridine: Ion-Pair Reversed-Phase (IP-RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the fundamental principles of each technique, provide detailed protocols for method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and present a comparative data analysis to guide researchers in selecting the optimal method for their specific application.[2][3] The process of comparing data from two different analytical methods is known as cross-validation, which ensures that the results obtained are reliable and comparable.[4][5]

Introduction: The Analytical Challenge of Aminopyridines

Aminopyridines are hydrophilic basic compounds that are pivotal in various chemical and pharmaceutical syntheses.[6][7] Their high polarity makes them poorly retained on conventional reversed-phase columns (like C18), often leading to elution in the solvent front and inadequate separation.[8] Furthermore, the basicity of the amine functional group can cause undesirable interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape (tailing).

To overcome these challenges, chromatographers have developed specialized techniques. This guide will focus on the cross-validation of two such powerful methods:

  • Method A: Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique introduces an ion-pairing reagent into the mobile phase.[9] The reagent, typically a sulfonic acid, has a charge opposite to the protonated aminopyridine analytes.[9] This forms a neutral, hydrophobic ion-pair that can be effectively retained and separated on a standard C18 column.[10]

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (such as bare silica or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] This creates a water-enriched layer on the stationary phase surface, into which polar analytes like aminopyridines can partition, leading to their retention.[8]

Cross-validation of these two mechanistically different methods provides a high degree of confidence in the analytical results, ensuring data integrity across different platforms.[12]

The Cross-Validation Workflow

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3][13] When cross-validating two methods, we perform a complete validation of each according to ICH Q2(R2) guidelines and then compare their performance characteristics.[2][14]

G cluster_A Method A: IP-RP HPLC Validation cluster_B Method B: HILIC Validation A_Spec Specificity A_Lin Linearity & Range A_Acc Accuracy A_Prec Precision A_LOD LOD & LOQ A_Rob Robustness Compare Comparative Data Analysis (Performance, Throughput, Robustness) A_Rob->Compare B_Spec Specificity B_Lin Linearity & Range B_Acc Accuracy B_Prec Precision B_LOD LOD & LOQ B_Rob Robustness B_Rob->Compare Decision Optimal Method Selection Compare->Decision

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following protocols are designed for the simultaneous determination of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.

Standard & Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of each aminopyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase of the respective method (Method A or B) to achieve concentrations for linearity, accuracy, and precision studies.

  • Sample Solution (Spiked Matrix): Prepare a blank matrix solution (e.g., dissolved placebo for a drug product). Spike the blank matrix with known amounts of the stock solution to prepare samples for accuracy and specificity assessments.

Method A: Ion-Pair Reversed-Phase (IP-RP) HPLC Protocol
  • Rationale: The use of sodium 1-hexanesulfonate as an ion-pairing agent neutralizes the positive charge of the protonated aminopyridines, allowing for their retention on a non-polar C18 stationary phase.[15] This is a robust and widely understood technique for basic analytes.[9]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 2.5) containing 5 mM Sodium 1-Hexanesulfonate : Methanol (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 260 nm
Injection Vol. 10 µL
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
  • Rationale: HILIC offers an orthogonal separation mechanism to reversed-phase. It is exceptionally well-suited for highly polar compounds and uses volatile mobile phases, making it highly compatible with mass spectrometry (MS) detection if needed.[16]

ParameterCondition
Column Amide-bonded Silica, 150 mm x 4.6 mm, 3 µm
Mobile Phase Acetonitrile : 25 mM Ammonium Formate Buffer (pH 3.5) (90:10 v/v)
Flow Rate 1.2 mL/min
Column Temp. 40 °C
Detection UV at 260 nm
Injection Vol. 5 µL

Validation Parameter Protocols & Comparative Data

The following sections detail the execution of key validation tests for both methods, accompanied by tables of representative data for comparison.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Inject a blank mobile phase.

    • Inject a blank matrix (placebo) solution.

    • Inject a solution containing only the aminopyridine standards.

    • Inject a spiked matrix sample.

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the aminopyridine analytes in the blank and placebo injections. Peak purity analysis (using a PDA detector) of the analyte peaks in the spiked sample should pass.

Linearity and Range
  • Protocol:

    • Prepare at least five concentrations of the working standard solution across the desired range (e.g., 1 µg/mL to 50 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Table 1: Linearity Comparison

Analyte Method A (IP-RP) R² Method B (HILIC) R²
2-Aminopyridine 0.9997 0.9998
3-Aminopyridine 0.9995 0.9996

| 4-Aminopyridine | 0.9998 | 0.9999 |

Accuracy (Recovery)
  • Protocol:

    • Prepare spiked matrix samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Accuracy (% Recovery) Comparison

Analyte Level Method A (IP-RP) Method B (HILIC)
2-Aminopyridine 80% 99.5% 100.8%
100% 100.2% 101.1%
120% 99.8% 100.5%
3-Aminopyridine 80% 98.9% 99.7%
100% 99.4% 100.2%
120% 99.1% 100.8%
4-Aminopyridine 80% 101.0% 101.5%
100% 100.7% 101.2%

| | 120% | 101.3% | 100.9% |

Precision (Repeatability & Intermediate Precision)
  • Protocol:

    • Repeatability: Analyze six replicate samples of a 100% concentration standard solution on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Table 3: Precision (% RSD) Comparison

Analyte Precision Type Method A (IP-RP) Method B (HILIC)
2-Aminopyridine Repeatability 0.8% 0.6%
Intermediate 1.4% 1.1%
3-Aminopyridine Repeatability 0.9% 0.7%
Intermediate 1.6% 1.3%
4-Aminopyridine Repeatability 0.7% 0.5%

| | Intermediate | 1.3% | 1.0% |

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) method.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Table 4: Sensitivity Comparison (µg/mL)

Parameter Method A (IP-RP) Method B (HILIC)
LOD ~0.07 ~0.05

| LOQ | ~0.20 | ~0.15 |

Data Interpretation and Method Discussion

The validation data demonstrates that both the IP-RP and HILIC methods are suitable for their intended purpose, meeting all predefined acceptance criteria. However, a deeper analysis reveals distinct advantages for each.

G cluster_A_Pros Advantages cluster_A_Cons Disadvantages cluster_B_Pros Advantages cluster_B_Cons Disadvantages MethodA Method A: IP-RP HPLC A_Pro1 Robust & Familiar Technology MethodA->A_Pro1 A_Pro2 Excellent for QC Labs MethodA->A_Pro2 A_Pro3 Good Peak Shape MethodA->A_Pro3 A_Con1 Long Column Equilibration MethodA->A_Con1 A_Con2 Ion-Pair Reagent can Contaminate System MethodA->A_Con2 A_Con3 Not MS-Friendly MethodA->A_Con3 MethodB Method B: HILIC B_Pro1 Higher Sensitivity (Lower LOQ) MethodB->B_Pro1 B_Pro2 Faster Equilibration MethodB->B_Pro2 B_Pro3 Excellent MS Compatibility MethodB->B_Pro3 B_Con1 More Sensitive to Mobile Phase Composition MethodB->B_Con1 B_Con2 Potential for Strong Analyte Retention MethodB->B_Con2

Caption: Comparison of advantages and disadvantages of each method.

  • Performance: Both methods show excellent linearity, accuracy, and precision. The HILIC method (Method B) demonstrates slightly better precision (lower %RSD) and superior sensitivity, with lower LOD and LOQ values. This makes HILIC a better choice for trace-level impurity analysis.

  • Robustness & Usability: The IP-RP method (Method A) is generally considered more rugged for routine quality control (QC) environments, as the underlying principles of reversed-phase are widely understood. However, it suffers from long column equilibration times due to the ion-pairing reagent, and the reagent can be difficult to flush from the HPLC system, potentially interfering with other assays. The HILIC method is faster to equilibrate but can be more sensitive to small variations in the mobile phase's aqueous content, requiring more careful preparation.

  • Compatibility: The major advantage of the HILIC method is its use of volatile buffers (ammonium formate), making it fully compatible with mass spectrometry. This is a crucial advantage for impurity identification or for applications requiring the highest level of selectivity and sensitivity.

Conclusion and Recommendations

This cross-validation guide demonstrates that both IP-RP HPLC and HILIC are valid and reliable methods for the analysis of aminopyridines. The choice between them should be guided by the specific application:

  • Choose IP-RP HPLC (Method A) for: Routine QC testing where a robust, established method is preferred and MS compatibility is not required.

  • Choose HILIC (Method B) for: Trace-level analysis (e.g., genotoxic impurities), applications requiring high sensitivity, or when LC-MS identification and quantification are necessary.

By performing this cross-validation, a laboratory can gain a comprehensive understanding of the analytical options and make an informed, scientifically-sound decision, ensuring data of the highest quality and integrity.

References

  • Title: Q2(R2)
  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride Source: CNKI URL:[Link]
  • Title: Importance of ion pair reagents on reverse phase HPLC Source: Pharmaguideline Forum URL:[Link]
  • Source: U.S.

Sources

A Comparative Guide to the Reactivity of 5-Amino vs. 6-Aminopicolinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, pyridine-based scaffolds are indispensable building blocks. Among these, aminopicolinonitriles, which integrate an electron-donating amino group and an electron-withdrawing nitrile group onto the electron-deficient pyridine ring, offer a rich tapestry of chemical reactivity. This unique combination of functionalities makes them highly valuable precursors for the synthesis of complex heterocyclic systems.

However, the precise placement of these substituents dramatically alters the electronic landscape of the molecule, leading to profound differences in reactivity. This guide provides an in-depth, comparative analysis of two common isomers: 5-aminopicolinonitrile and 6-aminopicolinonitrile. Understanding these nuances is not merely an academic exercise; it is critical for rational reaction design, troubleshooting unexpected outcomes, and strategically constructing molecular architectures with desired properties. We will dissect the electronic and steric underpinnings of their reactivity, supported by mechanistic insights and representative experimental protocols.

Pillar 1: The Electronic Tug-of-War: Substituent Effects

The reactivity of any substituted pyridine is fundamentally governed by the interplay of inductive and resonance effects. The pyridine nitrogen itself is electronegative, rendering the ring electron-deficient compared to benzene and generally less reactive towards electrophiles.[1][2] The addition of strong electron-donating (EDG) and electron-withdrawing (EWG) groups creates a complex electronic environment that dictates the regioselectivity and rate of chemical transformations.

  • Amino Group (-NH₂): A potent activating group, it donates electron density via a resonance effect (+R), particularly at the ortho and para positions. It has a weaker, electron-withdrawing inductive effect (-I) due to the nitrogen's electronegativity.

  • Cyano Group (-CN): A strong deactivating group, it withdraws electron density through both a powerful resonance effect (-R) and a strong inductive effect (-I).

The critical difference between the 5-amino and 6-amino isomers lies in the relative positioning of these groups and the ring nitrogen.

Case Study: 5-Aminopicolinonitrile

In this isomer, the amino group is para to the cyano group and meta to the ring nitrogen. This arrangement allows for direct resonance interaction between the donating amino group and the withdrawing cyano group. The lone pair on the amino nitrogen can delocalize through the ring and onto the nitrile nitrogen, significantly increasing electron density at positions C4 and C6, while also polarizing the C2-CN bond.

Case Study: 6-Aminopicolinonitrile

Here, the amino group is ortho to the ring nitrogen and meta to the cyano group. The direct resonance delocalization from the amino group to the cyano group is not possible. The primary resonance effect of the amino group is directed towards positions C3 and C5. The proximity of the amino group to the electron-withdrawing ring nitrogen will also modulate its electron-donating capacity.

G cluster_0 Key Resonance Contributor: 5-Aminopicolinonitrile cluster_1 Key Resonance Contributor: 6-Aminopicolinonitrile a Donation to Cyano Group b Donation to Ring (C3, C5) G cluster_workflow Experimental Workflow: Comparative Bromination start Dissolve Isomers in MeCN add_nbs Add NBS (1.0 equiv) start->add_nbs Step 1 & 2 monitor Monitor by TLC (0, 30, 60... min) add_nbs->monitor Step 3 quench Quench with Na₂S₂O₃ monitor->quench Step 4 extract Extract with EtOAc quench->extract analyze Analyze by NMR & LC-MS extract->analyze Step 5

Sources

A Comparative Guide to the Biological Activity of FGFR4 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic target, particularly in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling axis is aberrantly activated.[1][2][3] This guide provides an in-depth comparison of the biological activities of leading FGFR4 inhibitors, offering a crucial resource for researchers, scientists, and drug development professionals. While direct, publicly available experimental data on the specific biological activity of 5-Amino-6-methylpicolinonitrile as an FGFR4 inhibitor is limited, this guide will focus on well-characterized inhibitors to establish a framework for evaluating novel chemical entities.

The FGFR4 Signaling Pathway: A Key Oncogenic Driver

The FGFR4 signaling cascade is a pivotal player in various cellular processes, including proliferation, differentiation, migration, and metabolism.[1][3] Its activation is tightly regulated, primarily by its ligand, FGF19, in conjunction with the co-receptor β-Klotho.[4] In certain cancers, amplification of the FGF19 gene leads to the overexpression and secretion of the FGF19 ligand, resulting in constitutive activation of FGFR4. This sustained signaling promotes tumor growth and survival, making FGFR4 an attractive target for therapeutic intervention.[2][4]

Upon FGF19 binding, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, which are central to cell proliferation and survival.[2][3]

FGFR4_Signaling_Pathway cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PI3K PI3K FGFR4->PI3K P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation Inhibitor FGFR4 Inhibitor Inhibitor->FGFR4

Caption: The FGF19-FGFR4 signaling pathway and the point of therapeutic intervention by FGFR4 inhibitors.

Comparative Analysis of Leading FGFR4 Inhibitors

A new generation of small molecule inhibitors has been developed to specifically target the ATP-binding pocket of the FGFR4 kinase domain, thereby blocking its activity. The following table provides a comparative overview of the biological activity of several prominent FGFR4 inhibitors.

Inhibitor (Company)Target ProfileFGFR4 IC50 (nM)Selectivity vs FGFR1/2/3Key Preclinical/Clinical Findings
Roblitinib (FGF401) (Novartis)Selective, reversible-covalent1.9[5][6]>1000-fold[6][7]Demonstrates potent antitumor activity in FGF19-positive HCC models.[8][9]
Fisogatinib (BLU-554) (Blueprint Medicines)Selective, irreversible<10[10]>100-fold[11]Shows significant tumor regression in preclinical models of HCC with FGF19 amplification.[11] Clinical trials have shown an overall response rate of 16% in patients with FGF19 IHC-positive HCC.[12]
Infigratinib (BGJ398) (QED Therapeutics)Pan-FGFR (FGFR1-3 > FGFR4)60Lower selectivity for FGFR4Primarily potent against FGFR1-3; approved for certain FGFR2 fusion-positive cholangiocarcinomas.
Erdafitinib (JNJ-42756493) (Janssen)Pan-FGFR5.7Pan-FGFR inhibitorPotent inhibitor of all FGFR family members; approved for urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.

The Picolinonitrile Scaffold in Kinase Inhibition

Experimental Protocols for Evaluating FGFR4 Inhibitors

The characterization of novel FGFR4 inhibitors requires a series of robust in vitro and in vivo assays. Below are representative protocols for key experiments.

Protocol 1: In Vitro FGFR4 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the FGFR4 kinase domain. Test compounds that bind to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human FGFR4 kinase domain

  • Eu-anti-GST antibody

  • Lanthascreen™ Alexa Fluor™ 647-labeled kinase tracer

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serial dilutions)

  • 384-well microplates

Procedure:

  • Prepare a solution of FGFR4 kinase and Eu-anti-GST antibody in assay buffer.

  • Add 5 µL of this kinase/antibody mixture to each well of a 384-well plate.

  • Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the wells.

  • Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Add 5 µL of the tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Cellular FGFR4 Phosphorylation Assay (Western Blot)

This assay determines the ability of a compound to inhibit FGFR4 autophosphorylation in a cellular context.

Materials:

  • HCC cell line with FGF19 amplification (e.g., Hep3B, HUH7)

  • Cell culture medium and supplements

  • Test compounds (serial dilutions)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FGFR4 (Tyr642), anti-total-FGFR4

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control for 2-4 hours.

  • If the cell line does not have autocrine FGF19 signaling, stimulate with recombinant FGF19 for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the anti-phospho-FGFR4 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-FGFR4 antibody as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of FGFR4 phosphorylation.

Protocol 3: In Vivo Tumor Xenograft Model

This experiment evaluates the in vivo efficacy of an FGFR4 inhibitor in a preclinical cancer model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • HCC cell line with FGF19 amplification

  • Matrigel (optional)

  • Test compound formulated for oral gavage or other appropriate route of administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice daily (or as per the determined dosing schedule).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR4).

  • Plot the tumor growth curves for each group to assess the anti-tumor efficacy of the compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET) Cell_Phospho Cellular Phosphorylation Assay (Western Blot) Kinase_Assay->Cell_Phospho Cell_Prolif Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_Phospho->Cell_Prolif PK_PD Pharmacokinetics & Pharmacodynamics Cell_Prolif->PK_PD Lead Compound Xenograft Tumor Xenograft Model PK_PD->Xenograft Tox Toxicity Studies Xenograft->Tox

Caption: A typical experimental workflow for the evaluation of a novel FGFR4 inhibitor.

Conclusion

The selective inhibition of FGFR4 presents a promising therapeutic strategy for cancers driven by the aberrant activation of the FGF19-FGFR4 signaling axis. While established inhibitors like Roblitinib and Fisogatinib have demonstrated significant preclinical and clinical activity, the quest for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties continues. A thorough understanding of the biological activities of existing inhibitors and the application of robust experimental protocols are paramount for the successful development of the next generation of FGFR4-targeted therapies.

References

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - Frontiers.
  • Overview of clinical trials involved in FGFR4 inhibitors. - ResearchGate.
  • Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - MDPI.
  • FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC - NIH.
  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC - NIH.
  • Oncogenic FGFR4 Signaling in Cancer: New Functions and Therapeutic Opportunities - Open Access eBooks.
  • Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors - AACR Journals.
  • Targeting FGFR4 inhibits hepatocellular carcinoma in preclinical mouse models - PubMed.
  • Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor - AACR Journals.
  • Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One - Research journals.
  • Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis - PubMed Central.
  • Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models.
  • Preclinical data demonstrates BLU-554 induces significant tumour regression in models of hepatocellular carcinoma - Drug Target Review.
  • Abbisko Therapeutics' FGFR4 inhibitor, ABSK012, has received FDA clinical trial approval for the treatment of advanced solid tumors - Patsnap Synapse.
  • Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - Frontiers.
  • Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. - ResearchGate.
  • Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - NIH.
  • Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed.
  • Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor - PubMed.
  • Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed.
  • A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - NIH.
  • Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - MDPI.
  • Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PubMed Central.
  • Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models.
  • Infigratinib (BGJ-398) is an Orally Active FGFR Inhibitor - Network of Cancer Research.
  • Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PubMed Central.
  • BLU-554, A selective inhibitor of FGFR4, exhibits anti-tumour activity against gastric cancer in vitro - PubMed.
  • FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma | PNAS.
  • Abstract LB-272: Discovery and characterization of a novel FGFR4 Inhibitor for the treatment of hepatocellular carcinoma | Cancer Research - AACR Journals.
  • Improved Responses Found With BLU-554 for Hepatocellular Carcinoma | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways.
  • Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed.
  • Discovery of infigratinib (BGJ-398) and summary of interactions of... - ResearchGate.
  • First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed.
  • A comprehensive overview of selective and novel fibroblast growth factor receptor inhibitors as a potential anticancer modality - Hrčak.
  • Human FGFR4 Reporter Assay Kit - Indigo Biosciences.
  • FGFR4 Kinase Assay Kit - BPS Bioscience.
  • AMS-ENABLED HUMAN ADME STUDY OF THE FGFR INHIBITOR DERAZANTINIB.

Sources

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Assay of 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the foundation of reliable and reproducible science. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for the assay of 5-amino-6-methylpicolinonitrile, a pivotal building block in pharmaceutical synthesis. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and objectively compare its performance against traditional chromatographic techniques.

The Analytical Imperative: Why Accurate Quantification of this compound Matters

This compound is a substituted pyridine derivative whose chemical structure is foundational in the synthesis of various pharmaceutical agents.[1] Its purity directly impacts the yield, impurity profile, and ultimate safety and efficacy of the final drug product. Therefore, a robust, accurate, and reliable analytical method for its quantification is paramount. While chromatographic methods like HPLC are common, they are relative techniques that depend on the availability of a highly characterized, identical reference standard, which may not always be available, especially in early-phase development. This guide focuses on ¹H qNMR, a powerful and versatile primary analytical method that overcomes many of these limitations.[2]

The Principle of qNMR: An Absolute Approach to Quantification

Quantitative NMR stands apart from most other analytical techniques because its signal response is directly proportional to the number of atomic nuclei responsible for the signal.[3][4] This fundamental principle means that, unlike chromatography where response factors can vary between molecules, the integral of an NMR signal provides a direct mole-to-mole ratio between different compounds in a solution.[3][5] This allows for absolute quantification against a certified internal standard of a completely different structure, eliminating the need for a specific reference standard of the analyte itself.[3][4]

Key Advantages of qNMR:

  • Absolute Quantification: Provides direct measurement of analyte concentration or purity without needing an analyte-specific calibration curve.[3][4]

  • Versatility: Applicable to nearly any soluble organic compound containing NMR-active nuclei.[4][5]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte while quantifying it.[5]

  • Non-Destructive: The sample can be recovered and used for further analysis.[3]

  • Speed: Once the method is established, analysis time per sample is often faster than chromatographic runs, as no calibration curves are required for each batch.[4]

A Validated qNMR Protocol for this compound Assay

The following protocol is designed as a self-validating system, where experimental choices are made to ensure accuracy, precision, and trustworthiness, in alignment with principles outlined in ICH Q2(R2) guidelines.[6][7]

Part 1: Method Planning - The Causality Behind Experimental Choices

The success of a qNMR experiment is built on meticulous planning. Each choice is critical for ensuring the integrity of the final quantitative result.

  • Analyte Signal Selection: The structure of this compound (C₇H₇N₃) features several distinct proton signals. For quantification, we must select a signal that is well-resolved, free from overlap with other analyte, standard, or impurity signals, and does not arise from exchangeable protons (like -NH₂). The methyl protons (-CH₃) and the aromatic protons are ideal candidates. The methyl group, being a singlet, is often the preferred choice as its integration is less prone to error than that of a multiplet.[8]

  • Internal Standard (IS) Selection: The choice of internal standard is the cornerstone of the qNMR assay.[9][10] An ideal IS must meet several criteria:

    • High Purity: Must be a certified reference material (CRM) with a known, high purity (≥99.5%).

    • Chemical Stability: Should not react with the analyte, solvent, or trace moisture.

    • Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[9]

    • Non-Overlapping Signals: Its NMR signals must appear in a clear region of the spectrum, away from analyte signals.[9] A sharp singlet is highly desirable.[8]

    For this compound, Maleic Acid is an excellent choice for an internal standard when using DMSO-d₆ as a solvent. Its two olefinic protons appear as a sharp singlet significantly downfield (around 6.3 ppm), which is typically clear of the aromatic and methyl signals of the analyte.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[11] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power for a wide range of organic compounds, including polar molecules like the analyte. Its residual proton signal does not interfere with the signals of interest.

Part 2: Experimental Workflow

This workflow details the step-by-step process for achieving an accurate and precise qNMR assay.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation p1 Accurately weigh ~10 mg of Analyte (this compound) p2 Accurately weigh ~10 mg of Internal Standard (Maleic Acid CRM) p1->p2 p3 Quantitatively transfer both solids to a single vial p2->p3 p4 Add ~0.7 mL of DMSO-d6 and vortex until fully dissolved p3->p4 p5 Transfer solution to a high-precision 5 mm NMR tube p4->p5 a1 Insert sample into NMR spectrometer (e.g., 400 MHz or higher) p5->a1 a2 Lock, tune, and shim the instrument a1->a2 a3 Set key acquisition parameters: - Pulse Angle (P1): 90° - Relaxation Delay (D1): >5 x T1 - Scans (NS): 64 or more for S/N > 250:1 a2->a3 a4 Acquire Free Induction Decay (FID) a3->a4 d1 Apply Fourier Transform to FID a4->d1 d2 Manually phase and baseline correct the spectrum d1->d2 d3 Calibrate chemical shift to residual solvent peak (DMSO-d5 at 2.50 ppm) d2->d3 d4 Integrate selected Analyte and IS signals d3->d4 d5 Calculate Purity using the qNMR equation d4->d5

Caption: Experimental workflow for the qNMR assay of this compound.

Part 3: Data Acquisition Parameters - Ensuring Quantitative Integrity

To ensure that the NMR signal integrals are truly proportional to the molar concentrations, specific acquisition parameters must be carefully optimized.[8]

ParameterRecommended SettingRationale & Expertise
Pulse Angle (P1) 90°A 90° pulse ensures maximum signal excitation for all nuclei, which is crucial for accurate quantification. Using smaller flip angles can introduce integration errors if relaxation times vary significantly between signals.[11]
Relaxation Delay (D1) ≥ 5 times the longest T₁This is arguably the most critical parameter. A sufficient delay ensures that all protons have fully relaxed back to thermal equilibrium before the next pulse. A short D1 will lead to signal saturation (especially for protons with long T₁ values), causing their integrals to be underestimated. The T₁ of both the analyte and IS signals should be measured, and D1 set accordingly. A conservative value of 30-60 seconds is often used when T₁ values are unknown.
Number of Scans (NS) Sufficient for S/N > 250:1High signal-to-noise is essential for accurate integration. An S/N ratio of at least 250:1 is recommended to keep integration errors below 1%.[8] The required number of scans will depend on the sample concentration and spectrometer sensitivity.
Receiver Gain (RG) Auto-adjustedThe receiver gain should be set automatically to avoid signal clipping, which would invalidate the quantitative data.
Part 4: Data Processing and Calculation

Manual and consistent processing of the NMR data is recommended for the highest precision.[11] After Fourier transformation, the spectrum must be carefully phased and the baseline corrected to be flat across the entire spectral width. Integration regions should be set consistently for the chosen analyte and internal standard peaks.

The purity of the analyte (Purityₐₙₐ) can be calculated using the following equation:

Purityₐₙₐ (%) = (Iₐₙₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐₙₐ) * (Mₐₙₐ / Mₛₜₐ) * (mₛₜₐ / mₐₙₐ) * Purityₛₜₐ

Where:

  • I: Integral value of the signal

  • N: Number of protons giving rise to the signal

  • M: Molar mass

  • m: Mass

  • Purity: Purity of the standard

  • ₐₙₐ: Refers to the analyte (this compound)

  • ₛₜₐ: Refers to the internal standard (Maleic Acid)

Method Validation: Building Trustworthiness into the Assay

A qNMR method's reliability must be demonstrated through validation, following established guidelines such as those from the International Council for Harmonisation (ICH).[6][7]

  • Specificity: The high resolution of NMR typically provides excellent specificity. In our proposed method, the distinct chemical shifts of the analyte's methyl group, the standard's olefinic protons, and any potential impurities demonstrate the method's ability to unequivocally assess the analyte.

  • Linearity: A series of samples with varying analyte-to-standard ratios can be prepared to demonstrate a linear relationship between the mass ratio and the integral ratio.

  • Accuracy & Precision: Accuracy can be determined by analyzing a sample of known purity (if available) or by spike-recovery experiments. Precision (repeatability and intermediate precision) is assessed by performing multiple measurements on the same homogeneous sample over a short period and on different days, respectively. Published validation studies for generic qNMR methods show that accuracies and precisions of <1% are readily achievable.[12][13]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the signal-to-noise ratio, with LOQ typically defined at S/N ≥ 10. For qNMR, the LOQ is highly dependent on the number of scans and the magnetic field strength.[12]

Comparison with Alternative Analytical Methods

While qNMR offers significant advantages, it is important to understand its performance in the context of other common analytical techniques.

Method_Comparison start Need to Quantify This compound q1 Is a high-purity Analyte Standard available? start->q1 qnmr qNMR Assay (Primary Method) q1->qnmr No hplc HPLC-UV Assay (Relative Method) q1->hplc Yes note_qnmr Pros: Absolute, No analyte standard needed, structural info. Cons: Lower sensitivity, higher capital cost. qnmr->note_qnmr q2 Is compound volatile & stable? hplc->q2 Check Volatility & Thermal Stability note_hplc Pros: High sensitivity, widely available. Cons: Requires analyte standard, response factor varies. hplc->note_hplc gc GC-FID Assay (Relative Method) note_gc Pros: Excellent for volatile compounds. Cons: Requires analyte standard, not suitable for non-volatile/labile compounds. gc->note_gc q2->hplc No q2->gc Yes

Caption: Decision logic for selecting an analytical method for purity assay.

Performance Comparison Summary
FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Absolute (Primary Method)RelativeRelative
Reference Standard Requires a certified internal standard (can be structurally different).[14]Requires a certified reference standard of the analyte itself.Requires a certified reference standard of the analyte itself.
Selectivity Excellent, based on unique chemical shifts.Good, based on retention time and UV absorbance. Potential for co-elution.Excellent, based on retention time. Potential for co-elution.
Sensitivity Moderate (mg to high µg range).High (µg to ng range).High (µg to ng range).
Structural Info Yes, provides full structural confirmation.No, retention time is not a unique identifier.No.
Sample Throughput High (once method is set). No daily calibration curve needed.Moderate, requires system suitability and calibration curve for each batch.Moderate, requires system suitability and calibration curve for each batch.
Sample Prep Simple weighing and dissolving.Can require filtration, mobile phase preparation.Can require derivatization for non-volatile compounds.
Instrumentation Cost HighModerateModerate

Conclusion

For the assay of this compound, Quantitative NMR emerges as a superior analytical technique, particularly in research and development settings where a certified standard of the analyte may be scarce or in development itself. Its status as a primary metrological method provides a high degree of confidence and traceability.[2][14] The ability to deliver simultaneous structural confirmation and absolute quantification in a single, non-destructive experiment offers unparalleled efficiency and analytical certainty. While chromatographic methods remain valuable for routine quality control and impurity profiling due to their higher sensitivity, qNMR provides an authoritative, robust, and self-validating system for the definitive assay of key pharmaceutical intermediates like this compound.

References

  • What is qNMR and why is it important? Mestrelab Resources. [Link]
  • A Guide to Quantit
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Pauli, G. F., et al. (2021). Magnetic Resonance in Chemistry, 59(1), 7-15. PubMed. [Link]
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. (2020). [Link]
  • Quantitative NMR (qNMR). University of Illinois Chicago, Pharmacognosy Institute. [Link]
  • Quantitative NMR Spectroscopy. University of York, Department of Chemistry. [Link]
  • This compound.
  • ICH Valid
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Gödecke, T., et al. (2013). Phytochemical Analysis, 24(6), 581-589. SciSpace. [Link]
  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Gödecke, T., et al. (2013). Semantic Scholar. [Link]
  • GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes (ENFSI). (2019). [Link]
  • Validation of Analytical Procedures Q2(R2).

Sources

Validating the Synthesized Structure of 5-Amino-6-methylpicolinonitrile: A Comparative Spectroscopic and Analytical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural validation is paramount to ensure the integrity of downstream applications, from biological screening to clinical trials. This guide provides a comprehensive, data-driven framework for the unambiguous structural confirmation of synthesized 5-Amino-6-methylpicolinonitrile. We will delve into the core analytical techniques, presenting a comparative analysis of expected experimental data against potential isomeric impurities. This guide is designed to empower researchers to confidently validate their synthesized product, ensuring the reliability and reproducibility of their scientific endeavors.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Elucidation

No single analytical technique is sufficient to definitively confirm the structure of a synthesized molecule. A combination of spectroscopic and analytical methods provides a holistic and self-validating system. For this compound, a strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) is essential. Each technique provides a unique piece of the structural puzzle, and their collective data builds an unassailable case for the correct molecular architecture.

cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Confirmation Synthesized Product Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesized Product->NMR Connectivity & Chemical Environment IR IR Spectroscopy Synthesized Product->IR Functional Groups MS Mass Spectrometry Synthesized Product->MS Molecular Weight & Fragmentation EA Elemental Analysis Synthesized Product->EA Elemental Composition & Purity Validated Structure Validated Structure NMR->Validated Structure IR->Validated Structure MS->Validated Structure EA->Validated Structure

Figure 1: Workflow for the structural validation of a synthesized compound.

Spectroscopic Fingerprint of this compound

The following tables summarize the predicted spectroscopic data for this compound. This data serves as the benchmark against which experimentally obtained spectra should be compared.

¹H NMR (Proton NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃) MultiplicityIntegrationChemical Shift (ppm)Assignment
Aromatic Proton (H-3)Doublet1H~7.35Ar-H
Aromatic Proton (H-4)Doublet1H~6.50Ar-H
Amino ProtonsBroad Singlet2H~4.50-NH₂
Methyl ProtonsSinglet3H~2.40-CH₃
¹³C NMR (Carbon NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃) Chemical Shift (ppm)Assignment
Aromatic Carbon (C-2)~118C -CN
Nitrile Carbon~117-C N
Aromatic Carbon (C-6)~158C -CH₃
Aromatic Carbon (C-5)~148C -NH₂
Aromatic Carbon (C-3)~125Ar-C H
Aromatic Carbon (C-4)~110Ar-C H
Methyl Carbon~20-C H₃
IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands Wavenumber (cm⁻¹)Functional Group
N-H Stretch (Amino)3400-3200 (two bands)-NH₂
C-H Stretch (Aromatic)3100-3000Ar-H
C-H Stretch (Aliphatic)3000-2850-CH₃
C≡N Stretch (Nitrile)~2230-C≡N
C=C Stretch (Aromatic)1600-1450Aromatic Ring
N-H Bend (Amino)~1620-NH₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data m/zInterpretation
Molecular Ion [M]⁺133.06Molecular Weight of C₇H₇N₃
Fragment118.05[M-CH₃]⁺
Fragment106.05[M-HCN]⁺

The Importance of Isomeric Comparison

A common challenge in organic synthesis is the potential formation of structural isomers. Relying solely on mass spectrometry, which would show the same molecular weight for all isomers, can be misleading. Therefore, a comparative analysis of NMR and IR spectra is crucial for unambiguous identification.

Potential Isomers of this compound

Two likely isomeric byproducts are 3-Amino-2-methylpicolinonitrile and 4-Amino-6-methylpicolinonitrile.

Target This compound Isomer1 3-Amino-2-methylpicolinonitrile Target->Isomer1 Different Substitution Pattern Isomer2 4-Amino-6-methylpicolinonitrile Target->Isomer2 Different Substitution Pattern

A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary building blocks used in modern kinase inhibitor design. As researchers and drug development professionals, understanding the fundamental characteristics of these scaffolds is paramount to selecting and optimizing candidates with the desired potency, selectivity, and cellular efficacy. We will move beyond a simple catalog of inhibitor types to explore the causal relationships between an inhibitor's mechanism of action and its performance in key experimental assays.

The Kinome: A Landscape of Therapeutic Opportunity and Challenge

Protein kinases, numbering over 500 in the human kinome, are master regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical "druggable" gene families.[1] The core challenge in kinase drug discovery lies in achieving high selectivity. The ATP-binding site, the primary target for most inhibitors, is highly conserved across the kinome.[2] This structural similarity often leads to off-target effects, which can result in toxicity or diminished efficacy.[3]

The choice of the core inhibitor scaffold, or "building block," is the foundational decision that dictates the strategy for achieving both potency and selectivity. This guide will dissect the four major classes of kinase inhibitors: Type I, Type II, Covalent, and Allosteric inhibitors.

A Mechanistic Classification of Kinase Inhibitor Building Blocks

The classification of kinase inhibitors is based on their interaction with the kinase's conformational state and binding site.[4][5] The two principal conformations are the active state ("DFG-in") and the inactive state ("DFG-out"), named for the orientation of the Asp-Phe-Gly motif in the activation loop.[5][6]

Type I Inhibitors: Targeting the Active Conformation

Type I inhibitors are ATP-competitive, binding to the active "DFG-in" conformation of the kinase.[4][7][8] They occupy the adenine-binding region and form crucial hydrogen bonds with the hinge region of the kinase.[4]

  • Mechanism of Action: By directly competing with cellular ATP, these inhibitors block the phosphotransfer reaction. Their efficacy is thus dependent on both their intrinsic affinity for the kinase and the intracellular concentration of ATP.[9][10]

  • Advantages: The structural requirements for binding to the active state are well-understood, making them relatively straightforward to design.

  • Disadvantages: Because they target the highly conserved ATP pocket of the active kinase, achieving selectivity can be challenging, often leading to multi-kinase inhibition.[11]


}

Type I inhibitors compete with ATP in the active kinase.

Type II Inhibitors: Exploiting the Inactive State

Type II inhibitors also bind to the ATP-binding site but uniquely stabilize the inactive "DFG-out" conformation.[4][7] This allows them to extend into an adjacent allosteric pocket that is only accessible in this inactive state.[5][11] Imatinib, a pioneering kinase inhibitor, is a classic example of a Type II inhibitor.[12]

  • Mechanism of Action: They prevent the kinase from adopting its active conformation, thereby inhibiting its function.

  • Advantages: By binding to a less-conserved inactive state and utilizing an additional hydrophobic pocket, Type II inhibitors can achieve significantly higher selectivity compared to Type I inhibitors.[13]

  • Disadvantages: Their design is more complex, as it requires targeting a specific inactive conformation that may not be easily accessible or structurally characterized.


}

Type II inhibitors stabilize the inactive kinase state.

Covalent Inhibitors (Type VI): The Irreversible Advantage

Covalent inhibitors form a permanent, irreversible bond with a specific amino acid residue within or near the kinase's active site.[4] These inhibitors typically consist of a scaffold that provides reversible binding affinity and an electrophilic "warhead" (e.g., an acrylamide group) that reacts with a nucleophilic residue, most commonly a cysteine.[14][15]

  • Mechanism of Action: After initial reversible binding, the inhibitor forms a covalent bond, permanently inactivating the enzyme.[16] This overcomes competition with high intracellular ATP concentrations.

  • Advantages: They can achieve high potency and prolonged duration of action.[14] Selectivity can be enhanced by targeting non-conserved cysteine residues.[17] Several FDA-approved drugs, such as Afatinib and Ibrutinib, are covalent inhibitors.[14][17]

  • Disadvantages: The potential for off-target covalent interactions can lead to toxicity, a significant concern during development.[14]


}

The two-step mechanism of covalent kinase inhibition.

Allosteric Inhibitors (Type III & IV): Beyond the ATP Pocket

Allosteric inhibitors represent a paradigm shift, as they do not bind in the highly conserved ATP pocket.[4][7] Instead, they target other less-conserved sites on the kinase, inducing a conformational change that modulates the enzyme's activity.[18][19]

  • Mechanism of Action:

    • Type III inhibitors bind to an allosteric pocket immediately adjacent to the ATP site.[7][12]

    • Type IV inhibitors bind to a remote allosteric pocket, far from the ATP site.[4]

  • Advantages: By avoiding the ATP pocket entirely, allosteric inhibitors can achieve the highest levels of selectivity and can overcome resistance mutations that arise in the ATP-binding site.[2][19]

  • Disadvantages: The discovery and characterization of allosteric sites is challenging and often serendipitous, making the rational design of these inhibitors difficult.[2][18]

Experimental Framework for Efficacy Comparison

To objectively compare these building blocks, a standardized set of experiments is crucial. The goal is to move from initial biochemical potency to confirmed activity in a physiologically relevant setting.[20] Many compounds that show promise in biochemical assays fail to perform in cell-based assays, highlighting the importance of this integrated approach.[20]

Protocol: Biochemical IC50 Determination (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. It is a fundamental tool for determining an inhibitor's potency (IC50).

Objective: To determine the concentration of an inhibitor required to reduce kinase activity by 50%.

Principle: The ADP-Glo™ assay is a luminescence-based assay that measures ADP produced by a kinase. The luminescence generated is proportional to the ADP concentration and, therefore, the kinase activity.[21]

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. b. Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations. c. Further dilute these stocks in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.[22]

  • Kinase Reaction: a. In a 384-well plate, add the kinase, the specific peptide substrate, and the appropriate kinase buffer. b. Add the serially diluted inhibitor or a DMSO vehicle control to the appropriate wells. c. Initiate the kinase reaction by adding an ATP solution. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure data comparability.[10] d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis: a. Measure luminescence using a plate reader. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[22]

Causality Behind Choices: Using the Km value for ATP is critical. An inhibitor will appear more potent against a kinase with a high Km,ATP in a biochemical assay, a factor that must be considered when predicting cellular activity where ATP levels are high.[9][10]

Protocol: Kinase Selectivity Profiling

Selectivity is arguably as important as potency. Profiling an inhibitor against a large panel of kinases is essential to identify potential off-targets and ensure the desired therapeutic window.

Objective: To assess the inhibitory activity of a compound against a broad panel of kinases.

Principle: The inhibitor is tested at a fixed concentration (or in dose-response) against hundreds of kinases using a standardized activity assay, often a radiometric method like the HotSpot™ assay or a luminescence-based assay.[23][24]

Step-by-Step Methodology:

  • Compound Submission: The test inhibitor is provided to a specialized service provider (e.g., Reaction Biology, Promega).[21][23]

  • Assay Performance: The provider performs kinase activity assays for a large panel (e.g., >300 kinases) in the presence of the inhibitor (typically at a concentration like 1µM).[21][23]

  • Data Analysis: The activity of each kinase in the presence of the inhibitor is compared to a vehicle control. Results are typically reported as percent inhibition.

  • Interpretation: The data reveals the inhibitor's "selectivity profile." A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases. This is crucial for minimizing off-target side effects.[25]


}

Workflow for determining kinase inhibitor selectivity.

Protocol: Cell-Based IC50 Determination (MTT Assay)

A cell-based assay measures the inhibitor's effect on cell viability or a specific cellular signaling pathway, providing a more physiologically relevant measure of efficacy.[26][27]

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50%.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: a. Seed an appropriate cancer cell line (e.g., A431 for an EGFR inhibitor) into a 96-well plate at a predetermined density.[28] b. Incubate overnight to allow cells to attach.[29]

  • Inhibitor Treatment: a. Prepare serial dilutions of the inhibitor in the complete cell culture medium. b. Replace the old medium with the medium containing the inhibitor or a DMSO vehicle control. c. Incubate the cells for a specified period (e.g., 48-72 hours).[22]

  • MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[22][29]

  • Formazan Solubilization: a. Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[22][29]

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells. c. Determine the IC50 value by plotting viability against the logarithm of the inhibitor concentration.[22]

Comparative Efficacy Analysis of Inhibitor Building Blocks

The choice of building block profoundly impacts the key performance parameters of a kinase inhibitor. The following table summarizes these relationships.

FeatureType I InhibitorType II InhibitorCovalent InhibitorAllosteric Inhibitor
Binding Site ATP Pocket (Active)[8]ATP Pocket + Allosteric Pocket (Inactive)[7]ATP Pocket (targets a nucleophile)[14]Non-ATP Pocket[19]
Mechanism ATP-Competitive[11]Stabilizes Inactive State[11]Irreversible Covalent Bond[4]Conformational Change[19]
Typical Potency Moderate to HighHighVery HighVariable, can be high
Selectivity Lower; prone to off-targeting due to conserved ATP site.[11]Higher; exploits unique inactive conformation and adjacent pocket.[13]High; depends on the presence of a targetable nucleophile.[17]Highest; targets non-conserved allosteric sites.[30]
Cellular Efficacy Can be limited by high intracellular ATP concentrations.[9]Less affected by ATP levels as it traps the inactive state.High and sustained due to irreversible binding.High, not affected by ATP levels.
Resistance Profile Susceptible to mutations in the ATP binding site.Can be effective against some ATP-site mutations.Can be overcome by mutation of the target nucleophile (e.g., Cys).Effective against ATP-site mutations; resistance is rare.[2]
Design Complexity Relatively LowModerate to HighHighVery High

Conclusion for the Drug Development Professional

There is no single "best" kinase inhibitor building block; the optimal choice is dictated by the specific kinase target and the therapeutic goal.

  • Type I inhibitors remain a workhorse for initial hit discovery due to their straightforward design principles.

  • Type II inhibitors offer a proven strategy for achieving greater selectivity, a critical factor for progressing a compound toward clinical evaluation.

  • Covalent inhibitors provide a powerful approach for achieving high potency and durable target engagement, particularly when a unique, targetable nucleophile is present.

  • Allosteric inhibitors represent the next frontier. While their discovery is challenging, they offer the potential for unparalleled selectivity and the ability to overcome common resistance mechanisms, making them an exciting area for future development.

A successful kinase inhibitor discovery program relies on a deep understanding of these fundamental building blocks and the rigorous application of a multi-faceted experimental strategy that validates biochemical potency with clear, physiologically relevant cellular activity.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
  • García-Arribas, R., Liras, A., & Velázquez-Campoy, A. (2017). An Allosteric Inhibitor Scaffold Targeting the PIF-Pocket of Atypical Protein Kinase C Isoforms. Scientific Reports, 7(1), 42721. [Link]
  • Reaction Biology. (2022).
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, ... & Wang, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Vogt, A. D., Bauer, A., & Vang, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1027–1031. [Link]
  • Carna Biosciences. (n.d.). Covalent inhibitors. [Link]
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
  • Hoogstraaten, R., Gu, C., Knoche, M., Fine, R. M., & Trauner, D. (2021). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. ACS Chemical Biology, 16(11), 2315–2322. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
  • Ahn, J. H., & Lawrence, D. S. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ChemBioChem, 17(17), 1630–1634. [Link]
  • Roskoski, R., Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26–48. [Link]
  • Wikipedia. (n.d.). Targeted covalent inhibitors. [Link]
  • Bischof, J., Gajić, N., & Götz, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8636. [Link]
  • Abdeldayem, A., Raouf, Y. S., Constantinescu, S. N., Moriggl, R., & Gunning, P. T. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(8), 2617–2687. [Link]
  • Johnson, C. N. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Overview of Current Type I/II Kinase Inhibitors. [Link]
  • de Ligt, J., & de Esch, I. J. P. (2021). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry, 64(3), 1339–1355. [Link]
  • Royal Society of Chemistry. (2018). The Screening and Design of Allosteric Kinase Inhibitors.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
  • edX. (n.d.).
  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
  • ResearchGate. (2018). Overview of Current Type I/II Kinase Inhibitors. [Link]
  • Tvrdoňová, M., & Řezáčová, P. (2022). Tyrosine Kinase Inhibitors. In StatPearls.
  • Sharma, A., Singh, S., & Singh, S. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13386. [Link]
  • Royal Society of Chemistry. (2015). The Properties of Kinase Inhibitors. In Kinase Inhibitor Design. [Link]
  • ResearchGate. (n.d.). Structures of the building blocks used. [Link]
  • Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, 42(1), 1–40. [Link]
  • ResearchGate. (2016). Multi-kinase inhibitor vs selective kinase inhibitor, which one is the best choice?. [Link]

Sources

A Senior Scientist's Comparative Guide to Genotoxic Impurity Analysis in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques to offer a practical, experience-driven perspective on method selection, experimental design, and regulatory compliance. We will explore the causality behind technical choices, present supporting experimental data, and provide validated protocols to ensure scientific integrity and trustworthiness in your analytical workflows.

The Regulatory Imperative: Understanding the Landscape of Genotoxic Impurity Control

Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially cancer. Their control in pharmaceuticals is a critical aspect of patient safety and is strictly regulated by global health authorities. The cornerstone of this regulatory framework is the ICH M7(R1) guideline , which establishes a harmonized approach for identifying, categorizing, classifying, and controlling these impurities.

A key concept introduced by ICH M7 is the Threshold of Toxicological Concern (TTC) . The TTC is a level of exposure for a given impurity that is considered to have a negligible risk of carcinogenicity or other toxic effects. For most GTIs, this is set at 1.5 µg per day . This incredibly low limit necessitates the use of highly sensitive and specific analytical techniques capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.

The ICH M7 guideline classifies impurities into five classes based on their mutagenic potential and known carcinogenic data, which dictates the required control strategy.

Decision Framework for GTI Assessment and Control

The following diagram illustrates the typical workflow for assessing and controlling a potential genotoxic impurity according to ICH M7 guidelines.

ICH_M7_Workflow cluster_assessment Impurity Assessment cluster_control Control Strategy start Identify Potential Impurity (e.g., from synthesis route) q1 Is the Impurity a Known Mutagen/Carcinogen? start->q1 q2 Does an in silico Analysis (Q)SAR predict Genotoxicity? q1->q2 No / No Data class1 Class 1 Known Mutagenic Carcinogen Control at or below compound- specific acceptable limit. q1->class1 Yes ames_test Conduct Ames Test (Bacterial Mutagenicity Assay) q2->ames_test Yes / Structural Alert class5 Class 5 No Mutagenic Potential Treat as a non-mutagenic impurity (per ICH Q3A/B). q2->class5 No Structural Alert q3 Is the Ames Test Positive? ames_test->q3 class2 Class 2 Known Mutagen, Unknown Carcinogenic Potential Control at or below TTC (1.5 µg/day). q3->class2 Yes q3->class5 No Analytical_Workflow cluster_prep Preparation & Setup cluster_analysis Instrumental Analysis cluster_reporting Data Review & Reporting sample_receipt Receive API Sample & Analysis Request method_select Select Appropriate Method (LC-MS, GC-MS, etc.) Based on Analyte Properties sample_receipt->method_select prep_std Prepare Standards & Calibration Curve method_select->prep_std prep_sample Prepare API Sample (Dissolution, Extraction) method_select->prep_sample sst Perform System Suitability Test (SST) prep_std->sst run_sequence Run Analytical Sequence (Blank, Standards, QC, Samples) prep_sample->run_sequence q1 SST Passed? sst->q1 troubleshoot Troubleshoot System (e.g., Clean Source, Check Column) q1->troubleshoot No q1->run_sequence Yes troubleshoot->sst process_data Process Data (Integrate Peaks, Generate Curve) run_sequence->process_data review Peer Review of Data & Calculations process_data->review report Generate Final Report (Result in ppm, Pass/Fail) review->report

A Senior Application Scientist's Guide to Benchmarking Peptide Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic and research peptide development, the efficiency of synthesis is a critical determinant of project timelines, cost, and the ultimate viability of a candidate molecule. As a senior application scientist, my objective is to provide an in-depth, objective comparison of prevalent peptide synthesis methodologies. This guide moves beyond a simple recitation of protocols to dissect the causality behind experimental choices, empowering you to select and optimize the most effective synthesis strategy for your specific needs.

The Pillars of Peptide Synthesis: A Comparative Overview

The two foundational approaches to chemical peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Each presents a distinct paradigm with inherent advantages and limitations that influence their suitability for different applications.[1]

  • Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin.[1] This simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps.[2] SPPS is highly amenable to automation, making it the dominant method for research and industrial production of a wide range of peptide lengths.[1][3]

  • Liquid-Phase Peptide Synthesis (LPPS): Also known as solution-phase synthesis, LPPS is the classical method where all reactions occur in a homogenous solution.[1] While more labor-intensive due to the need for purification after each step, LPPS can be advantageous for the synthesis of very short peptides or for large-scale production where the cost of the solid support in SPPS becomes a significant factor.[2][3]

A more recent innovation, Microwave-Assisted Peptide Synthesis (MW-SPPS) , has emerged as a powerful tool to enhance the efficiency of SPPS. By utilizing microwave energy to heat the reaction, MW-SPPS can dramatically reduce synthesis times and improve the purity of the final product, particularly for long or "difficult" sequences.[4][5]

At a Glance: Key Performance Indicators

The choice between these methodologies often hinges on a trade-off between speed, scale, and the specific characteristics of the target peptide. The following table provides a quantitative comparison of their key performance indicators.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Microwave-Assisted SPPS (MW-SPPS)
Typical Purity (Crude) ≥95%[1]90–98% (variable)[1]85%-91%[4]
Typical Yield High for short to medium peptides (<50 amino acids)[1]Can be higher for very short peptides[1]Better peptide yields and purity[5]
Synthesis Time Faster due to automation and simplified purification[1]Slower due to multi-step purification[1]Significantly faster than conventional SPPS[4]
Solvent Consumption High due to extensive washing steps[1]Generally lower, but requires solvents for purification[1]Can reduce solvent usage[6]
Scalability Milligrams to kilograms[3]Suitable for large-scale production of short peptides[2]Scalable to kilogram amounts[6]
Labor Intensity Low (with automation)[7]High[2]Low (with automation)

Experimental Workflows: A Visual Guide

To better understand the practical differences between these methods, let's visualize their generalized workflows.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid Wash2->Repeat Cleavage 7. Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Purification 8. Purification (e.g., HPLC) Cleavage->Purification Analysis 9. Analysis (e.g., MS, HPLC) Purification->Analysis

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Liquid-Phase Peptide Synthesis (LPPS) Workflow

LPPS_Workflow Coupling 1. Amino Acid Coupling in Solution Purification1 2. Purification (e.g., Extraction, Crystallization) Coupling->Purification1 Deprotection 3. Protecting Group Removal Purification1->Deprotection Purification2 4. Purification Deprotection->Purification2 Repeat 5. Repeat Steps 1-4 for each amino acid Purification2->Repeat FinalDeprotection 6. Final Deprotection Repeat->FinalDeprotection FinalPurification 7. Final Purification (e.g., HPLC) FinalDeprotection->FinalPurification Analysis 8. Analysis (e.g., MS, HPLC) FinalPurification->Analysis

Sources

A Head-to-Head Comparison of Picolinonitrile Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Picolinonitrile, or 2-cyanopyridine, is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] Its versatile nitrile group and pyridine core allow for diverse chemical transformations, making it a valuable building block in organic synthesis.[1] The selection of a synthetic route to picolinonitrile is a critical decision in any research or development program, with significant implications for yield, purity, scalability, cost, and environmental impact. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to picolinonitrile, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses to aid researchers in making informed decisions.

At a Glance: Key Picolinonitrile Synthesis Routes

The synthesis of picolinonitrile can be broadly categorized into several key strategies, each with its own set of advantages and disadvantages. The most industrially significant method is the ammoxidation of 2-methylpyridine, while other routes, such as the cyanation of 2-halopyridines and methods involving pyridine-N-oxides, are prevalent in laboratory and specialized settings.

Synthesis Route Starting Material Key Reagents Typical Yield (%) Reaction Temperature (°C) Key Advantages Key Disadvantages
Ammoxidation 2-Methylpyridine (2-Picoline)Ammonia, Oxygen (Air), Metal Oxide Catalyst>90350-450High yield, atom economy, continuous processHigh energy input, specialized equipment
Cyanation of 2-Halopyridines 2-Chloropyridine or 2-BromopyridineNaCN, KCN, or CuCN70-9580-200Good to excellent yields, versatileUse of toxic cyanides, potential for heavy metal waste
From Pyridine-N-Oxide Pyridine-N-OxideCyanide source (e.g., KCN), Activating Agent~52 (for direct cyanation)0 - Room TemperatureMilder conditions, regioselectiveMulti-step process (N-oxide formation)
Dehydration of Picolinamide PicolinamideDehydrating agent (e.g., SOCl₂, P₂O₅)VariableRoom Temperature to 120Avoids use of free cyanide in final stepCan require harsh dehydrating agents

Ammoxidation of 2-Methylpyridine (2-Picoline)

The vapor-phase catalytic ammoxidation of 2-methylpyridine is the dominant industrial method for producing picolinonitrile.[2][3] This process involves the reaction of 2-picoline with ammonia and oxygen (typically from air) at high temperatures over a solid-state catalyst.

Mechanistic Insights

The ammoxidation process is a complex catalytic cycle that occurs on the surface of a metal oxide catalyst, typically based on vanadium and molybdenum.[4] The reaction is believed to proceed through the following key steps:

  • Oxidative Dehydrogenation: The methyl group of 2-picoline is activated on the catalyst surface, leading to the formation of a surface-bound picolyl species.

  • Ammonia Activation: Ammonia is adsorbed and activated on the catalyst surface.

  • Imination: The activated picolyl species reacts with activated ammonia to form an imine intermediate.

  • Dehydrogenation to Nitrile: The imine intermediate undergoes further oxidative dehydrogenation to yield picolinonitrile.

The catalyst plays a crucial role in facilitating these transformations while minimizing the over-oxidation of the reactants and product to carbon oxides and other byproducts.

Experimental Protocol: Vapor-Phase Ammoxidation

The following is a representative protocol for the vapor-phase ammoxidation of 2-picoline in a fixed-bed reactor.

Materials:

  • 2-Methylpyridine (liquid)

  • Ammonia (gas)

  • Air

  • MoO₃-P₂O₅/TiO₂ catalyst

Procedure:

  • A fixed-bed reactor is packed with 30-50 g of the MoO₃-P₂O₅/TiO₂ catalyst.[5]

  • The reactor is heated to the reaction temperature, typically in the range of 350-400°C.[5]

  • A feed stream consisting of 2-methylpyridine, ammonia, and air is preheated and introduced into the reactor.[5] A typical feed ratio is a liquid flow of 2-picoline at 0.06-0.1 mL/min, ammonia at 0.4-0.6 SLM (Standard Liters per Minute), and air at 0.5-1.5 SLM.[5]

  • The reaction is highly exothermic, and careful temperature control is essential to prevent thermal runaway.[6]

  • The gaseous product stream exiting the reactor is cooled to 30-40°C in a heat exchanger to condense the liquid products.[5]

  • The resulting liquid mixture is collected and analyzed, typically by liquid-phase chromatography, to determine the conversion of 2-picoline and the selectivity to picolinonitrile.[5]

Under optimized conditions, this process can achieve 2-picoline conversions of over 98% with picolinonitrile selectivity exceeding 90%.[5]

Workflow Diagram: Ammoxidation of 2-Picoline

G cluster_0 Feed Preparation cluster_1 Reaction cluster_2 Product Separation Picoline 2-Methylpyridine Reactor Fixed-Bed Reactor (350-400°C) with MoO3-P2O5/TiO2 Catalyst Picoline->Reactor Ammonia Ammonia Ammonia->Reactor Air Air Air->Reactor Condenser Condenser (30-40°C) Reactor->Condenser Gaseous Product Stream Product Picolinonitrile Condenser->Product Liquid Product

Caption: Workflow for the industrial synthesis of picolinonitrile via ammoxidation.

Advantages and Disadvantages

Advantages:

  • High Yield and Selectivity: Optimized industrial processes boast high conversion rates and selectivity, making this a very efficient route.[5]

  • Atom Economy: The reaction incorporates nitrogen from ammonia and utilizes oxygen from the air, leading to good atom economy.

  • Continuous Process: The vapor-phase reaction is well-suited for continuous manufacturing, allowing for high throughput.

Disadvantages:

  • High Energy Input: The process requires high reaction temperatures, leading to significant energy consumption.

  • Specialized Equipment: The use of a fixed-bed or fluidized-bed reactor and the handling of gaseous reactants at high temperatures necessitate specialized and capital-intensive equipment.[2]

  • Catalyst Deactivation: The catalyst can deactivate over time and may require regeneration or replacement.

Cyanation of 2-Halopyridines

The substitution of a halogen atom on the pyridine ring with a cyanide group is a widely used method for the synthesis of picolinonitrile, particularly on a laboratory scale. This approach includes the classical Rosenmund-von Braun reaction.

Mechanistic Insights: The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction traditionally involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures.[7] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate.[8] This is followed by reductive elimination to yield the aryl nitrile and a copper(I) halide.[8] The use of polar, high-boiling solvents like DMF or pyridine is common.[8]

Modern variations of this reaction have been developed to use catalytic amounts of copper, often with the addition of ligands to facilitate the reaction at lower temperatures.[9]

Experimental Protocol: Cyanation of 2-Chloropyridine

The following protocol describes a palladium-catalyzed cyanation of 2-chloropyridine.

Materials:

  • 2-Chloropyridine

  • Potassium cyanide (KCN)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Toluene

  • Anhydrous sodium carbonate (Na₂CO₃)

Procedure:

  • To an oven-dried flask are added 2-chloropyridine (1.0 equiv), potassium cyanide (1.5 equiv), palladium(II) acetate (0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 10 minutes.

  • The reaction mixture is then heated to 100°C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford picolinonitrile.

Workflow Diagram: Cyanation of 2-Chloropyridine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants 2-Chloropyridine KCN Pd(OAc)2 dppf Heating Heat to 100°C (12-24 hours) Reactants->Heating Solvent Toluene Solvent->Heating Workup Dilution Filtration Washing Drying Heating->Workup Purification Column Chromatography Workup->Purification Product Picolinonitrile Purification->Product

Caption: General workflow for the synthesis of picolinonitrile via cyanation.

Advantages and Disadvantages

Advantages:

  • Versatility: This method is applicable to a wide range of substituted halopyridines, allowing for the synthesis of various picolinonitrile derivatives.

  • Good to Excellent Yields: High yields can often be achieved, particularly with modern catalytic systems.[9]

Disadvantages:

  • Toxicity of Cyanide: The use of alkali metal cyanides requires stringent safety precautions due to their high toxicity.

  • Heavy Metal Waste: Traditional Rosenmund-von Braun reactions use stoichiometric copper cyanide, leading to significant heavy metal waste.[7][8] While catalytic methods reduce this, they still require the use of precious metals like palladium.

  • Harsh Conditions: The reaction often requires high temperatures and polar aprotic solvents, which can be difficult to remove.[8]

Synthesis from Pyridine-N-Oxide

The activation of the pyridine ring through N-oxidation provides an alternative route to picolinonitrile. The N-oxide group activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack.[10]

Mechanistic Insights

The synthesis of picolinonitrile from pyridine-N-oxide typically involves two steps:

  • N-Oxidation: Pyridine is oxidized to pyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).[10][11][12]

  • Cyanation: The pyridine-N-oxide is then reacted with a cyanide source. The reaction can be facilitated by an activating agent, such as an acylating or alkylating agent, which makes the 2-position more electrophilic and susceptible to nucleophilic attack by the cyanide ion.[3][13] Subsequent elimination of the activating group and the N-oxide oxygen atom yields picolinonitrile. A direct cyanation method has also been reported where pretreatment with nitric acid and trifluoroacetic anhydride is followed by the addition of potassium cyanide.[3][14]

Experimental Protocol: Direct Cyanation of Pyridine via N-oxide Intermediate (One-Pot)

This protocol describes a one-pot conversion of pyridines to 2-cyanopyridines.[3]

Materials:

  • Pyridine

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated nitric acid

  • Potassium cyanide (KCN)

  • Sodium acetate (NaOAc)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of pyridine (1.0 equiv) in trifluoroacetic anhydride, concentrated nitric acid (1.9 equiv) is added dropwise under cooling.[3]

  • The solution is stirred for 2-3 hours at room temperature.[3]

  • This solution is then slowly added dropwise to a chilled aqueous solution of potassium cyanide (8.4 equiv) and sodium acetate (8.1 equiv).[3]

  • The reaction mixture is stirred for 12 hours, and the pH is checked to be in the range of 6-7.[3]

  • The mixture is extracted with dichloromethane.[3]

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography on silica gel to give 2-cyanopyridine.[3]

This one-pot procedure provides an average yield of 52% for a series of pyridines.[3]

Workflow Diagram: Synthesis from Pyridine-N-Oxide

G cluster_0 N-Oxidation (In Situ) cluster_1 Cyanation cluster_2 Workup and Purification Reactants1 Pyridine TFAA Conc. Nitric Acid Reactants2 Aqueous KCN NaOAc Reactants1->Reactants2 Addition at 0°C Workup Extraction Drying Concentration Reactants2->Workup Stir for 12h Purification Column Chromatography Workup->Purification Product Picolinonitrile Purification->Product

Caption: One-pot synthesis of picolinonitrile from pyridine via an N-oxide intermediate.

Advantages and Disadvantages

Advantages:

  • Milder Conditions: The cyanation step can often be carried out under milder conditions compared to the high temperatures required for the Rosenmund-von Braun reaction.[3]

  • Regioselectivity: The N-oxide group directs the cyanation to the 2-position, providing good regioselectivity.[3]

Disadvantages:

  • Multi-step Process: Even in a one-pot procedure, the reaction involves multiple transformations, which can lead to lower overall yields compared to more direct methods.

  • Use of Strong Acids and Anhydrides: The use of trifluoroacetic anhydride and concentrated nitric acid requires careful handling.

Dehydration of Picolinamide

The dehydration of picolinamide to picolinonitrile is another viable synthetic route. This method is attractive as it avoids the direct use of highly toxic cyanide salts in the final step.

Mechanistic Insights

The dehydration of a primary amide to a nitrile involves the removal of a molecule of water. This is typically achieved using a dehydrating agent. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride.[15][16] The mechanism generally involves the activation of the amide oxygen by the dehydrating agent, making the amide carbon more electrophilic. Subsequent elimination of water, often facilitated by a base, leads to the formation of the nitrile.

Experimental Protocol: Dehydration of Picolinamide

The following is a general protocol for the dehydration of picolinamide.

Materials:

  • Picolinamide

  • Phosphorus pentoxide (P₂O₅)

  • Inert solvent (e.g., toluene or xylene)

Procedure:

  • Picolinamide and phosphorus pentoxide (1.5-2.0 equiv) are suspended in an inert solvent such as toluene in a flask equipped with a reflux condenser.

  • The mixture is heated to reflux with vigorous stirring for several hours. The reaction progress can be monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by carefully pouring it onto crushed ice.

  • The mixture is made basic with the addition of an aqueous solution of sodium carbonate or sodium hydroxide.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude picolinonitrile can be purified by distillation or column chromatography.

Advantages and Disadvantages

Advantages:

  • Avoids Free Cyanide: This route is advantageous from a safety perspective as it does not involve the use of highly toxic cyanide salts in the final step.

  • Readily Available Starting Material: Picolinamide can be prepared by the hydrolysis of picolinonitrile, or from picolinic acid.

Disadvantages:

  • Harsh Reagents: Many common dehydrating agents, such as P₂O₅ and SOCl₂, are corrosive and require careful handling.[15]

  • Waste Generation: The use of stoichiometric amounts of dehydrating agents can generate significant amounts of waste.

Conclusion

The choice of a synthetic route for picolinonitrile is a multifaceted decision that depends on the specific requirements of the research or manufacturing process. For large-scale industrial production, the ammoxidation of 2-methylpyridine is the most economically viable and efficient method, despite its high energy demands. For laboratory-scale synthesis and the preparation of functionalized derivatives, the cyanation of 2-halopyridines offers versatility and high yields, although safety and waste disposal are significant considerations. The synthesis from pyridine-N-oxide provides a milder alternative, while the dehydration of picolinamide offers a route that avoids the use of free cyanide in the final transformation. A thorough evaluation of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy to meet their objectives.

References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 3-Amino-2-pyridinecarbonitrile.
  • (N.D.). Ammoxidation of hetero aromatic compounds to the corresponding nitriles.
  • (N.D.). Rosenmund-von Braun Reaction. Organic Chemistry Portal.
  • (N.D.). Rosenmund-von Braun Reaction. SynArchive.
  • (N.D.). The Role of 2-Cyanopyridine in Specialty Chemical Synthesis.
  • (N.D.). Important reactions possible during ammoxidation of 2methylpyrazine.
  • CN107537537A. (N.D.). A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction.
  • (N.D.). Ligand-Promoted Rosenmund–von Braun Reaction.
  • (2025). Ligand-Promoted Rosenmund–von Braun Reaction.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
  • US3637715A. (N.D.). Ammoxidation of 2-picoline to picolinonitrile.
  • (N.D.). The Preparation of Isonicotinic and Picolinic Acids. Journal of the American Chemical Society.
  • US5817827A. (N.D.). Method for the dehydration of amides to nitriles.
  • (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. PubMed Central.
  • (2025). Preparation of Cyanopyridines by Direct Cyanation | Request PDF.
  • (2017).
  • (N.D.). Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
  • (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.
  • CN115160220A. (N.D.). Synthesis process of pyridine-N-oxide.
  • (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description.
  • (N.D.).
  • US2991285A. (N.D.). Process of cyanation and nitriles produced thereby.
  • (N.D.). Pyridine-N-oxide. Wikipedia.
  • WO2001017970A1. (N.D.). Process for the preparation of 2-cyanopyridines.
  • CN101659637A. (N.D.). Preparation method of 2-chloro-3-cyanopyridine.
  • (N.D.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica.
  • (N.D.). 2-Methylpyridine functionalization via the N-oxide strategy.
  • (N.D.). 2-Methyl-5-ethylpyridine (MEP) ammoxidation on V-Ti catalyst....
  • US6699993B1. (N.D.). Process for the preparation of 2-cyanopyridines.
  • (N.D.). Recent developments in dehydration of primary amides to nitriles.
  • (2024). Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. ChemRxiv.
  • (2023). A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir.
  • (2024). Path Toward High-Throughput Synthesis Planning via Performance Benchmarking | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage.
  • (2025).
  • Benchchem. (N.D.). A Comparative Guide to the Synthetic Routes of 3-Amino-2-pyridinecarbonitrile.
  • Benchchem. (N.D.). A Comparative Analysis of Synthetic Routes for Morpholino-Containing Drugs: A Guide for Researchers.
  • Benchchem. (N.D.). Comparative analysis of different synthetic routes to 3-aminopyridazines.

Sources

A Researcher's Guide to High-Resolution Mass Spectrometry for Unambiguous Molecular Weight Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biotechnological development, the precise and unequivocal confirmation of a molecule's weight is a foundational requirement. High-Resolution Mass Spectrometry (HRMS) has firmly established itself as the definitive technique for this purpose, offering a level of accuracy that transcends the capabilities of nominal mass measurements. This guide provides a comprehensive comparison of leading HRMS platforms, supported by experimental data, and delves into the practical methodologies required to achieve trustworthy and publication-quality results.

The Imperative of Exact Mass: Why High Resolution is Non-Negotiable

Low-resolution mass spectrometry provides a nominal mass, an integer value representing the sum of the masses of the most abundant isotopes of the constituent atoms, rounded to the nearest whole number.[1] While useful for initial assessments, it falls short in distinguishing between isobaric compounds—molecules that share the same nominal mass but have different elemental compositions.[2] For instance, cyclopentanone (C₅H₈O) and cyclohexane (C₆H₁₂) both have a nominal molecular mass of 84 u, but their exact masses are 84.0573 u and 84.0936 u, respectively.[2]

This is where the power of HRMS becomes evident. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an "exact mass" that is unique to a specific elemental formula.[1][3] This high mass accuracy, typically expressed in parts per million (ppm), is crucial for confirming molecular identity, determining elemental composition, and detecting subtle modifications that could significantly impact a molecule's function or safety.[4]

A Comparative Overview of High-Resolution Mass Spectrometry Platforms

The choice of an HRMS instrument is a critical decision, with the primary technologies being Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a distinct principle to achieve high resolution and mass accuracy, and the selection often depends on the specific application, desired performance, and budget.

Parameter Time-of-Flight (TOF) Orbitrap Fourier Transform Ion Cyclotron Resonance (FT-ICR)
Principle of Mass Analysis Measures the time it takes for ions to travel a fixed distance.Ions oscillate axially around a central spindle-shaped electrode; the frequency of oscillation is related to their m/z.Ions are trapped in a magnetic field and their cyclotron frequency is measured.
Typical Resolution (FWHM) 10,000 - 60,000up to 240,000> 1,000,000
Typical Mass Accuracy < 5 ppm< 3 ppm (often < 1 ppm with internal calibration)< 1 ppm
Key Strengths Fast acquisition speed, wide mass range, good sensitivity.High resolution and mass accuracy, robust performance for a wide range of applications.Ultra-high resolution and mass accuracy, ideal for complex mixture analysis and structural elucidation.
Considerations Resolution may be lower than Orbitrap and FT-ICR.Slower scan speeds at very high resolutions.Higher cost and larger footprint due to the superconducting magnet.

This table summarizes typical performance characteristics; specific values may vary depending on the instrument model and experimental conditions.

Experimental Workflow for Molecular Weight Confirmation

Achieving high-quality HRMS data is contingent on a meticulously executed experimental workflow. The following sections provide a step-by-step guide for the analysis of both a small molecule and a large biomolecule, highlighting the critical considerations at each stage.

General Experimental Workflow

The logical flow for confirming molecular weight using HRMS is a multi-step process that ensures data integrity and confidence in the final result.

HRMS Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Sample Solubilization & Dilution LC_Sep LC Separation (Optional) Prep->LC_Sep Inject Cal_Prep Prepare Calibration Solution Calibration Mass Calibration (Internal/External) Cal_Prep->Calibration Ionization Ionization (e.g., ESI) LC_Sep->Ionization Mass_Analysis Mass Analysis (HRMS) Ionization->Mass_Analysis Mass_Analysis->Calibration Deconvolution Deconvolution (for large molecules) Calibration->Deconvolution MW_Confirm Molecular Weight Confirmation & Formula Generation Deconvolution->MW_Confirm Reporting Reporting MW_Confirm->Reporting

Caption: A generalized workflow for molecular weight confirmation by HRMS.

Protocol 1: Small Molecule Molecular Weight Confirmation

This protocol is designed for a synthetic organic compound with an expected molecular weight of approximately 475 Da.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to ensure efficient ionization and to avoid contaminating the instrument. The goal is to have a clean, dilute solution of the analyte.

  • Procedure:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the compound in 1 mL of a high-purity solvent in which it is fully soluble (e.g., methanol, acetonitrile, or water). This creates a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation, which can lead to inaccurate mass measurements.[5]

    • The final solution should be prepared in a mobile phase-compatible solvent, typically containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrument Calibration:

  • Rationale: Mass calibration is essential to ensure high mass accuracy. External calibration is performed before the analysis, while internal calibration (using a lock mass) can be used during the analysis to correct for any mass drift.[3]

  • Procedure:

    • External Calibration: Calibrate the instrument across the desired mass range using a certified calibration solution recommended by the manufacturer. This establishes the initial mass accuracy of the instrument.

    • Internal Calibration (Lock Mass): If available, introduce a known compound continuously at a low concentration during the analysis. The data system uses the known m/z of this "lock mass" to correct for any minor fluctuations in the mass accuracy during the run.

3. LC-HRMS Data Acquisition:

  • Rationale: Liquid chromatography (LC) is often coupled with HRMS to separate the analyte of interest from any impurities or matrix components, ensuring a clean mass spectrum.

  • Instrument: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Parameters (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the compound of interest as a sharp peak.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Parameters (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.

    • Mass Range: A range that encompasses the expected m/z of the analyte (e.g., 100-1000 m/z).

    • Resolution: Set to a high value (e.g., >60,000 for a TOF, >120,000 for an Orbitrap).

    • Acquisition Mode: Full scan.

4. Data Analysis:

  • Rationale: The acquired data is processed to determine the accurate mass of the analyte and to confirm its elemental composition.

  • Procedure:

    • Extract the ion chromatogram for the expected m/z of the protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) molecule.

    • Obtain the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Determine the experimentally measured monoisotopic mass of the analyte.

    • Calculate the mass error in ppm using the following formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • A mass error of < 5 ppm is generally considered acceptable for publication and confirmation of the elemental formula.[6]

    • Utilize the instrument's software to generate possible elemental formulas based on the accurate mass and isotopic pattern. The correct formula should have the lowest mass error and a good isotopic pattern match.

Protocol 2: Intact Monoclonal Antibody (mAb) Molecular Weight Confirmation

This protocol is suitable for a monoclonal antibody with an expected molecular weight of approximately 150 kDa.

1. Sample Preparation:

  • Rationale: For large molecules like mAbs, it is crucial to maintain their native structure if desired, or to denature them under controlled conditions for analysis. The sample must also be desalted to prevent the formation of multiple salt adducts that would complicate the spectrum.

  • Procedure:

    • Dilute the mAb sample to a concentration of 0.1-1 mg/mL using a suitable buffer (e.g., ammonium acetate for native analysis) or a denaturing solvent (e.g., water with 0.1% formic acid and 20% acetonitrile).

    • Desalt the sample using a suitable technique such as a desalting column or buffer exchange spin column.

    • The final concentration for injection is typically in the range of 0.1-0.5 µg/µL.

2. Instrument Calibration:

  • Rationale: Calibration for large molecules requires a standard that provides ions in a higher m/z range.

  • Procedure:

    • Perform an external calibration using a suitable protein standard, such as myoglobin or a dedicated large molecule calibration mix, to ensure mass accuracy across the high m/z range.

3. LC-HRMS Data Acquisition:

  • Rationale: For intact mAbs, a reversed-phase or size-exclusion chromatography method is typically used to separate the mAb from excipients and aggregates before introduction into the mass spectrometer.

  • Instrument: A UHPLC system coupled to a high-resolution mass spectrometer with an extended mass range (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF).[7]

  • LC Parameters (Example - Reversed Phase):

    • Column: A column suitable for intact protein separation (e.g., Agilent PLRP-S).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient to ensure good separation of glycoforms.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 60-80 °C to improve peak shape.

  • MS Parameters (Example):

    • Ionization Mode: ESI, positive ion mode.

    • Mass Range: A wide range to cover the multiple charge states of the mAb (e.g., 1000-4000 m/z).

    • Resolution: High resolution setting to resolve different glycoforms.

    • Acquisition Mode: Full scan.

4. Data Analysis:

  • Rationale: The raw mass spectrum of a large molecule like a mAb consists of a series of peaks representing different charge states of the molecule. This complex spectrum must be deconvoluted to determine the neutral molecular weight.

  • Procedure:

    • Obtain the mass spectrum from the main chromatographic peak.

    • Use a deconvolution algorithm (e.g., Maximum Entropy or RESPECT) provided in the instrument software to process the series of multiply charged ions and calculate the zero-charge molecular weight of the mAb.

    • The deconvoluted spectrum will show the different glycoforms of the mAb, each with a specific molecular weight.

    • Compare the measured molecular weights of the major glycoforms to their theoretical values. A mass accuracy of < 20 ppm is generally achievable for intact proteins.

Navigating Common Challenges: Adducts and Interferences

In electrospray ionization (ESI), the analyte ion is often observed with associated molecules or ions, known as adducts. While the protonated molecule ([M+H]⁺) is typically the most desired species, other common adducts in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺).[8][9] In negative ion mode, adducts with formate ([M+HCOO]⁻) or chloride ([M+Cl]⁻) can be observed.

Identifying Adducts:

  • Mass Difference: Adducts can be identified by their characteristic mass differences from the protonated or deprotonated molecule. For example, a sodium adduct will have a mass 21.9819 Da higher than the protonated molecule.

  • Software Tools: Modern mass spectrometry software often has built-in tools to automatically identify and label common adducts.

Troubleshooting Inaccurate Mass Measurements:

Problem Potential Cause Solution
High Mass Error (> 5-10 ppm) Poor instrument calibration.Recalibrate the mass spectrometer using the appropriate calibration standard.[10]
Detector saturation due to high sample concentration.Dilute the sample and re-inject.[5]
Presence of an unresolved interference with a similar m/z.Improve chromatographic separation or use a higher resolution setting on the mass spectrometer.
Incorrect identification of the monoisotopic peak.Ensure that the software is correctly picking the monoisotopic peak and not a heavier isotope.
Broad or Tailing Peaks Poor chromatography.Optimize the LC method (e.g., gradient, mobile phase, column).
Sample degradation.Ensure sample stability and use fresh preparations.

Data Reporting and Scientific Integrity

For publication in peer-reviewed journals, it is essential to report HRMS data in a standardized format that allows for verification. The American Chemical Society (ACS) provides guidelines for reporting accurate mass data, which typically include the ionization method, the mass analyzer, the calculated exact mass for the proposed formula, and the experimentally found mass.[11]

Example of ACS format for reporting HRMS data: HRMS (ESI-TOF) m/z: [M + H]⁺ Calcd for C₂₁H₂₄N₂O₅ 397.1758; Found 397.1762.

This format provides all the necessary information for a reviewer to assess the quality and validity of the data.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the modern researcher, providing the accuracy and confidence required for unambiguous molecular weight confirmation. By understanding the principles of the different HRMS platforms, implementing robust experimental protocols, and being aware of potential challenges, scientists can generate high-quality, defensible data that advances their research and meets the stringent requirements of the scientific community. The choice of instrument and the specifics of the methodology should always be guided by the nature of the analyte and the research question at hand, ensuring that the power of HRMS is leveraged to its full potential.

References

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. (2021).
  • Analysis of Native Intact Protein Complexes using the Agilent 6545XT AdvanceBio LC/Q-TOF. (2021). Agilent Technologies. [Link]
  • Analysis of Native Intact Protein Complexes Using the Agilent 6545XT AdvanceBio LC/Q-TOF Mass Spectrometer. (n.d.). LabRulez LCMS. [Link]
  • Precise Characterization of Intact Monoclonal Antibodies by the Agilent 6545XT AdvanceBio LC/Q-TOF. (2017). Agilent Technologies. [Link]
  • Molecular weight confirmation for length, integrity and impurity analysis of a 70-mer oligonucleotide. (n.d.). SCIEX. [Link]
  • Comprehensive Approaches to Higher-Order Structure of Intact Proteins by Native Mass Spectrometry. (n.d.). Agilent Technologies. [Link]
  • Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. (n.d.).
  • Video: High-Resolution Mass Spectrometry (HRMS). (2024). JoVE. [Link]
  • ACS Research Data Guidelines. (n.d.). American Chemical Society. [Link]
  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014). Chemistry LibreTexts. [Link]
  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. [Link]
  • Download a free application note on the timsTOF Pro – the new standard for shotgun proteomics. (2017).
  • Thermo Scientific Orbitrap Exploris 240 Mass Spectrometer. (n.d.). anCHem. [Link]
  • Guidelines for Authors. (n.d.). Web Pages. [Link]
  • Author Guidelines. (2025). American Chemical Society. [Link]
  • What are common adducts in ESI mass spectrometry? (n.d.).
  • Comparison of mass accuracy for internal versus external calibration... (n.d.).
  • Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. (n.d.).
  • How can I assess purity via HRMS? What is the acceptable deviation from the calculated mass? (2014).
  • Trapped Ion Mobility Spectrometry (TIMS). (n.d.). Bruker. [Link]
  • Mass resolution and mass accuracy in mass spectrometry. (2025). The Bumbling Biochemist. [Link]
  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
  • ZenoTOF 7600 system. (n.d.). SCIEX. [Link]
  • ZenoTOF 7600 system. (n.d.). SCIEX. [Link]
  • timsTOF Pro/fleX. (n.d.). X-omics. [Link]
  • Blog: Characterisation of biologics. (2025). HWI group. [Link]
  • Thermo Scientific™ Orbitrap Exploris™ EFOX Mass Detector: Empowering every lab to protect what matters most. (2026).
  • Interferences and contaminants encountered in modern mass spectrometry. (n.d.). ScienceDirect. [Link]
  • The New SCIEX Mass Spec: The ZenoTOF 7600 System. (n.d.). Technology Networks. [Link]
  • Human Resource Information System In Pharmaceutical Industry Information Technology Essay. (2015). UKEssays.com. [Link]
  • Evaluation of a Bruker timsTOF Pro for Native Mass Spectrometry. (2021). SciSpace. [Link]
  • timsTOF - Flexibility to Empower Your Ideas. (n.d.). Bruker. [Link]
  • The Journal of Organic Chemistry - Author Guidelines. (2025). American Chemical Society. [Link]
  • Guidelines for Authors. (n.d.). ICDST E-print archive of engineering and scientific PDF documents. [Link]
  • Chapter 1 – HRMS: Fundamentals and Basic Concepts. (n.d.). ScienceDirect. [Link]
  • Transforming HR Management: Exploring The Benefits of Tools For HR Analytics in The Pharmaceutical Industry. (2025).
  • Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. (n.d.).
  • 2.1 Mass spectrometry data handling and (pre-)processing. (n.d.). The MetaRbolomics book. [Link]
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.).
  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]
  • Implementation of agile methodology in the development of human resource management application for pharmacies. (n.d.).
  • Internal vs. External Calibration: Pros and Cons of Each. (2024). Maxi Scientific. [Link]
  • Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. (n.d.). PubMed. [Link]
  • Internal or External Calibration: Which is Right for You? (2017). Inscale Scales. [Link]
  • Human Resources Management in Healthcare: A Pharmaceutical Industry Perspective. (n.d.). IJSDR. [Link]

Sources

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible handling and disposal of chemical reagents is not merely a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-Amino-6-methylpicolinonitrile, a compound characterized by its reactive aminopyridine and nitrile functionalities. By understanding the inherent chemical properties and potential hazards, we can implement a disposal strategy that safeguards both laboratory personnel and the environment.

Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

Therefore, it is imperative to treat this compound as a hazardous substance, demanding meticulous handling and a stringent disposal protocol. Under no circumstances should this compound or its residues be disposed of down the sanitary sewer system or in general laboratory waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the essential steps for the safe and compliant disposal of this compound. This workflow is designed to minimize exposure, prevent accidental release, and ensure that the waste is managed by qualified professionals.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste at the Source A->B Isolate Contaminated Materials C Step 3: Select Appropriate Waste Container B->C Prevent Cross-Contamination D Step 4: Label Container with 'Hazardous Waste' C->D Ensure Clear Identification E Step 5: Store Container in a Designated Area D->E Maintain Safe Temporary Storage F Step 6: Arrange for Professional Disposal E->F Schedule Pickup by Licensed Vendor

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocol: Step-by-Step Disposal

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing this compound, it is crucial to be equipped with the appropriate PPE to prevent dermal and respiratory exposure.

  • Gloves: Wear two pairs of chemical-resistant gloves, such as nitrile gloves.[1]

  • Eye Protection: Use ANSI-approved safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A buttoned lab coat should be worn to protect against splashes.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

2. Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is fundamental to laboratory safety.

  • Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (e.g., gloves), and any contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated, robust, and leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container.

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, acids, or acid chlorides, as this could lead to vigorous and potentially dangerous reactions.[1]

3. Container Selection and Labeling: Ensuring Clarity and Compliance

The choice of waste container and its proper labeling are critical for safe storage and transport.

  • Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. The date of accumulation should also be clearly marked.

4. Temporary Storage: A Secure Holding Area

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated.

  • Away from sources of ignition and heat.

  • Segregated from incompatible chemicals.

  • Under the control of authorized personnel.

5. Professional Disposal: The Final Step

The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. These professionals are equipped to manage the transportation and final treatment of the chemical waste in compliance with all local, state, and federal regulations. The most common and recommended method of disposal for such organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.

  • Small Spills (<1 gram or <100 mL of dilute solution):

    • Ensure proper PPE is worn.

    • If it is a solid, carefully sweep the material to avoid generating dust and place it in the designated hazardous waste container.

    • If it is a liquid, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Place the absorbent material into the hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (>1 gram or >100 mL of dilute solution):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent others from entering the area.

    • If safe to do so, and you are trained, contain the spill with absorbent materials.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Chemical Inactivation: A Note on Advanced Disposal Strategies

While direct disposal via a licensed waste management company is the standard and recommended procedure, it is worth noting potential chemical inactivation strategies that could theoretically be employed by trained professionals under controlled conditions. These are not recommended for routine laboratory disposal but are presented for a comprehensive understanding of the compound's chemistry.

  • Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[2][3] This would transform the compound into 5-amino-6-methylpicolinic acid, which may have a different and potentially less hazardous toxicological profile. However, this process requires careful control of reaction conditions and may produce hazardous byproducts.

  • Oxidation of the Aminopyridine Ring: The aminopyridine ring is susceptible to oxidation.[4] Strong oxidizing agents could potentially degrade the aromatic system. This approach is highly energetic and should only be considered by experts in a controlled setting.

It is critical to emphasize that any attempt at chemical inactivation must be preceded by a thorough risk assessment and should only be performed by personnel with extensive experience in chemical degradation processes.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical responsibility for every researcher and scientist. By adhering to the procedural guidelines outlined in this document, laboratories can ensure a safe working environment, protect our ecosystem, and maintain the highest standards of scientific integrity. When in doubt, always consult your institution's Environmental Health and Safety department for guidance.

References

  • 4-Aminopyridine SOP. (n.d.).
  • Raust, J. A., & Goulay-Dufaÿ, S. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83–8.
  • The Disposal of Chemical Labor
  • How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE.
  • Are Nitrile Gloves Recyclable? (2025, April 27). Polycarbin.
  • Thermo Fisher Scientific Chemicals, Inc. (2024, March 29).
  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College.
  • 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. (2013, August 2). Loba Chemie.
  • 3- Aminopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • 2-Aminopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • This compound hydrochloride | 1344734-61-7. (n.d.). ChemScene.
  • This compound. (n.d.). PubChem.
  • Closing the loop: Nitrile glove recycling at UW–Madison labor
  • SAFETY D
  • 1079054-78-6|this compound|BLD Pharm. (n.d.).
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
  • 5-Amino-2-methylpyridine - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Labor
  • 2-Amino-6-methylpyridine Safety D
  • 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • Nitrile to Amine - Common Conditions. (n.d.).
  • Nitriles: reduction to amines. (2018, June 16). YouTube.
  • Chemistry of Nitriles. (2025, January 19).
  • This compound hydrochloride | 1344734-61-7. (n.d.). ChemicalBook.

Sources

Safeguarding Your Research: A Guide to Handling 5-Amino-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Amino-6-methylpicolinonitrile, a compound that, while promising in research, requires careful management. As there is no specific Safety Data Sheet (SDS) for this compound, this guidance is expertly synthesized from safety data for structurally analogous compounds, such as 5-Amino-2-methylpyridine, 2-Amino-6-methylpyridine, and 5-Methylpicolinonitrile. This proactive, science-based approach ensures you can proceed with your work, confident in your safety protocols.

Hazard Assessment: Understanding the Risks

Based on an analysis of structurally similar compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed or in contact with skin .[1][2]

  • A cause of serious eye irritation or damage .[1][3]

  • A cause of skin irritation .[1][3]

  • A cause of respiratory irritation .[1][4]

Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

Body PartRequired PPERationale for Use
Hands Chemical-resistant gloves (e.g., nitrile)To prevent skin contact, which may be harmful.[1][5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.
Eyes Safety goggles with side shields or a face shieldTo protect against splashes and airborne particles that could cause serious eye irritation or damage.[6][7]
Body Laboratory coatTo protect skin and personal clothing from accidental spills.
Respiratory NIOSH-approved respiratorTo be used when there is a potential for generating dust or aerosols, or when working outside of a certified chemical fume hood, to prevent respiratory irritation.[8][9]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][10]

  • Label: Ensure the container is clearly labeled with the compound's identity and associated hazards.

Handling and Use
  • Controlled Environment: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[1][5]

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for disposal.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety first Retrieve Compound Retrieve Compound Prepare Fume Hood->Retrieve Compound Proceed to handling Weigh Compound Weigh Compound Retrieve Compound->Weigh Compound In fume hood Perform Experiment Perform Experiment Weigh Compound->Perform Experiment In fume hood Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Post-experiment Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Proper disposal Doff PPE Doff PPE Segregate Waste->Doff PPE Final steps Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Identification: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.[11] Never dispose of this chemical down the drain or in the regular trash.[11]

By adhering to these rigorous safety protocols, you can confidently advance your research while upholding the highest standards of laboratory safety. This guide serves as your trusted resource, providing the clarity and in-depth information you need to handle this compound with the utmost care.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ECHEMI. (n.d.). 5-AMino-6-iodo-pyridine-2-carbonitrile SDS, 1150542-25-8 Safety Data Sheets.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Amino-2-methylpyridine.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • PubChem. (n.d.). 5-Methylpicolinonitrile.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Amino-5-chloro-6-methylpyridine.
  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). This compound.
  • Aladdin Scientific. (n.d.). This compound - 98%.
  • CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine MATERIAL SAFETY DATA SHEET.
  • ChemScene. (n.d.). This compound hydrochloride.
  • Jubilant Ingrevia Limited. (2024). 2-Amino-5-methylpyridine Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Disposal of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: A Procedural Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-6-methylpicolinonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-6-methylpicolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.